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  • Product: (3-Chloro-phenylamino)-acetic acid ethyl ester
  • CAS: 2573-31-1

Core Science & Biosynthesis

Foundational

(3-Chloro-phenylamino)-acetic acid ethyl ester synthesis pathway

An In-depth Technical Guide to the Synthesis of (3-Chloro-phenylamino)-acetic acid ethyl ester Introduction: The Significance of a Core Moiety (3-Chloro-phenylamino)-acetic acid ethyl ester (CAS No. 2573-31-1) is a key i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (3-Chloro-phenylamino)-acetic acid ethyl ester

Introduction: The Significance of a Core Moiety

(3-Chloro-phenylamino)-acetic acid ethyl ester (CAS No. 2573-31-1) is a key intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a secondary aromatic amine linked to an ethyl acetate group, serves as a versatile scaffold for the construction of more complex molecules. The presence of the chlorine atom on the phenyl ring provides a site for further functionalization and modulates the electronic properties and lipophilicity of the molecule, a common strategy in drug design.[3][4] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, practical experimental protocols, and a comparison of methodologies for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

PropertyValue
CAS Number 2573-31-1
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Boiling Point ~144 °C

(Data sourced from commercial supplier information[1])

Primary Synthetic Strategies: A Comparative Overview

The formation of the critical C-N bond between the 3-chloroaniline core and the acetic acid ethyl ester fragment can be achieved through several established methods. The choice of pathway often depends on factors such as scale, substrate availability, cost, and desired purity. This guide will focus on the two most prevalent and logical approaches: direct N-alkylation and palladium-catalyzed Buchwald-Hartwig amination.

Synthesis_Pathways sub_aniline 3-Chloroaniline product (3-Chloro-phenylamino)-acetic acid ethyl ester sub_aniline->product Direct N-Alkylation (SN2 Reaction) sub_ester Ethyl Bromoacetate or Ethyl Chloroacetate sub_ester->product sub_glycine Ethyl Glycinate sub_glycine->product Buchwald-Hartwig Cross-Coupling sub_aryl_halide 1,3-Dichlorobenzene or 1-Bromo-3-chlorobenzene sub_aryl_halide->product Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_add Ar-Pd(II)-X(L_n) pd0->oxidative_add Oxidative Addition amine_complex [Ar-Pd(II)-NHR'(L_n)]+ oxidative_add->amine_complex Amine Coordination amide_complex Ar-Pd(II)-NR'(L_n) amine_complex->amide_complex Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NHR' amide_complex->product arx Ar-X arx->oxidative_add amine R'NH₂ amine->amine_complex base Base base->amine_complex

Sources

Exploratory

Spectroscopic Characterization of Ethyl (3-chlorophenyl)glycinate: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: Ethyl (3-chlorophenyl)glycinate is a significant chemical intermediate, serving as a versatile building block in the s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl (3-chlorophenyl)glycinate is a significant chemical intermediate, serving as a versatile building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its precise molecular structure and purity are paramount for ensuring the safety, efficacy, and reproducibility of downstream applications. This technical guide provides a comprehensive, in-depth framework for the spectroscopic characterization of ethyl (3-chlorophenyl)glycinate. We will detail the principles, experimental protocols, and data interpretation for core analytical techniques: Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical and authoritative resource for researchers and quality control professionals, emphasizing the causality behind experimental choices to ensure self-validating and robust analytical outcomes.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with a fundamental understanding of the molecule's structure. Ethyl (3-chlorophenyl)glycinate, with the chemical formula C₁₀H₁₂ClNO₂, consists of a central glycine core, N-substituted with a 3-chlorophenyl ring and esterified with an ethyl group.[1]

  • IUPAC Name: ethyl 2-[(3-chlorophenyl)amino]acetate[1]

  • CAS Number: 2573-31-1[1][2]

  • Molecular Formula: C₁₀H₁₂ClNO₂[1]

  • Molecular Weight: 213.66 g/mol [1]

G cluster_start Initiation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample Sample of Ethyl (3-chlorophenyl)glycinate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Structural Connectivity & Carbon Framework NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion FTIR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for comprehensive spectroscopic characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle & Expertise: ¹H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and number of different types of protons in a molecule. Our choice of solvent (CDCl₃) is driven by its excellent solubilizing power for moderately polar organic compounds and its lack of interfering proton signals. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) due to its chemical inertness and single, sharp resonance peak upfield of most organic protons.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of ethyl (3-chlorophenyl)glycinate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Standard Addition: Add a small drop of tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

Data Interpretation: Expected ¹H NMR Spectrum

The structure suggests the presence of 7 distinct proton environments. The data below is predicted based on established chemical shift principles and data from analogous structures.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a1.25 - 1.35Triplet (t)3H-O-CH₂-CH₃
b4.10 - 4.20Singlet (s)2H-NH-CH₂ -C=O
c4.20 - 4.30Quartet (q)2H-O-CH₂ -CH₃
d~4.50Broad Singlet (br s)1H-NH -
e6.65 - 6.75Doublet of Doublets (dd)1HAr-H (ortho to NH)
f6.80 - 6.90Triplet of Triplets (tt)1HAr-H (para to NH)
g6.95 - 7.05Singlet-like (t)1HAr-H (ortho to Cl, meta to NH)
h7.10 - 7.20Triplet (t)1HAr-H (meta to Cl & NH)

Causality: The ethyl group protons (a, c) show characteristic triplet and quartet splitting due to their mutual coupling. The methylene protons adjacent to the carbonyl (b) are expected to be a singlet. The N-H proton (d) is often broad and may exchange with trace acidic protons. The aromatic protons (e, f, g, h) exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle & Expertise: ¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. Spectra are typically acquired under broadband proton-decoupled conditions, meaning each unique carbon appears as a single sharp line. This simplifies the spectrum and allows for an accurate count of carbon atoms. The chemical shift of each carbon is highly sensitive to its local electronic environment. [3]

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer using a standard broadband-decoupled pulse sequence. A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

Data Interpretation: Expected ¹³C NMR Spectrum

The molecule has 10 carbon atoms, but due to the substitution pattern on the aromatic ring, all 10 are expected to be chemically non-equivalent.

Chemical Shift (δ, ppm) Assignment Rationale
~14.2-O-CH₂-C H₃Aliphatic sp³ carbon, shielded.
~46.5-NH-C H₂-C=OAliphatic sp³ carbon, deshielded by adjacent nitrogen.
~61.5-O-C H₂-CH₃Aliphatic sp³ carbon, significantly deshielded by the adjacent oxygen atom.
~112.5Aromatic C -HAromatic carbon ortho to the electron-donating -NH group.
~113.5Aromatic C -HAromatic carbon para to the -NH group.
~118.0Aromatic C -HAromatic carbon ortho to the Cl atom.
~130.5Aromatic C -HAromatic carbon meta to both substituents.
~135.0Aromatic C -ClQuaternary aromatic carbon attached to chlorine; deshielded.
~148.0Aromatic C -NHQuaternary aromatic carbon attached to nitrogen; significantly deshielded.
~171.0Ester C =OCarbonyl carbon, characteristically found in the far downfield region. [3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Expertise: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. By analyzing the absorption bands in the spectrum, we can confirm the presence of key structural motifs like carbonyl groups, amines, and aromatic rings.

Experimental Protocol
  • Sample Preparation: Place a small amount of the neat sample (if liquid) or a finely ground solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Data Interpretation: Expected FT-IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3350 - 3450N-H StretchSecondary Amine (-NH-)
3000 - 3100C-H StretchAromatic C-H
2850 - 2980C-H StretchAliphatic (CH₂, CH₃)
1735 - 1750C=O StretchEster Carbonyl
1600 & 1500C=C StretchAromatic Ring
1200 - 1300C-N StretchAmine
1000 - 1250C-O StretchEster
700 - 800C-Cl StretchAryl Halide

Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is an excellent choice as it is a "soft" ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, allowing for unambiguous determination of the molecular weight.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolution allows for the determination of the accurate mass and, consequently, the elemental formula.

Data Interpretation: Expected Mass Spectrum
  • Molecular Ion: The most crucial piece of information is the mass of the protonated molecule, [M+H]⁺. Given the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, we expect to see two major peaks for the molecular ion:

    • [M+H]⁺ for ³⁵Cl: m/z ≈ 214.06

    • [M+H]⁺ for ³⁷Cl: m/z ≈ 216.06

    • The intensity ratio of these two peaks will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom.

  • Key Fragmentation: While ESI is a soft technique, some fragmentation can be induced. The most likely fragmentation pathway involves the loss of the ethoxy group from the ester.

G parent [M+H]⁺ m/z ≈ 214/216 frag1 Loss of C₂H₅OH (Ethanol, 46 Da) frag2 [M+H - C₂H₅OH]⁺ m/z ≈ 168/170 frag1->frag2 frag3 Loss of CO (Carbon Monoxide, 28 Da) frag4 [M+H - C₂H₅OH - CO]⁺ m/z ≈ 140/142 frag3->frag4

Caption: Predicted primary fragmentation pathway for ethyl (3-chlorophenyl)glycinate in ESI-MS.

Summary and Conclusion

The structural characterization of ethyl (3-chlorophenyl)glycinate is achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. FT-IR confirms the presence of key functional groups (amine, ester, aromatic halide). High-resolution mass spectrometry provides the exact molecular formula and confirms the presence of a chlorine atom through its distinct isotopic signature. The convergence of data from these orthogonal techniques provides an unequivocal, self-validating confirmation of the molecule's identity and purity, meeting the stringent requirements for its use in research and development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032262).
  • Advanced ChemBlocks Inc. (n.d.). N-(3-Chlorophenyl)-glycine ethyl ester.
  • National Center for Biotechnology Information. (n.d.). Ethyl (3-chlorophenyl)carbamate. PubChem. Retrieved from [Link]

  • MDPI. (2021). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.
  • National Institute of Standards and Technology. (n.d.). Glycine, N-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (3-Chloro-phenylamino)-acetic acid ethyl ester

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopic data for (3-Chloro-phenylamino)-acetic acid ethyl ester. Designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopic data for (3-Chloro-phenylamino)-acetic acid ethyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation, underpinned by fundamental principles of NMR spectroscopy.

Introduction

(3-Chloro-phenylamino)-acetic acid ethyl ester is a versatile organic molecule with potential applications in medicinal chemistry and materials science. Its structural integrity is paramount to its function, and NMR spectroscopy stands as the most powerful technique for its characterization in solution. This guide will present a detailed, predicted analysis of its ¹H and ¹³C NMR spectra, offering insights into the electronic environment of each nucleus within the molecule. The predictions are based on established principles of substituent effects on chemical shifts and analysis of spectral data from structurally analogous compounds.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous assignment of NMR signals, the following numbering scheme for (3-Chloro-phenylamino)-acetic acid ethyl ester will be utilized throughout this guide.

Figure 1. Molecular structure and numbering of (3-Chloro-phenylamino)-acetic acid ethyl ester.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (3-Chloro-phenylamino)-acetic acid ethyl ester in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the ethyl ester group. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-10~1.25Triplet (t)~7.13H
H-9~4.20Quartet (q)~7.12H
H-7~3.95Singlet (s)-2H
N-H~4.5-5.5Broad Singlet (br s)-1H
H-6'~6.65Doublet (d)~8.01H
H-4'~6.75Triplet (t)~8.01H
H-2'~6.85Singlet (s)-1H
H-5'~7.10Triplet (t)~8.01H
Rationale for ¹H NMR Assignments:
  • Ethyl Ester Group (H-9 and H-10): The ethyl group of the ester will present as a characteristic triplet for the methyl protons (H-10) and a quartet for the methylene protons (H-9), arising from spin-spin coupling with each other. The methylene protons (H-9) are deshielded by the adjacent oxygen atom, hence their downfield chemical shift.[1][2]

  • Methylene Group (H-7): The methylene protons (H-7) are adjacent to the nitrogen and the carbonyl group. Their chemical shift is influenced by both, resulting in a predicted singlet in the range of 3.95 ppm.

  • N-H Proton: The chemical shift of the N-H proton can be variable and is often broad due to quadrupole broadening and potential hydrogen bonding. Its position is also sensitive to solvent and concentration.

  • Aromatic Protons (H-2', H-4', H-5', H-6'): The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons.

    • The amino group (-NH-) is an electron-donating group, which tends to shield the ortho (C2', C6') and para (C4') positions, shifting their proton signals upfield.[3]

    • The chlorine atom is an electron-withdrawing group via induction but can donate electron density through resonance. Its overall effect is complex.

    • H-2' : This proton is ortho to the amino group and meta to the chlorine. It is expected to appear as a singlet or a narrow triplet due to small meta couplings.

    • H-6' : This proton is also ortho to the amino group and will be shifted upfield, appearing as a doublet due to coupling with H-5'.

    • H-4' : This proton is para to the amino group and meta to the chlorine, and will also experience shielding. It is expected to be a triplet due to coupling with H-5'.

    • H-5' : This proton is meta to the amino group and ortho to the chlorine. The deshielding effect of the chlorine will shift it further downfield compared to the other aromatic protons. It will appear as a triplet due to coupling with H-4' and H-6'.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C-10~14.2
C-7~46.0
C-9~61.0
C-6'~113.0
C-2'~114.0
C-4'~118.0
C-5'~130.0
C-3'~135.0
C-1'~148.0
C-8 (C=O)~171.0
Rationale for ¹³C NMR Assignments:
  • Aliphatic Carbons (C-7, C-9, C-10): The chemical shifts of the ethyl ester carbons (C-9 and C-10) are in their typical ranges.[4] The methylene carbon C-7, attached to the nitrogen, will be found at a characteristic chemical shift around 46 ppm.

  • Aromatic Carbons (C-1' to C-6'): The substituent effects on the aromatic carbon chemical shifts are additive and can be predicted.[5]

    • The amino group causes significant shielding at the ortho and para carbons (C-2', C-6', and C-4') and a deshielding effect at the ipso-carbon (C-1').

    • The chlorine atom causes a deshielding effect at the ipso-carbon (C-3') and smaller effects at the other ring positions.

    • The combination of these effects leads to the predicted chemical shifts. The quaternary carbons (C-1' and C-3') can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Carbonyl Carbon (C-8): The ester carbonyl carbon (C-8) is expected to resonate in the typical downfield region for esters, around 171 ppm.[6]

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following protocol serves as a robust starting point.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing prep1 Dissolve ~10-20 mg of (3-Chloro-phenylamino)-acetic acid ethyl ester in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 setup1 Place the NMR tube in the spectrometer. prep3->setup1 setup2 Lock the spectrometer on the deuterium signal of the solvent. setup1->setup2 setup3 Shim the magnetic field to achieve high homogeneity. setup2->setup3 setup4 Tune and match the probe for ¹H and ¹³C frequencies. setup3->setup4 acq1 Acquire ¹H NMR spectrum. (e.g., 16-32 scans) setup4->acq1 acq2 Acquire ¹³C{¹H} NMR spectrum. (e.g., 1024-4096 scans) acq1->acq2 acq3 Optional: Acquire 2D NMR spectra (COSY, HSQC, HMBC) for unambiguous assignments. acq2->acq3 proc1 Apply Fourier transform to the FID. acq3->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal. proc2->proc3 proc4 Integrate the ¹H signals. proc3->proc4 proc5 Analyze and assign the peaks. proc4->proc5

Figure 2. Standard workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a detailed, albeit predicted, ¹H and ¹³C NMR spectral analysis of (3-Chloro-phenylamino)-acetic acid ethyl ester. The presented data and interpretations are grounded in established principles of NMR spectroscopy and data from analogous structures. For drug development and quality control purposes, it is imperative to validate these predictions with experimentally acquired data. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR spectra. This guide serves as a valuable resource for scientists working with this compound, facilitating its identification and structural verification.

References

  • Chemical Shifts. (n.d.). In NMR Spectroscopy. Retrieved from a general NMR textbook or online resource.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from a university chemistry resource page.
  • LibreTexts. (2022, August 28). NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate (ethyl acetate). Retrieved from [Link]

  • Spectra of ethyl acetate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supporting Information.

Sources

Foundational

The Solubility Profile of (3-Chloro-phenylamino)-acetic acid ethyl ester in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract (3-Chloro-phenylamino)-acetic acid ethyl ester is a molecule of interest within contemporary drug discovery and development pipelines. Its efficacy and formulation potential are intrinsically linked to its solub...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Chloro-phenylamino)-acetic acid ethyl ester is a molecule of interest within contemporary drug discovery and development pipelines. Its efficacy and formulation potential are intrinsically linked to its solubility characteristics in various solvent systems. This technical guide provides an in-depth exploration of the theoretical and practical aspects governing the solubility of this compound in organic solvents. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a framework for understanding, predicting, and experimentally determining the solubility of (3-Chloro-phenylamino)-acetic acid ethyl ester, thereby empowering rational solvent selection and formulation design. We will delve into the physicochemical drivers of solubility, outline robust experimental protocols for its quantification, and provide a predictive analysis based on the structural attributes of the molecule.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] Poor solubility can lead to suboptimal absorption, necessitating higher doses that may increase the risk of adverse effects.[2] For a compound like (3-Chloro-phenylamino)-acetic acid ethyl ester, a thorough understanding of its solubility in a range of organic solvents is a critical early-stage checkpoint in the drug development process. This knowledge informs everything from reaction chemistry and purification strategies to the formulation of the final dosage form.

This guide will provide a comprehensive overview of the principles and techniques required to characterize the solubility of (3-Chloro-phenylamino)-acetic acid ethyl ester.

Theoretical Framework: Predicting Solubility from Molecular Structure

While precise, experimentally determined solubility data for (3-Chloro-phenylamino)-acetic acid ethyl ester is not extensively documented in publicly available literature, a robust theoretical framework can be employed to predict its behavior in various organic solvents. The principle of "like dissolves like" serves as a foundational concept, suggesting that a solute will have higher solubility in a solvent with similar polarity.[3]

The molecular structure of (3-Chloro-phenylamino)-acetic acid ethyl ester contains several key functional groups that dictate its overall polarity and potential for intermolecular interactions:

  • Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring introduces a degree of polarity and increases the potential for van der Waals interactions. The aromatic ring itself can participate in π-π stacking interactions with aromatic solvents.

  • Amino Group (-NH-): The secondary amine is capable of acting as a hydrogen bond donor, which will significantly influence its interaction with protic and other hydrogen-bond-accepting solvents.

  • Ester Group (-COO-): The ethyl ester group contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor. The ethyl chain introduces a nonpolar, aliphatic character.

Based on this structure, we can anticipate that (3-Chloro-phenylamino)-acetic acid ethyl ester will exhibit favorable solubility in solvents that can engage in these interactions.

Solvent Selection Rationale

A logical approach to solvent screening would involve selecting a diverse set of organic solvents representing a range of polarities and hydrogen bonding capabilities. A suggested preliminary screening panel is presented in Table 1.

Solvent Solvent Class Predicted Interaction
MethanolPolar ProticHigh potential for hydrogen bonding with both the amine and ester groups.
EthanolPolar ProticSimilar to methanol, with a slight decrease in polarity.
AcetonePolar AproticCan act as a hydrogen bond acceptor for the amine group.
Ethyl AcetatePolar AproticStructurally similar to the ester portion of the solute, promoting "like dissolves like" interactions.
DichloromethanePolar AproticModerate polarity, effective at dissolving a range of organic compounds.
TolueneNonpolar AromaticPotential for π-π stacking interactions with the phenyl ring.
HeptaneNonpolar AliphaticLow expected solubility due to the polar nature of the solute.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available solubility data, experimental determination is crucial. The following section outlines a robust, self-validating protocol for quantifying the solubility of (3-Chloro-phenylamino)-acetic acid ethyl ester.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Workflow for Isothermal Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Accurately weigh excess solid compound B Add to a known volume of the selected solvent A->B C Seal vials and place in an isothermal shaker bath B->C D Agitate at a constant temperature for 24-48 hours C->D E Allow samples to settle D->E F Withdraw a clear aliquot of the supernatant E->F G Filter the aliquot through a syringe filter F->G H Dilute the filtrate with a suitable mobile phase G->H I Analyze by a validated HPLC method H->I

Caption: Isothermal Shake-Flask Experimental Workflow.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of (3-Chloro-phenylamino)-acetic acid ethyl ester into a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal agitation time.

  • Sampling and Analysis:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable mobile phase for chromatographic analysis.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Factors Influencing Solubility

Several factors can significantly impact the solubility of (3-Chloro-phenylamino)-acetic acid ethyl ester and should be considered during experimental design and data interpretation.[4]

Key Factors Affecting Solubility

G cluster_factors Influencing Factors Solubility Solubility of (3-Chloro-phenylamino)-acetic acid ethyl ester Temperature Temperature Temperature->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility pH pH (for aqueous systems) pH->Solubility CrystalForm Crystal Form (Polymorphism) CrystalForm->Solubility

Caption: Factors Influencing Compound Solubility.

  • Temperature: For most solids dissolving in liquids, the dissolution process is endothermic, meaning solubility increases with temperature.[2] This relationship should be experimentally verified for the compound.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[1] A systematic investigation across a range of solvent polarities will provide a comprehensive solubility profile.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[3] It is important to characterize the solid form of the starting material to ensure consistency across experiments.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (3-Chloro-phenylamino)-acetic acid ethyl ester in organic solvents. While specific quantitative data is not yet widely available, the principles and protocols outlined herein equip researchers with the necessary tools to generate this critical information. A thorough characterization of the solubility profile is a foundational step in the successful development of this compound into a potential therapeutic agent.

Future work should focus on the experimental execution of the described protocols to generate a comprehensive database of solubility values in a variety of pharmaceutically relevant solvents at different temperatures. Furthermore, the investigation of co-solvency and the impact of formulation excipients on the solubility of (3-Chloro-phenylamino)-acetic acid ethyl ester will be crucial for advancing its development.

References

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.).
  • 4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader.
  • Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.

Sources

Exploratory

Physical and chemical properties of ethyl 2-(3-chloroanilino)acetate

An In-Depth Technical Guide to Ethyl 2-(3-chloroanilino)acetate Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 2-(3-chloroanilino)acetate, a valuable yet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-(3-chloroanilino)acetate

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 2-(3-chloroanilino)acetate, a valuable yet sparsely documented synthetic intermediate. Given the limited direct literature on this specific molecule, this document synthesizes information from its constituent precursors, 3-chloroaniline and ethyl chloroacetate, and draws rational comparisons with its structural isomer, ethyl 2-(4-chloroanilino)acetate. The guide details a robust synthesis protocol, predicted physicochemical and spectroscopic properties, potential reactivity, and applications in drug discovery and development. Safety and handling protocols are extrapolated from data on its parent compounds. This document is intended for researchers, medicinal chemists, and process development scientists requiring a foundational understanding of this versatile chemical scaffold.

Introduction and Strategic Importance

Ethyl 2-(3-chloroanilino)acetate belongs to the class of N-aryl-α-amino acid esters, a structural motif frequently encountered in pharmacologically active compounds. The molecule combines three key features: a 3-chloroaniline core, a secondary amine linker, and an ethyl acetate functional group. The chloro-substitution on the aniline ring is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. The secondary amine and ester groups offer versatile handles for further chemical modification, making this compound an attractive starting point for the synthesis of more complex heterocyclic systems and targeted molecular libraries. Its strategic importance lies in its potential as a precursor for novel therapeutics, leveraging the established biological relevance of aniline derivatives in modern drug discovery.

Chemical Identity and Structure

The fundamental identity of ethyl 2-(3-chloroanilino)acetate is established by its molecular structure and associated identifiers.

  • Systematic IUPAC Name: ethyl 2-(3-chloroanilino)acetate

  • Molecular Formula: C₁₀H₁₂ClNO₂

  • Molecular Weight: 213.66 g/mol

  • CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a niche research chemical rather than a widely available commercial product.

Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

Caption: 2D Structure of Ethyl 2-(3-chloroanilino)acetate.

Synthesis Protocol: N-Alkylation of 3-Chloroaniline

The most direct and logical route for the synthesis of ethyl 2-(3-chloroanilino)acetate is the nucleophilic substitution reaction (N-alkylation) between 3-chloroaniline and ethyl chloroacetate. The aniline nitrogen acts as the nucleophile, displacing the chloride from the α-carbon of the ester.

Causality of Experimental Design
  • Base: A mild to moderately strong base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is required to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Solvent: A polar aprotic solvent like acetone or acetonitrile is ideal. These solvents can dissolve the reactants and the inorganic base without participating in the reaction. They also facilitate SN2 reactions.

  • Temperature: Heating the reaction mixture, typically to the reflux temperature of the solvent, is necessary to overcome the activation energy barrier and ensure a reasonable reaction rate. Aniline is a moderate nucleophile, and ethyl chloroacetate is a moderately reactive alkylating agent.

  • Stoichiometry: A slight excess of the aniline can be used to ensure the complete consumption of the more expensive ethyl chloroacetate, or a 1:1 stoichiometry can be employed if separation is straightforward. The base is typically used in excess to ensure complete neutralization of the acid byproduct.

Experimental Workflow Diagram

G start Start: Assemble Reactants reactants Charge Reactor: - 3-Chloroaniline (1.0 eq) - Ethyl Chloroacetate (1.0 eq) - K₂CO₃ (1.5 eq) - Acetonitrile start->reactants reaction Reaction Conditions: - Heat to Reflux (82°C) - Stir for 6-12 hours - Monitor by TLC reactants->reaction workup Aqueous Workup: - Cool to RT - Filter off K₂CO₃ - Evaporate Acetonitrile reaction->workup extraction Liquid-Liquid Extraction: - Dissolve residue in Ethyl Acetate - Wash with H₂O & Brine - Dry organic layer (Na₂SO₄) workup->extraction purification Purification: - Concentrate under vacuum - Purify by column chromatography (Silica gel, Hexane:EtOAc gradient) extraction->purification product Final Product: - Characterize (NMR, IR, MS) - Assess Purity (HPLC) purification->product

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloroaniline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetonitrile (100 mL).

  • Addition of Alkylating Agent: While stirring the suspension, add ethyl chloroacetate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline spot is consumed (typically 6-12 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure ethyl 2-(3-chloroanilino)acetate.

Physical and Chemical Properties

Direct experimental data for ethyl 2-(3-chloroanilino)acetate is scarce. The following table summarizes key properties of its precursors and provides predicted values for the final product, with data for the analogous ethyl 2-(4-chloroanilino)acetate included for comparison.[1]

Property3-Chloroaniline[2][3]Ethyl Chloroacetate[4]Ethyl 2-(4-chloroanilino)acetate[1]Ethyl 2-(3-chloroanilino)acetate (Predicted)
CAS Number 108-42-9105-39-518695-15-3Not Available
Molecular Weight 127.57 g/mol 122.55 g/mol 213.66 g/mol 213.66 g/mol
Appearance Colorless to pale yellow liquidColorless liquidYellow solid (crystalline)Pale yellow oil or low-melting solid
Melting Point -10.4 °C-26 °CNot specified, but crystalline~20-40 °C
Boiling Point 230.5 °C143 °CNot Available> 250 °C (likely decomposes)
Density 1.215 g/mL1.145 g/mL1.332 g/cm³ (crystal)~1.2-1.3 g/mL
Solubility Sparingly soluble in water; soluble in organic solventsInsoluble in water; miscible with organic solventsNot specifiedInsoluble in water; soluble in ethyl acetate, DCM, acetone

Spectroscopic and Analytical Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectral characteristics are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Ethyl Group: A triplet signal around 1.2-1.3 ppm (3H, -CH₃) and a quartet signal around 4.1-4.2 ppm (2H, -OCH₂-).

    • Methylene Group: A singlet or doublet around 4.0-4.1 ppm (2H, -N-CH₂-CO-). The multiplicity may vary depending on the coupling with the N-H proton.

    • Amine Proton: A broad singlet around 4.5-5.5 ppm (1H, -NH-), which is exchangeable with D₂O.

    • Aromatic Protons: A complex multiplet pattern between 6.5 and 7.2 ppm (4H), characteristic of a 1,3-disubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Ester Carbonyl: A signal around 170-172 ppm.

    • Aromatic Carbons: Multiple signals between 110 and 150 ppm, including the carbon attached to nitrogen (ipso-C) and the carbon attached to chlorine.

    • Aliphatic Carbons: Signals for the -OCH₂- (~61 ppm), -N-CH₂- (~45-50 ppm), and -CH₃ (~14 ppm) carbons.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A sharp to medium absorption band around 3350-3400 cm⁻¹.

    • C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

    • C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region.

    • C-Cl Stretch: An absorption band in the 600-800 cm⁻¹ region.

    • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 213 and a characteristic M+2 peak at m/z = 215 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.

    • Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) and cleavage of the C-N bond.

Chemical Reactivity and Potential Applications

Ethyl 2-(3-chloroanilino)acetate is a bifunctional molecule with several reactive sites, making it a versatile intermediate.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-chloroanilino)acetic acid. This acid can then be coupled with amines to form amides or used in other derivatizations.

  • N-Acylation/Alkylation: The secondary amine is nucleophilic and can be further acylated or alkylated to introduce additional diversity.

  • Cyclization Reactions: This scaffold is a classic precursor for the synthesis of various heterocyclic compounds. For example, intramolecular cyclization reactions can lead to the formation of oxindoles or other nitrogen-containing ring systems.

  • Applications in Drug Discovery: As an intermediate, this compound serves as a building block for larger, more complex molecules with potential therapeutic applications. Aniline and its derivatives are known to be key components in kinase inhibitors, anti-inflammatory agents, and other drug classes. The ability to easily modify both the amine and ester functionalities allows for the rapid generation of compound libraries for high-throughput screening.

Safety and Handling

No specific safety data sheet (SDS) is available for ethyl 2-(3-chloroanilino)acetate. Therefore, handling precautions must be based on the known hazards of its precursors, which are both toxic.

  • 3-Chloroaniline: Toxic by inhalation, ingestion, and skin absorption. It can cause methemoglobinemia, leading to cyanosis. It is also an irritant to the skin, eyes, and respiratory tract.[2][3]

  • Ethyl Chloroacetate: Toxic if swallowed, in contact with skin, or if inhaled. It is a lachrymator and causes irritation to the eyes, skin, and respiratory system. It is also flammable.[4]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Engineering Controls: Ensure adequate ventilation to minimize exposure to vapors.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

References

  • Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7932, 3-Chloroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63525854, Ethyl 2-(3-bromophenyl)-2-(3-chloroanilino)acetate. Retrieved from [Link]

  • Zhang, L., Jia, L., & Wang, J. (2014). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o1017. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

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Foundational

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Structural Elucidation of Sarsasapogenin (CAS 17710-00-8) Introduction Sarsasapogenin, identified by the CAS number 17710-00-8, is a natural steroidal sapogenin found in various plants,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of Sarsasapogenin (CAS 17710-00-8)

Introduction

Sarsasapogenin, identified by the CAS number 17710-00-8, is a natural steroidal sapogenin found in various plants, notably from the Smilax species (sarsaparilla) and Anemarrhena asphodeloides.[1][2] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][3] For researchers in drug discovery and development, a precise understanding of its complex three-dimensional structure is paramount. This guide provides a comprehensive, technically-driven narrative on the elucidation of the structure of sarsasapogenin, walking through the logical sequence of analytical techniques and the rationale behind their application.

Part 1: Foundational Analysis - Determining the Molecular Blueprint

The initial step in the structural elucidation of an unknown compound is to establish its molecular formula and identify the key functional groups present. This foundational data provides the necessary constraints for piecing together the molecular puzzle.

Mass Spectrometry: Unveiling the Molecular Weight and Formula

The logical starting point is Mass Spectrometry (MS), which provides the molecular weight of the compound. For sarsasapogenin, Electron Spray Ionization Mass Spectrometry (ESI-MS) is a suitable technique.

Experimental Protocol: ESI-MS

  • Sample Preparation: A dilute solution of sarsasapogenin is prepared in a suitable solvent such as methanol.

  • Instrumentation: The sample is introduced into an ESI-mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode.

Data Interpretation

The ESI-MS spectrum of sarsasapogenin shows a prominent molecular ion peak at m/z 417.34 [M+H]⁺, corresponding to a molecular formula of C₂₇H₄₄O₃.[1][3] High-resolution mass spectrometry would further confirm this elemental composition with high accuracy.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

With the molecular formula in hand, the next step is to identify the functional groups present in the molecule using Infrared (IR) Spectroscopy.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum of sarsasapogenin displays characteristic absorption bands that indicate the presence of:

  • A broad band around 3407 cm⁻¹, characteristic of an -OH (hydroxyl) group.[1][3]

  • Absorption bands at 2931, 1449, and 1378 cm⁻¹, indicative of C-H stretching and bending vibrations in a saturated hydrocarbon framework.[1][3]

  • A strong absorption at 1069 cm⁻¹, which is characteristic of C-O stretching, likely from the hydroxyl group and ether linkages.[1][3]

The presence of a hydroxyl group and the high degree of saturation suggested by the molecular formula and C-H stretches point towards a steroidal or similar polycyclic structure.

Part 2: Assembling the Carbon-Hydrogen Skeleton with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity of the atoms.

¹H-NMR Spectroscopy: Mapping the Proton Environment

¹H-NMR spectroscopy provides information about the chemical environment and connectivity of protons in the molecule.

Experimental Protocol: ¹H-NMR

  • Sample Preparation: A solution of sarsasapogenin is prepared in a deuterated solvent, such as chloroform-d (CDCl₃).

  • Data Acquisition: The ¹H-NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Key ¹H-NMR Signals and Interpretation for Sarsasapogenin:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentInterpretation
4.40td1HH-16Proton adjacent to an oxygen atom in the spiroketal structure.[3]
4.10br s1HH-3Proton on a carbon bearing the hydroxyl group.[1][3]
3.94dd1HH-26Methylene proton adjacent to an oxygen in the F-ring.[1][3]
3.29d1HH-26The other methylene proton at the C-26 position.[1][3]
1.07d3HH-27Methyl group at C-25.[3]
0.98d3HH-21Methyl group at C-20.[3]
0.97s3HH-19Angular methyl group.[3]
0.75s3HH-18Angular methyl group.[3]

The presence of multiple signals in the upfield region (0.7-2.0 ppm) is characteristic of a complex, saturated steroidal backbone. The distinct signals for the angular methyl groups (H-18 and H-19) are also a hallmark of a steroid nucleus.

¹³C-NMR Spectroscopy: Defining the Carbon Framework

¹³C-NMR spectroscopy provides a count of the unique carbon atoms and information about their chemical environment.

Experimental Protocol: ¹³C-NMR

  • Sample Preparation: The same sample used for ¹H-NMR can be used.

  • Data Acquisition: The ¹³C-NMR spectrum is acquired.

Key ¹³C-NMR Signals and Interpretation for Sarsasapogenin:

Chemical Shift (δ) ppmAssignmentInterpretation
109.9C-22Spiroketal carbon, highly deshielded due to two oxygen atoms.[3]
81.2C-16Carbon attached to an oxygen in the spiroketal ring.[3]
67.2C-3Carbon bearing the hydroxyl group.[3]
65.3C-26Methylene carbon in the F-ring adjacent to oxygen.[3]
24.1C-19Angular methyl carbon.[3]
16.6C-27Methyl carbon at C-25.[3]
16.2C-18Angular methyl carbon.[3]
14.5C-21Methyl carbon at C-20.[3]

The ¹³C-NMR spectrum confirms the presence of 27 carbon atoms and provides crucial information about the oxygenated carbons, which are key features of the sarsasapogenin structure.

2D-NMR Spectroscopy: Connecting the Pieces

2D-NMR experiments are essential for establishing the connectivity between atoms and confirming the overall structure.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule. For instance, the connectivity within the individual steroid rings can be mapped out.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of each proton to its corresponding carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule, such as linking the methyl groups to the steroid core and confirming the linkages around the spiroketal center.

The combined interpretation of these 2D-NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals and the assembly of the planar structure of sarsasapogenin.

Part 3: Defining the 3D Architecture - Stereochemistry

With the planar structure established, the final and crucial step is to determine the stereochemistry of the molecule. Sarsasapogenin has several stereocenters, and their relative and absolute configurations are critical to its biological activity.

Stereochemistry of the A/B Ring Junction

Sarsasapogenin possesses an unusual cis-fused A/B ring system (5β configuration), which is different from the more common trans-fusion in many other steroids.[2] This can be determined through analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations in the NMR spectra.

Stereochemistry at C-25

The stereochemistry at the C-25 position determines whether the compound is sarsasapogenin (25S) or its epimer, smilagenin (25R).[2] The chemical shifts of the protons and carbons in the F-ring are sensitive to the orientation of the C-27 methyl group. In sarsasapogenin, the axial orientation of the C-27 methyl group in the 25S configuration leads to characteristic chemical shifts for the protons on the F-ring.

X-ray Crystallography: The Definitive Confirmation

While NMR provides powerful evidence for stereochemistry, single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule.

Experimental Protocol: X-ray Crystallography

  • Crystallization: High-quality single crystals of sarsasapogenin are grown from a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule with precise bond lengths, bond angles, and stereochemical assignments.

The X-ray crystal structure would provide the ultimate confirmation of the cis-fused A/B rings, the spiroketal stereochemistry, and the (25S)-configuration.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structural elucidation process for sarsasapogenin.

G cluster_0 Initial Characterization cluster_1 Skeletal Framework Elucidation cluster_2 Stereochemical Determination MS Mass Spectrometry (ESI-MS) IR Infrared Spectroscopy (FTIR) MS->IR Provides functional group context Final_Structure Final Structure of Sarsasapogenin H_NMR 1H-NMR IR->H_NMR Informs on proton environments C_NMR 13C-NMR H_NMR->C_NMR Complementary 1D data COSY 2D-NMR: COSY H_NMR->COSY Map H-H connectivity HMBC 2D-NMR: HMBC H_NMR->HMBC Establish long-range connectivity HSQC 2D-NMR: HSQC C_NMR->HSQC Assign C-H pairs C_NMR->HMBC Establish long-range connectivity NMR_Stereo NMR Analysis (NOESY, Coupling Constants) HMBC->NMR_Stereo Provides full planar structure XRay X-ray Crystallography NMR_Stereo->XRay Definitive Confirmation XRay->Final_Structure

Caption: Workflow for the structural elucidation of Sarsasapogenin.

Conclusion

The structural elucidation of a complex natural product like sarsasapogenin is a systematic process that relies on the synergistic application of multiple analytical techniques. Beginning with mass spectrometry and IR spectroscopy to define the basic molecular properties, the journey progresses to a suite of 1D and 2D NMR experiments to meticulously piece together the intricate carbon-hydrogen framework. Finally, stereochemical details are resolved through advanced NMR analysis and ultimately confirmed by X-ray crystallography. This rigorous, multi-faceted approach ensures the unambiguous determination of the complete chemical structure, a prerequisite for understanding its biological function and potential therapeutic applications.

References

  • MDPI. (2022). Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy. [Link]

  • PubMed. (2016). Quantitative determination of sarsasapogenin in rat plasma using liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (2019). A validated UPLC-MS/MS method for quantitative determination of a potent neuroprotective agent Sarsasapogenin-AA13 in rat plasma: Application to pharmacokinetic studies. [Link]

  • Scribd. (n.d.). Sarsasapogenin: Structure and Uses. [Link]

  • ResearchGate. (n.d.). Chemical structure of sarsasapogenin. Each carbon atom's numbering... [Link]

  • PubMed Central. (2022). Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy. [Link]

  • Wikipedia. (n.d.). Sarsasapogenin. [Link]

  • PubChem. (n.d.). Sarsasapogenin. [Link]

  • ResearchGate. (n.d.). The 1 H-NMR spectra of Sarsasapogenin (400 MHz, in chloroform- d ). [Link]

  • ResearchGate. (n.d.). Chemical structure of sarsasapogenin. [Link]

  • MassBank. (2009). (3beta,5beta,25S)-Spirostan-3-ol. [Link]

  • Indian Journal of Chemistry. (n.d.). Determining ring-F configuration in spirostane-type steroidal sapogenins by H NMR. [Link]

  • Britannica. (2026). Sapogenin. [Link]

  • Academic Journals. (2011). High performance liquid chromatographic analysis of derivatized sapogenin of Asparagus. [Link]

  • ResearchGate. (n.d.). Chemical structures of (A) triterpenoid saponins and (B) steroidal... [Link]

  • ResearchGate. (n.d.). Chemical structures of steroidal sapogenins and the numbering system of carbon atoms. [Link]

  • PubMed Central. (2019). Elucidating the higher-order structure of biopolymers by structural probing and mass spectrometry: MS3D. [Link]

  • PubMed Central. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. [Link]

  • PubMed. (2004). Purification, crystallization and preliminary X-ray diffraction analysis of a fungal saponin-detoxifying enzyme. [Link]

  • PubMed Central. (2022). Identification of the Natural Steroid Sapogenin Diosgenin as a Direct Dual-Specific RORα/γ Inverse Agonist. [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

  • PubMed. (1988). Structure elucidation of glycosphingolipids and gangliosides using high-performance tandem mass spectrometry. [Link]

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Exploratory

The Cornerstone of a Thousand Cures: A Technical Guide to the Discovery and History of Substituted Phenylglycine Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Phenylglycine Scaffold - An Enduring Motif in Medicinal Chemistry The substituted phenylglycine core is a quintessential scaffold in the a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylglycine Scaffold - An Enduring Motif in Medicinal Chemistry

The substituted phenylglycine core is a quintessential scaffold in the annals of medicinal chemistry. Its deceptively simple structure, an amino acid bearing a phenyl ring directly attached to its α-carbon, belies a remarkable versatility that has cemented its status as a privileged fragment in drug discovery. Unlike its proteinogenic cousin, phenylalanine, the absence of a methylene spacer in phenylglycine profoundly influences its conformational properties and metabolic stability. This unique structural feature has been exploited by nature and chemists alike, leading to a vast and diverse family of molecules with a wide spectrum of biological activities. Phenylglycine-type amino acids are integral components of numerous natural products, including glycopeptide antibiotics.[1]

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted phenylglycine esters. We will delve into the foundational synthetic methodologies that first brought this class of compounds to the forefront of organic chemistry, tracing their development into the sophisticated asymmetric and catalytic techniques employed today. Furthermore, we will examine their profound impact on pharmacology, with a particular focus on their role as modulators of crucial neurological pathways and as key building blocks in the synthesis of life-saving therapeutics.

A Historical Perspective: From Classical Syntheses to Asymmetric Frontiers

The journey of phenylglycine and its derivatives is a story of chemical ingenuity, beginning with foundational name reactions that are still taught in organic chemistry classrooms today. These classical methods provided the initial access to this important class of non-proteinogenic amino acids, paving the way for future innovations.

The Pillars of Early Synthesis: Strecker, Erlenmeyer-Plöchl, and Bucherer-Bergs

The initial forays into the synthesis of phenylglycine were dominated by three robust and versatile multicomponent reactions:

  • The Strecker Synthesis: First reported in 1850, the Strecker synthesis is a one-pot reaction between an aldehyde (in this case, benzaldehyde), ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid.[2] This method provided one of the earliest and most direct routes to racemic phenylglycine.

  • The Erlenmeyer-Plöchl Azlactone Synthesis: Developed in the late 19th century, this method involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride to form an azlactone (an oxazolone derivative).[3][4] Subsequent reduction and hydrolysis of the azlactone yield the desired amino acid. This method was particularly significant as it allowed for the introduction of various substituents on the phenyl ring by starting with the appropriately substituted benzaldehyde.

  • The Bucherer-Bergs Reaction: This reaction, discovered in the early 20th century, provides a pathway to hydantoins from ketones or aldehydes, cyanide, and ammonium carbonate.[5][6] These hydantoins can then be hydrolyzed to the corresponding amino acids. The Bucherer-Bergs reaction offered an alternative and often high-yielding route to substituted phenylglycines.

These classical methods, while effective, typically produce racemic mixtures, necessitating subsequent resolution steps to isolate the desired enantiomer—a critical requirement for most pharmaceutical applications.

The Dawn of Asymmetry: Chiral Auxiliaries and Catalytic Revolutions

The drive for enantiomerically pure compounds spurred the development of asymmetric synthetic strategies. Early approaches often relied on the use of chiral auxiliaries, such as (R)-phenylglycine amide, which could direct the stereochemical outcome of a reaction and then be cleaved to yield the desired enantiomerically enriched product.[7]

The late 20th and early 21st centuries witnessed a paradigm shift with the advent of catalytic asymmetric synthesis. This field has provided powerful tools for the enantioselective synthesis of substituted phenylglycine esters, often with high efficiency and atom economy.[8][9] Key developments in this area include:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This powerful C-C bond-forming reaction has been successfully applied to the synthesis of α-allylic amino acid esters with high enantioselectivity, often employing chiral phosphine ligands or chiral phase-transfer catalysts.[10][11]

  • Modern N-Arylation Methods: The development of efficient palladium-catalyzed methods for the N-arylation of amino acid esters with aryl triflates has provided a direct route to N-aryl glycine derivatives with minimal racemization.[12]

  • Chemoenzymatic Approaches: The integration of enzymatic transformations with classical chemical synthesis has emerged as a powerful strategy. For instance, the combination of the Strecker synthesis with a nitrilase-catalyzed kinetic resolution allows for the efficient production of enantiopure phenylglycine.[1][13][14][15]

Key Synthetic Methodologies: Protocols and Mechanisms

A deep understanding of the underlying chemical principles is paramount for the successful application and adaptation of synthetic methods. This section provides detailed protocols and mechanistic insights into the cornerstone syntheses of substituted phenylglycine esters.

The Strecker Synthesis of Phenylglycine

The Strecker synthesis remains a fundamental method for the preparation of α-amino acids. The reaction proceeds through the formation of an imine from an aldehyde and ammonia, followed by the nucleophilic addition of cyanide to form an α-aminonitrile. Subsequent hydrolysis yields the desired amino acid.

  • Step 1: Formation of the α-Aminonitrile. In a well-ventilated fume hood, a solution of benzaldehyde (1.0 eq) in methanol is cooled in an ice bath. To this, a solution of ammonium chloride (1.1 eq) in water is added, followed by the slow addition of an ice-cold solution of sodium cyanide (1.05 eq) in water. The reaction mixture is stirred vigorously for several hours at room temperature.

  • Step 2: Extraction. The reaction mixture is diluted with water and extracted with an organic solvent such as benzene or diethyl ether. The organic layer, containing the α-aminonitrile, is washed with brine and dried over anhydrous sodium sulfate.

  • Step 3: Hydrolysis. The solvent is removed under reduced pressure, and the crude α-aminonitrile is treated with a strong acid, such as 6 M hydrochloric acid, and heated to reflux for several hours.[16]

  • Step 4: Isolation. After cooling, the reaction mixture is neutralized with a base, such as ammonium hydroxide, to precipitate the crude phenylglycine. The product is then collected by filtration, washed with cold water and ethanol, and can be further purified by recrystallization.[16]

Strecker_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyanide Addition cluster_step3 Step 3: Hydrolysis Aldehyde Benzaldehyde Imine Iminium Ion Aldehyde->Imine + NH3 - H2O Ammonia NH3 Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide CN- Phenylglycine Phenylglycine Aminonitrile->Phenylglycine + 2H2O, H+ H3O H3O+

Caption: Mechanism of the Strecker Synthesis.

The Bucherer-Bergs Reaction for 5-Phenylhydantoin

The Bucherer-Bergs reaction is a multicomponent reaction that yields 5,5-disubstituted hydantoins, which are valuable intermediates for the synthesis of α-amino acids.[17]

  • Step 1: Reaction Setup. In a sealed vessel, benzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) are suspended in a mixture of ethanol and water.[4]

  • Step 2: Heating. The mixture is heated to 60-70 °C with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Step 3: Isolation of Hydantoin. Upon completion, the reaction mixture is cooled, and the precipitated 5-phenylhydantoin is collected by filtration and washed with cold water.

  • Step 4: Hydrolysis to Phenylglycine. The crude hydantoin is then hydrolyzed to phenylglycine by heating with a strong acid or base. For example, refluxing with aqueous barium hydroxide followed by neutralization with sulfuric acid and subsequent treatment with ammonium hydroxide to precipitate the amino acid.

Bucherer_Bergs_Mechanism cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Aminonitrile Formation cluster_step3 Step 3: Hydantoin Formation Aldehyde Benzaldehyde Cyanohydrin Cyanohydrin Aldehyde->Cyanohydrin + HCN Cyanide HCN Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 - H2O Ammonia NH3 Hydantoin 5-Phenylhydantoin Aminonitrile->Hydantoin + CO2 (from (NH4)2CO3) - H2O CO2 CO2

Caption: Mechanism of the Bucherer-Bergs Reaction.

Modern Asymmetric Synthesis: Palladium-Catalyzed Allylic Alkylation

Modern catalytic methods have revolutionized the synthesis of chiral substituted phenylglycine esters, offering high enantioselectivity under mild conditions.

Asymmetric_AAA_Workflow Start Glycine Imino Ester Reaction Asymmetric Allylic Alkylation Start->Reaction Reagents Allylic Electrophile Pd(0) Precatalyst Chiral Ligand Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched α-Allyl Phenylglycine Ester Purification->Product

Caption: Workflow for Pd-Catalyzed Asymmetric Allylic Alkylation.

Pharmacological Significance: Modulators of Neurological Pathways and Beyond

Substituted phenylglycine esters have emerged as powerful tools for dissecting complex biological processes and as promising therapeutic agents for a range of diseases.

Antagonists of Metabotropic Glutamate Receptors (mGluRs)

A significant body of research has focused on the activity of phenylglycine derivatives at metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that modulate synaptic transmission and plasticity throughout the central nervous system.[18] Certain phenylglycine derivatives have been identified as potent and selective antagonists for different mGluR subtypes, making them invaluable pharmacological tools for studying the physiological roles of these receptors.[19]

For example, compounds like (S)-4-carboxyphenylglycine (4CPG) and (+)-α-methyl-4-carboxyphenylglycine (M4CPG) have been shown to antagonize mGluR1 and mGluR5, which are coupled to phosphoinositide hydrolysis and intracellular calcium mobilization.[16] The ability to selectively block these receptors has been instrumental in elucidating their involvement in processes such as long-term potentiation and long-term depression, which are cellular models of learning and memory.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Pathway PKC->ERK Gene_Expression Changes in Gene Expression ERK->Gene_Expression

Caption: Downstream Signaling of mGluR5.

The table below summarizes the antagonist activity of selected phenylglycine derivatives at different mGluR subtypes.

CompoundmGluR1α IC50 (µM)mGluR2 IC50 (µM)mGluR5a IC50 (µM)Reference
(S)-4-Carboxyphenylglycine (4CPG)65 ± 5577 ± 74150-156[16][18][20]
(RS)-α-Methyl-4-carboxyphenylglycine (M4CPG)155 ± 38340 ± 59115-210[16][18][20]
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG)19-50-53-280[16]
Building Blocks for β-Lactam Antibiotics

Chiral phenylglycine derivatives are crucial starting materials for the semi-synthetic production of some of the most important β-lactam antibiotics. D-(-)-α-Phenylglycine is a key side-chain precursor for the synthesis of ampicillin and cephalexin.[6][9] The enzymatic coupling of a D-phenylglycine ester with the 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA) core is a key step in the industrial production of these life-saving drugs.[5][21]

Conclusion and Future Outlook

The journey of substituted phenylglycine esters from their discovery through classical synthetic routes to their current status as key targets of modern asymmetric synthesis and vital components of pharmaceuticals is a testament to their enduring importance in chemical and medical science. The foundational work on their synthesis laid the groundwork for the development of more sophisticated methods, enabling the production of enantiomerically pure derivatives with precisely tailored properties.

The pharmacological versatility of this scaffold, particularly its ability to modulate metabotropic glutamate receptors, continues to drive research into novel therapeutics for neurological and psychiatric disorders. Furthermore, the established role of phenylglycine derivatives in the synthesis of antibiotics underscores their ongoing contribution to global health.

As our understanding of biological systems deepens and synthetic methodologies become ever more powerful, the story of substituted phenylglycine esters is far from over. Future research will undoubtedly uncover new biological targets and applications for this remarkable class of molecules, and innovative synthetic strategies will continue to refine our ability to construct them with ever-greater efficiency and precision. The substituted phenylglycine ester, a simple yet elegant molecular motif, is poised to remain a cornerstone of drug discovery and development for the foreseeable future.

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Foundational

A Senior Application Scientist's Guide to the Theoretical Analysis of (3-Chloro-phenylamino)-acetic acid ethyl ester

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive theoretical framework for analyzing the molecular structure and electronic properties of (3-Chloro-phe...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive theoretical framework for analyzing the molecular structure and electronic properties of (3-Chloro-phenylamino)-acetic acid ethyl ester. Employing Density Functional Theory (DFT), this document outlines a systematic computational protocol, from geometry optimization to in-depth analysis of the molecule's frontier orbitals, charge distribution, and reactive sites. The methodologies detailed herein are fundamental for understanding the molecule's intrinsic characteristics, which is a critical step in modern drug design and materials science. We will explore the causality behind the selection of specific computational methods and provide a self-validating workflow that ensures accuracy and reproducibility. The ultimate goal is to equip researchers with the knowledge to predict molecular behavior, thereby accelerating the discovery and development of novel chemical entities.

Introduction: The Rationale for Computational Scrutiny

(3-Chloro-phenylamino)-acetic acid ethyl ester, with the chemical formula C10H12ClNO2, is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds.[1][2] The presence of a substituted aniline ring linked to an ethyl ester group suggests potential for various intermolecular interactions, a key aspect of drug-receptor binding.[3] Computational chemistry provides a powerful lens to investigate such molecules at the atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone.[4]

The theoretical study of this molecule is not merely an academic exercise. It is a crucial component of rational drug design.[5][6] By calculating properties such as molecular geometry, vibrational frequencies, electronic structure, and charge distribution, we can predict the molecule's stability, reactivity, and potential sites for interaction with biological targets.[4][7] This in-silico approach allows for the efficient screening and optimization of lead compounds, saving significant time and resources in the drug development pipeline.[3]

This guide will detail a robust computational workflow to fully characterize (3-Chloro-phenylamino)-acetic acid ethyl ester, providing a foundational understanding of its chemical nature.

The Computational Gauntlet: A Step-by-Step Protocol

The accuracy of computational predictions is intrinsically linked to the chosen methodology. The following protocol is designed to provide a balance of computational efficiency and high accuracy for organic molecules of this nature.

The Workhorse of Modern Computational Chemistry: DFT

For our theoretical calculations, we will employ Density Functional Theory (DFT). DFT has become the predominant method for electronic structure calculations in chemistry and materials science due to its favorable combination of accuracy and computational cost. We will specifically use the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic systems than pure DFT functionals.[8][9]

Laying the Foundation: Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure, its ground-state geometry.

Protocol for Geometry Optimization:

  • Software Selection: The calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian.[10][11][12]

  • Input Structure: An initial 3D structure of (3-Chloro-phenylamino)-acetic acid ethyl ester is constructed.

  • Theoretical Level: The geometry optimization is performed at the B3LYP level of theory.

  • Basis Set Selection: The 6-311++G(d,p) basis set is chosen. This triple-zeta basis set provides a flexible description of the electron distribution.[13][14] The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions and anions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more accurate modeling of bond angles and molecular shapes.[15]

  • Execution: The optimization calculation is run until the forces on the atoms and the energy change between steps fall below predefined convergence criteria, ensuring a true energy minimum is located.

A Litmus Test for Stability: Vibrational Frequency Analysis

Following optimization, a vibrational frequency analysis is mandatory to confirm that the obtained structure corresponds to a true minimum on the potential energy surface.[16][17]

Protocol for Vibrational Frequency Analysis:

  • Job Type: A frequency calculation is performed on the optimized geometry at the same B3LYP/6-311++G(d,p) level of theory.[18][19]

  • Interpretation:

    • Real Frequencies: The absence of any imaginary (negative) frequencies confirms that the structure is a true local minimum.

    • Imaginary Frequencies: The presence of one imaginary frequency would indicate a transition state, necessitating further structural refinement.[16]

  • Thermochemistry: This analysis also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[20]

Visualizing the Workflow

The following diagram illustrates the logical flow of the computational protocol, from initial structure to final analysis.

Computational_Workflow cluster_setup Step 1: Setup & Optimization cluster_validation Step 2: Validation cluster_analysis Step 3: In-Depth Analysis Input Initial 3D Structure of (3-Chloro-phenylamino)-acetic acid ethyl ester Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Freq Vibrational Frequency Analysis Opt->Freq Validation Check for Imaginary Frequencies Freq->Validation Validation->Opt If Imaginary Frequencies (Re-optimize) HOMO_LUMO Frontier Molecular Orbital (FMO) Analysis Validation->HOMO_LUMO If Zero Imaginary Frequencies NBO Natural Bond Orbital (NBO) Analysis Validation->NBO If Zero Imaginary Frequencies MEP Molecular Electrostatic Potential (MEP) Mapping Validation->MEP If Zero Imaginary Frequencies

Caption: A flowchart of the computational analysis protocol.

Unveiling Molecular Secrets: Advanced Analyses

With a validated structure, we can proceed to probe the electronic properties that govern the molecule's reactivity and interactions.

Reactivity and Stability: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[21] The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.[22][23]

  • HOMO Energy (EHOMO): A higher EHOMO value indicates a greater electron-donating ability.

  • LUMO Energy (ELUMO): A lower ELUMO value suggests a greater electron-accepting ability.[23]

  • HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.[24] A smaller gap implies higher reactivity and lower stability.[25]

These parameters are invaluable in drug design for predicting how a molecule might interact with a biological target.[22][25]

Mapping Charge and Interactions: Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.).[26][27]

Key Insights from NBO Analysis:

  • Natural Atomic Charges: Provides a more robust measure of electron distribution on each atom compared to other methods like Mulliken population analysis.[28]

  • Hybridization: Details the hybridization of atomic orbitals in forming bonds.

  • Donor-Acceptor Interactions: Quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and intramolecular charge transfer.[29]

Visualizing Reactivity: Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful tool for visualizing the charge distribution around a molecule and predicting its reactive behavior.[30][31][32] It maps the electrostatic potential onto the molecule's electron density surface.

Interpreting the MEP Map:

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.[33]

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are prone to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.[33][34]

  • Green/Yellow Regions (Neutral Potential): Represent areas with relatively neutral electrostatic potential.

The MEP map provides a clear, visual guide to the molecule's reactive sites, which is essential for understanding its potential interactions with other molecules.[33]

Conceptual Diagram of Key Analyses

Analysis_Concepts cluster_FMO FMO Analysis cluster_NBO NBO Analysis cluster_MEP MEP Mapping Molecule Optimized Molecular Structure HOMO HOMO (Electron Donor) Molecule->HOMO Charges Atomic Charges Molecule->Charges Electrophilic Electrophilic Sites (Red, Electron-Rich) Molecule->Electrophilic EnergyGap Energy Gap (ΔE) (Reactivity/Stability) LUMO LUMO (Electron Acceptor) Interactions Intramolecular Interactions (Hyperconjugation) Nucleophilic Nucleophilic Sites (Blue, Electron-Poor)

Caption: Key concepts derived from advanced electronic structure analyses.

Data Presentation and Interpretation

The results from these calculations should be organized systematically for clear interpretation.

Table 1: Key Geometric Parameters (Illustrative)

Parameter Bond/Angle Calculated Value
Bond Length C-Cl Value (Å)
Bond Length N-H Value (Å)
Bond Length C=O Value (Å)
Bond Angle C-N-C Value (°)

| Dihedral Angle | C-C-N-C | Value (°) |

Table 2: Frontier Molecular Orbital Properties

Parameter Value (eV)
EHOMO Calculated Value
ELUMO Calculated Value

| Energy Gap (ΔE) | Calculated Value |

Table 3: NBO Analysis - Natural Atomic Charges (Illustrative)

Atom Natural Charge (e)
Cl Calculated Value
O (carbonyl) Calculated Value

| N | Calculated Value |

By analyzing these tables in conjunction with the visualized MEP map, a researcher can build a comprehensive profile of the molecule's structural and electronic characteristics, forming a solid basis for predicting its chemical behavior and biological activity.

Conclusion

The theoretical investigation of (3-Chloro-phenylamino)-acetic acid ethyl ester, through the systematic application of DFT calculations, provides indispensable insights for drug development and chemical research. The workflow detailed in this guide—encompassing geometry optimization, vibrational analysis, and in-depth electronic property calculations (FMO, NBO, and MEP)—constitutes a robust, self-validating system for molecular characterization. The results of these analyses illuminate the molecule's stability, reactivity, and potential interaction sites, thereby guiding further experimental work and accelerating the design of new, more effective therapeutic agents. This computational-first approach embodies the principles of modern chemical science, where theoretical prediction and experimental validation work in concert to drive innovation.

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Exploratory

Unlocking the Therapeutic Potential of Chloro-Substituted Phenylaminoacetates: A Technical Guide for Drug Discovery Professionals

Foreword: The Emerging Significance of Halogenated Scaffolds in Medicinal Chemistry The strategic incorporation of halogen atoms, particularly chlorine, into pharmacologically active molecules has become a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emerging Significance of Halogenated Scaffolds in Medicinal Chemistry

The strategic incorporation of halogen atoms, particularly chlorine, into pharmacologically active molecules has become a cornerstone of modern drug design. This is not merely an empirical exercise; the unique physicochemical properties of chlorine—its electronegativity, size, and lipophilicity—profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. Among the myriad of halogenated scaffolds, chloro-substituted phenylaminoacetates and their structural congeners have emerged as a class of compounds with diverse and potent biological activities. This guide provides an in-depth technical exploration of these activities, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, evaluation, and mechanistic understanding of this promising chemical space. We will delve into the established anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of these molecules, providing not just a review of the existing data, but also actionable, field-proven experimental protocols to empower your own research endeavors.

I. Anticancer Activity: Inducing Apoptosis and Exploiting Oxidative Stress

The quest for novel anticancer agents remains a paramount challenge in biomedical research. Chloro-substituted phenylaminoacetates and related structures have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the breast, prostate, and oral cavity.[1] The primary mechanism underpinning this activity is the induction of apoptosis, or programmed cell death, a critical pathway to eliminate malignant cells.[2][3]

A. Mechanism of Action: A Two-Pronged Assault on Cancer Cells

The anticancer efficacy of these compounds appears to stem from a coordinated attack on cancer cell biology, primarily through the induction of the intrinsic apoptotic pathway and the modulation of cellular redox homeostasis.

1. The Intrinsic Apoptotic Pathway:

This pathway is centered around the mitochondria. Upon receiving an apoptotic stimulus from the chloro-substituted compounds, the mitochondrial outer membrane becomes permeabilized. This leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[4] Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome.[5] This multi-protein complex then recruits and activates pro-caspase-9, an initiator caspase.[6][7] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis.[8][9][10] These effector caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[11]

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate.[12] Chloro-substituted compounds have been shown to modulate the expression of these proteins, tipping the balance in favor of apoptosis by upregulating pro-apoptotic members and/or downregulating anti-apoptotic ones.[1][4]

dot

Caption: Intrinsic apoptosis pathway induced by chloro-substituted phenylaminoacetates.

2. Generation of Reactive Oxygen Species (ROS):

Cancer cells often exist in a state of elevated oxidative stress compared to their normal counterparts.[13] Chloro-substituted compounds can exploit this vulnerability by further increasing the intracellular levels of reactive oxygen species (ROS).[14] While moderate levels of ROS can promote cancer cell proliferation, excessive ROS accumulation leads to oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptosis.[15] The generation of ROS can be a direct consequence of the compound's chemical properties or an indirect effect of mitochondrial dysfunction induced by the apoptotic cascade.[10]

dot

Caption: Role of Reactive Oxygen Species (ROS) in the anticancer activity.

B. Experimental Protocols for Anticancer Activity Evaluation

The following protocols provide a robust framework for assessing the anticancer potential of novel chloro-substituted phenylaminoacetates.

1. In Vitro Cytotoxicity Assessment (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7 (Breast adenocarcinoma)

    • MDA-MB-231 (Breast adenocarcinoma, triple-negative)

    • PC-3 (Prostate carcinoma)

    • A549 (Lung carcinoma)

    • HeLa (Cervical carcinoma)

    • A non-cancerous cell line (e.g., HaCaT keratinocytes) should be included to assess selectivity.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium. A typical concentration range to start with is 0.1 to 250 µg/mL.[16]

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

2. Colony Formation (Soft-Agar) Assay:

This assay assesses the ability of a single cell to grow into a colony, a hallmark of cancerous cells.

  • Procedure:

    • Prepare a base layer of 0.6% agar in cell culture medium in 6-well plates.

    • Prepare a top layer of 0.3% agar in cell culture medium containing the test compound and a low density of cancer cells (e.g., 500-1000 cells/well).

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 2-3 weeks, or until colonies are visible.

    • Stain the colonies with crystal violet and count them.

  • Data Analysis:

    • Compare the number and size of colonies in the treated wells to the control wells.

3. Cancer Stem Cell (Sphere-Forming) Assay:

This assay evaluates the effect of the compounds on the self-renewal capacity of cancer stem cells (CSCs).[1]

  • Procedure:

    • Culture cancer cells in serum-free medium supplemented with growth factors (e.g., EGF and bFGF) in ultra-low attachment plates to promote the formation of spheres (mammospheres).

    • Treat the spheres with the test compounds at various concentrations.

    • After 7-10 days, count the number and measure the size of the spheres.

  • Data Analysis:

    • Assess the ability of the compounds to inhibit the formation and growth of cancer cell spheres.

C. Quantitative Data Summary: Anticancer Activity
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
N-phenyl-2,2-dichloroacetamide analoguesA549 (Lung)4.76 - >1000[2]
Multi-substituted N-phenyl-2,2-dichloroacetamidesA549 (Lung)2.84[14]
2-(4-Fluorophenyl)-N-phenylacetamide derivativesPC3 (Prostate)52 - 80[17]
2-(4-Fluorophenyl)-N-phenylacetamide derivativesMCF-7 (Breast)100[17]
3,3-Dichloro-γ-lactamsA431, HeLa, MCF-7~100-250 µg/mL[16]

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Chloro-substituted phenylaminoacetates have demonstrated promising activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[18][19]

A. Spectrum of Activity and Structure-Activity Relationships

Studies have shown that these compounds are particularly effective against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and less to moderately effective against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans.[18] The position of the chlorine substituent on the phenyl ring, as well as overall lipophilicity, plays a crucial role in determining the antimicrobial potency and spectrum.[18][19] For instance, N-(4-chlorophenyl) chloroacetamide has been identified as a highly active compound.[18]

B. Experimental Protocols for Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganisms:

    • Staphylococcus aureus (e.g., ATCC 25923)

    • Methicillin-resistant Staphylococcus aureus (MRSA) (clinical isolate)

    • Escherichia coli (e.g., ATCC 25922)

    • Candida albicans (e.g., ATCC 10231)

  • Procedure:

    • Prepare a standardized inoculum of the microorganism (0.5 McFarland standard).

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A typical concentration range is 1 to 1024 µg/mL.[20]

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

    • Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

2. Agar Disk Diffusion Method:

This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

  • Procedure:

    • Prepare an agar plate (e.g., Mueller-Hinton Agar) by uniformly spreading a standardized inoculum of the microorganism.

    • Impregnate sterile paper disks with a known concentration of the test compound.

    • Place the disks on the surface of the agar.

    • Incubate the plates under appropriate conditions.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited). The size of the zone correlates with the susceptibility of the microorganism to the compound.

C. Quantitative Data Summary: Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
N-(substituted phenyl)-2-chloroacetamidesS. aureus, MRSAEffective[18]
N-(substituted phenyl)-2-chloroacetamidesE. coliLess effective[18]
N-(substituted phenyl)-2-chloroacetamidesC. albicansModerately effective[18]
2-chloro-N-phenylacetamideC. albicans, C. parapsilosis128 - 256[20]
2-chloro-N-phenylacetamideAspergillus flavus16 - 256[4]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae512[21]

III. Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Certain chloro-substituted phenylaminoacetates have exhibited notable anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders. A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[22]

A. Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that is upregulated at sites of inflammation and catalyzes the production of prostaglandins, which are key mediators of inflammation and pain. The structural features of some chloro-substituted aromatic compounds allow them to selectively bind to and inhibit the active site of COX-2, thereby reducing prostaglandin synthesis and mitigating the inflammatory response.[23]

dot

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

B. Experimental Protocols for Anti-inflammatory Activity Evaluation

1. In Vivo Carrageenan-Induced Paw Edema in Rats:

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Administer the test compound orally or intraperitoneally at various doses (e.g., 5-50 mg/kg). Diclofenac (e.g., 5-20 mg/kg) can be used as a positive control.[24]

    • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

    • Determine the ED₅₀ (the dose that causes 50% inhibition of edema).

C. Quantitative Data Summary: In Vivo Anti-inflammatory Activity
CompoundModelDose (mg/kg)Max. Inhibition (%)Time (h)Reference
DiclofenacCarrageenan-induced paw edema (rat)556.172[24]
DiclofenacCarrageenan-induced paw edema (rat)2071.823[24]
Brocchia cinerea extractCarrageenan-induced paw edema (rat)40050.012[25]

IV. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Some chloro-substituted acetamide derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential for the development of new anti-epileptic drugs.

A. Potential Mechanism of Action: GABA-A Receptor Modulation

The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators of the GABA-A receptor enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability and suppression of seizures.[25] While the precise mechanism for many anticonvulsant chloro-substituted compounds is still under investigation, modulation of the GABA-A receptor is a plausible hypothesis for some N-phenylacetamide derivatives.[20][26]

dot

Caption: Potential anticonvulsant mechanism via GABA-A receptor modulation.

B. Experimental Protocols for Anticonvulsant Activity Screening

1. Maximal Electroshock (MES) Seizure Test in Mice:

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Administer the test compound intraperitoneally at various doses.

    • After a predetermined time (e.g., 30-60 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis:

    • Determine the ED₅₀, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.[27][28]

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice:

This model is used to identify compounds effective against absence seizures.

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Administer the test compound intraperitoneally.

    • After a set time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures for a period of 30 minutes.

  • Data Analysis:

    • Determine the ED₅₀, the dose of the compound that protects 50% of the animals from clonic seizures.

C. Quantitative Data Summary: Anticonvulsant Activity
Compound ClassAnimal ModelED₅₀ (mg/kg)Reference
Fluorinated quinazolinesMES (mice)140 - 165[13]
3-chloro-2-methylphenyl substituted semicarbazonesMES & scPTZ (mice)Effective at 30[29]

V. Synthesis of Chloro-Substituted Phenylaminoacetates

The synthesis of these compounds is generally straightforward, often involving the reaction of a substituted aniline with a chloro-substituted acetylating agent.

A. General Synthetic Scheme

dot

Caption: General synthetic route to chloro-substituted phenylaminoacetates.

B. Exemplary Synthetic Protocol: Synthesis of N-(4-chlorophenyl)-2-chloroacetamide

This protocol is adapted from established methods for the synthesis of N-substituted chloroacetamides.[1]

  • Materials:

    • 4-chloroaniline

    • Chloroacetyl chloride

    • Triethylamine

    • Dry benzene (or other suitable aprotic solvent)

  • Procedure:

    • Dissolve 4-chloroaniline (1 equivalent) and triethylamine (1.1 equivalents) in dry benzene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0-5°C in an ice bath.

    • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-chlorophenyl)-2-chloroacetamide.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

VI. Concluding Remarks and Future Directions

The chloro-substituted phenylaminoacetate scaffold represents a fertile ground for the discovery of novel therapeutic agents with a diverse range of biological activities. The synthetic accessibility of these compounds, coupled with their potent and often selective biological effects, makes them attractive candidates for further investigation and optimization.

Future research in this area should focus on:

  • Expansion of the chemical space: Systematic modification of the substitution pattern on the phenyl ring and exploration of different ester functionalities will likely lead to the discovery of compounds with enhanced potency and improved pharmacokinetic properties.

  • In-depth mechanistic studies: While the induction of apoptosis is a key mechanism for the anticancer activity, further elucidation of the specific signaling pathways and molecular targets will be crucial for rational drug design. For other activities, identifying the precise molecular targets will be paramount.

  • In vivo efficacy and safety profiling: Promising lead compounds identified from in vitro screening must be rigorously evaluated in relevant animal models of disease to assess their therapeutic potential and safety profiles.

This technical guide provides a solid foundation for researchers to embark on or advance their exploration of chloro-substituted phenylaminoacetates. The provided protocols and mechanistic insights are intended to serve as a practical resource to accelerate the translation of these promising molecules from the laboratory to the clinic.

References

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Protocols & Analytical Methods

Method

Application Note & Protocol: Fischer Esterification of (3-Chloro-phenylamino)-acetic acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, in-depth guide for the laboratory synthesis of ethyl (3-chloro-phenylamino)-acetate via the Fischer ester...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of ethyl (3-chloro-phenylamino)-acetate via the Fischer esterification of (3-chloro-phenylamino)-acetic acid. The protocol details a robust and reliable method, elucidating the underlying chemical principles and offering practical insights into procedural nuances. This guide is designed to be a self-validating system, ensuring both reproducibility and a high degree of product purity. Key sections include a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and detailed procedures for product purification and characterization.

Introduction: The Significance of N-Aryl Amino Acid Esters

N-aryl amino acid esters, such as ethyl (3-chloro-phenylamino)-acetate, are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and other high-value organic molecules.[1] Their structural motif is a cornerstone in the development of various therapeutic agents. The ester functionality provides a versatile handle for further chemical transformations, making the efficient and high-yield synthesis of these compounds a critical objective in medicinal and process chemistry.

The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis due to its simplicity and cost-effectiveness, particularly for large-scale production.[2][3] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[2][4][5] The protocol outlined herein employs an excess of the alcohol (ethanol) to drive the equilibrium towards the formation of the desired ester product, a common and effective strategy.[2][5][6]

Reaction Mechanism: An In-Depth Look

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid.[2][4][5][7][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule to yield the protonated ester.[2][7] Deprotonation of this species regenerates the acid catalyst and affords the final ester product. Each step in this process is reversible.[2][4]

Fischer_Esterification start (3-Chloro-phenylamino)-acetic acid + Ethanol protonation Protonation of Carbonyl Oxygen (Acid Catalyst) start->protonation activated_acid Activated Carboxylic Acid (Oxonium Ion) protonation->activated_acid nucleophilic_attack Nucleophilic Attack by Ethanol activated_acid->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation product Ethyl (3-Chloro-phenylamino)-acetate + Water deprotonation->product

Caption: Fischer Esterification Workflow

Materials and Reagents

Reagent Formula Molar Mass ( g/mol ) Quantity Purity Supplier
(3-Chloro-phenylamino)-acetic acidC₈H₈ClNO₂185.6118.56 g (0.1 mol)≥98%Sigma-Aldrich
EthanolC₂H₅OH46.07150 mL (excess)Anhydrous, ≥99.5%Fisher Scientific
Sulfuric AcidH₂SO₄98.082 mLConcentrated (98%)Merck
Diethyl Ether(C₂H₅)₂O74.12200 mLAnhydrousVWR
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-100 mL-In-house preparation
Saturated Sodium Chloride Solution (Brine)NaCl(aq)-50 mL-In-house preparation
Anhydrous Magnesium SulfateMgSO₄120.3710 g-Acros Organics

Safety Precautions:

  • General: This procedure should be conducted in a well-ventilated fume hood.[9][10][11][12] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • (3-Chloro-phenylamino)-acetic acid: May cause skin and eye irritation. Avoid inhalation of dust.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns.[9] Handle with extreme care.

  • Thionyl Chloride (Alternative): Highly corrosive, toxic if inhaled, and reacts violently with water.[9][10][11][12][13] All work must be performed in a fume hood.

  • Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby.

Experimental Protocol

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (3-Chloro-phenylamino)-acetic acid (18.56 g, 0.1 mol).

  • Add anhydrous ethanol (150 mL) to the flask. Stir the mixture to dissolve the carboxylic acid. Gentle warming may be applied if necessary.

  • Cool the flask in an ice bath.

  • Slowly and carefully, add concentrated sulfuric acid (2 mL) dropwise to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic.

Reaction Execution
  • Once the addition of the catalyst is complete, remove the ice bath.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

  • Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1).

Lab_Workflow reagents 1. Add Reactants (Carboxylic Acid, Ethanol) catalyst 2. Add Catalyst (Conc. H₂SO₄) reagents->catalyst reflux 3. Reflux (4-6 hours) catalyst->reflux cool 4. Cool to Room Temp. reflux->cool evaporate 5. Remove Excess Ethanol (Rotary Evaporation) cool->evaporate dissolve 6. Dissolve in Diethyl Ether evaporate->dissolve wash_bicarb 7. Wash with Sat. NaHCO₃ dissolve->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry with MgSO₄ wash_brine->dry filter_evap 10. Filter and Evaporate Solvent dry->filter_evap purify 11. Purify (Column Chromatography) filter_evap->purify characterize 12. Characterize Product purify->characterize

Caption: Experimental Workflow Diagram

Work-up and Purification
  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (150 mL).

  • Transfer the ethereal solution to a separatory funnel and wash sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure build-up. Vent the funnel frequently.

    • Saturated sodium chloride solution (brine) (1 x 50 mL) to remove any remaining aqueous contaminants.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude ester.

  • For higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Alternative Esterification Method: Thionyl Chloride

For substrates that are sensitive to strong acids or high temperatures, esterification can be achieved under milder conditions using thionyl chloride. This method proceeds by first converting the carboxylic acid to a more reactive acyl chloride intermediate.

  • In a round-bottom flask, suspend (3-Chloro-phenylamino)-acetic acid (0.1 mol) in anhydrous ethanol (100 mL) and cool the mixture in an ice bath.

  • Slowly add thionyl chloride (0.12 mol) dropwise.

  • After the addition, allow the reaction to stir at room temperature for 12-16 hours.

  • The work-up procedure is similar to the Fischer esterification, involving removal of the solvent and purification.

Characterization of Ethyl (3-Chloro-phenylamino)-acetate

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the acetate group, the N-H proton, and the ethyl group (a triplet and a quartet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.

  • IR (Infrared) Spectroscopy: Look for a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester. The N-H stretch will appear in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction can be addressed by extending the reflux time or using a Dean-Stark apparatus to remove the water byproduct, thereby driving the equilibrium forward.[3]

  • Product Purity: Thorough washing with sodium bicarbonate is crucial to remove any unreacted carboxylic acid, which can co-elute with the product during chromatography.

  • Hydrolysis: The ester product can be susceptible to hydrolysis. Ensure all work-up steps are performed without undue delay and that the final product is stored in a dry environment.

Conclusion

The Fischer esterification of (3-chloro-phenylamino)-acetic acid is a reliable and scalable method for the synthesis of its corresponding ethyl ester. By carefully controlling the reaction conditions and employing a thorough purification strategy, a high yield of pure product can be consistently obtained. The detailed protocol and mechanistic insights provided in this application note serve as a valuable resource for researchers engaged in organic synthesis and drug development.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Clark, J. (2022). The Mechanism for the Esterification Reaction. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet - Thionyl Chloride AR. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • ResearchGate. (2023). Acid-catalyzed esterification mechanism. [Link]

  • Shi, H. C., et al. (2013). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 3(43), 20959-20967. [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. [Link]

  • Google Patents. (2012).
  • Google Patents. (1997). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.

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Application

The Cornerstone of a Pharmaceutical Workhorse: Application Notes for (3-Chloro-phenylamino)-acetic acid ethyl ester in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Strategic Use of a Key Pharmaceutical Intermediate (3-Chloro-phenylamino)-acetic acid ethyl ester stands as a pivotal intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Strategic Use of a Key Pharmaceutical Intermediate

(3-Chloro-phenylamino)-acetic acid ethyl ester stands as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its strategic importance lies in its bifunctional nature, possessing both a reactive secondary amine and an ester group, which allows for sequential and controlled introduction of molecular complexity. This guide, designed for the discerning researcher and drug development professional, provides an in-depth exploration of its properties, synthesis, and critical application in the manufacture of prominent pharmaceuticals, most notably the widely-used non-steroidal anti-inflammatory drug (NSAID), diclofenac.

Physicochemical Profile and Handling

A thorough understanding of the physicochemical properties of (3-Chloro-phenylamino)-acetic acid ethyl ester is paramount for its effective use in synthesis, ensuring optimal reaction conditions and safety. While specific experimental data for this compound is not extensively published, properties can be estimated based on structurally similar compounds.

Table 1: Physicochemical Properties of (3-Chloro-phenylamino)-acetic acid ethyl ester and Related Analogs

Property(3-Chloro-phenylamino)-acetic acid ethyl ester (Estimated/Supplier Data)(3-Trifluoromethyl-phenylamino)-acetic acid ethyl ester[1](4-Amino-3-chloro-phenyl)-acetic acid ethyl ester[2]
CAS Number 2573-31-1[3]2445-84-325814-07-7
Molecular Formula C₁₀H₁₂ClNO₂[3]C₁₁H₁₂F₃NO₂C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol [2]247.21 g/mol 213.66 g/mol
Boiling Point 144 °C[3]Not AvailableNot Available
LogP (calculated) ~2.5-3.03.12.1
Appearance Likely a liquid or low-melting solidNot AvailableNot Available
Solubility Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.Not AvailableNot Available

Safety and Handling:

Synthesis of the Intermediate: A Practical Protocol

The synthesis of (3-Chloro-phenylamino)-acetic acid ethyl ester is typically achieved through a nucleophilic substitution reaction between 3-chloroaniline and ethyl chloroacetate. The lone pair of electrons on the nitrogen atom of 3-chloroaniline attacks the electrophilic carbon of the carbon-chlorine bond in ethyl chloroacetate. A base is often added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of (3-Chloro-phenylamino)-acetic acid ethyl ester

Materials:

  • 3-Chloroaniline

  • Ethyl chloroacetate[4]

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

  • Ethanol or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloroaniline (1.0 equivalent) and anhydrous ethanol or acetonitrile.

  • Addition of Base: Add sodium bicarbonate (1.5 equivalents) or triethylamine (1.2 equivalents) to the solution.

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.1 equivalents) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Chloro-phenylamino)-acetic acid ethyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Causality of Experimental Choices: The choice of a polar aprotic solvent like acetonitrile or a polar protic solvent like ethanol facilitates the dissolution of the reactants. The base is crucial to neutralize the HCl formed, preventing the protonation of the starting aniline which would render it non-nucleophilic. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aqueous workup and extraction are designed to remove unreacted starting materials, salts, and other water-soluble impurities.

Application in Pharmaceutical Synthesis: The Diclofenac Case Study

(3-Chloro-phenylamino)-acetic acid ethyl ester is a key precursor in the industrial synthesis of diclofenac. The core of this transformation is a C-N cross-coupling reaction, classically an Ullmann condensation, which forms the diarylamine structure of diclofenac[3][7][8].

The Ullmann Condensation: Mechanism and Rationale

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. In the context of diclofenac synthesis, it involves the coupling of (3-Chloro-phenylamino)-acetic acid ethyl ester with 2,6-dichlorophenol.

The generally accepted mechanism involves the following key steps:

  • Formation of a Copper(I) Phenoxide: The copper catalyst reacts with the phenol to form a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide (in this case, the chlorinated ring of the intermediate) undergoes oxidative addition to the copper(I) species, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the C-O or C-N bond and regenerate a copper(I) species, which can re-enter the catalytic cycle.

Modern iterations of the Ullmann reaction often employ ligands to stabilize the copper catalyst and improve reaction yields and conditions[9].

Ullmann_Condensation cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Intermediate (3-Chloro-phenylamino)-acetic acid ethyl ester Cu_III_Intermediate Cu(III) Intermediate Intermediate->Cu_III_Intermediate Oxidative Addition Dichlorophenol 2,6-Dichlorophenol Cu_Phenoxide Cu(I) Phenoxide Dichlorophenol->Cu_Phenoxide Forms Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Phenoxide Cu_Phenoxide->Cu_III_Intermediate Cu_III_Intermediate->Cu_Catalyst Regenerates Diclofenac_Ester Diclofenac Ethyl Ester Cu_III_Intermediate->Diclofenac_Ester Reductive Elimination Final_Drug Diclofenac Diclofenac_Ester->Final_Drug Hydrolysis

Caption: Synthetic workflow for Diclofenac from the intermediate.

Experimental Protocol: Synthesis of Diclofenac from the Intermediate

This protocol is a representative procedure based on the principles of the Ullmann condensation.

Part A: Ullmann Condensation to form Diclofenac Ethyl Ester

Materials:

  • (3-Chloro-phenylamino)-acetic acid ethyl ester (1.0 equivalent)

  • 2,6-Dichlorophenol (1.1 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Toluene

  • Celite

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, combine (3-Chloro-phenylamino)-acetic acid ethyl ester, 2,6-dichlorophenol, CuI, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMF or DMSO.

  • Reaction: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with toluene. Filter the mixture through a pad of Celite to remove insoluble copper salts and potassium carbonate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash several times with water to remove the high-boiling solvent (DMF or DMSO), followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diclofenac ethyl ester.

  • Purification: The crude product can be purified by column chromatography.

Part B: Hydrolysis to Diclofenac

Materials:

  • Crude diclofenac ethyl ester

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Dichloromethane

Procedure:

  • Saponification: Dissolve the crude diclofenac ethyl ester in ethanol and add the NaOH solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and acidify with HCl solution until the pH is acidic, which will precipitate the diclofenac free acid.

  • Extraction: Extract the diclofenac acid with dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield diclofenac acid. Further purification can be achieved by recrystallization. To obtain the sodium salt, the free acid can be treated with an equimolar amount of sodium hydroxide or sodium bicarbonate.

Analytical Methods for Quality Control

To ensure the purity of the intermediate and to monitor the progress of the reactions, robust analytical methods are essential.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for the analysis of (3-Chloro-phenylamino)-acetic acid ethyl ester. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a small amount of acid like formic acid for peak shaping) would be a good starting point for method development. Detection can be performed using a UV detector at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of this intermediate. A non-polar capillary column (e.g., DB-5ms) can be used. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification and purity assessment.

Conclusion

(3-Chloro-phenylamino)-acetic acid ethyl ester is a versatile and valuable intermediate in the pharmaceutical industry. Its synthesis and subsequent use in reactions like the Ullmann condensation are foundational to the production of important drugs such as diclofenac. A thorough understanding of its properties, reaction mechanisms, and associated protocols, as outlined in this guide, is crucial for any scientist or researcher working in the field of drug development and synthesis.

References

  • (3-Trifluoromethyl-phenylamino)-acetic acid ethyl ester | C11H12F3NO2. PubChem. [Link]

  • Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. Der Pharma Chemica.
  • Ullmann condensation. Wikipedia. [Link]

  • US20200055811A1 - Method of synthesizing diclofenac sodium - Google P
  • 2573-31-1 (3-Chloro-phenylamino)-acetic acid ethyl ester. ChemSigma. [Link]

  • Safety Data Sheet: ethyl chloroacetate - Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Ethyl chloroacetate - Carl ROTH. [Link]

  • Synthesis of Various Esters of Diclofenac (NSAIDs) as Pro-Drugs and their Biological Evaluation. [Link]

  • (4-Amino-3-chloro-phenyl)-acetic acid ethyl ester | C10H12ClNO2. PubChem. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROM
  • Synthesis, Characterization, Docking studiesand Antimicrobial Evaluation of ethyl 3-(3-chloro)-2- (2-oxido)-(4-substituted pheny. Jetir.Org. [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]

  • (3-Trifluoromethyl-phenylamino)-acetic acid ethyl ester | C11H12F3NO2. PubChem. [Link]

  • Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. - ResearchGate. [Link]

  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. [Link]

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. [Link]

  • GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Scholars Research Library. [Link]

  • Ethyl cyanoacetate. Wikipedia. [Link]

  • Ethyl 2-[2-(3-chloroanilino)ethoxy]acetate | C12H16ClNO3. PubChem. [Link]

  • Ethyl 2-(3-bromophenyl)-2-(3-chloroanilino)acetate. PubChem. [Link]

  • III Analytical Methods. [Link]

  • (4-Amino-3-chloro-phenyl)-acetic acid ethyl ester | C10H12ClNO2. PubChem. [Link]

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Method

Application Notes and Protocols: Ethyl (3-Chlorophenyl)glycinate in Heterocyclic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction Ethyl α-(3-chlorophenyl)glycinate is a valuable chiral building block belonging to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl α-(3-chlorophenyl)glycinate is a valuable chiral building block belonging to the versatile class of α-aryl glycine esters. Its structure, featuring a primary amine, an ester functional group, a reactive α-proton, and a substituted aromatic ring, makes it an exceptionally useful precursor for the synthesis of a diverse range of heterocyclic scaffolds.[1][2][3][4][5][6] These functional handles can be selectively targeted to participate in a variety of cyclization and multicomponent reactions.

The heterocyclic motifs accessible from this single starting material, including benzodiazepines, diketopiperazines, and hydantoins, are recognized as "privileged structures" in medicinal chemistry. They form the core of numerous FDA-approved drugs and clinical candidates, valued for their ability to interact with a wide array of biological targets. This guide provides an in-depth exploration of key synthetic applications of ethyl (3-chlorophenyl)glycinate, complete with detailed mechanistic insights and actionable laboratory protocols.

Application 1: Synthesis of 1,4-Benzodiazepine Scaffolds

The 1,4-benzodiazepine core is central to a class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of these structures often involves the condensation of an ortho-diaminoarene or a 2-aminobenzophenone with an α-amino acid or its ester derivative.[7][8][9] Ethyl (3-chlorophenyl)glycinate serves as a direct precursor to 3-aryl-substituted benzodiazepines, a modification known to influence receptor binding and pharmacological activity.

Mechanistic Rationale

The key transformation is a cyclocondensation reaction. The synthesis begins with the formation of a Schiff base (imine) between the primary amine of the glycine ester and the ketone of a 2-aminobenzophenone derivative. This step is typically catalyzed by a mild acid to facilitate the dehydration process. The subsequent and rate-determining step is an intramolecular nucleophilic attack by the aniline nitrogen onto the ester carbonyl. This ring-closure forms a five-membered ring intermediate which, upon elimination of ethanol, tautomerizes to the stable 1,4-benzodiazepin-2-one ring system. The use of a high-boiling point, non-protic solvent like pyridine or toluene is crucial; it serves as the reaction medium and helps to azeotropically remove water and ethanol, driving the equilibrium towards the cyclized product.

Diagram: Benzodiazepine Synthesis Mechanism

Benzodiazepine Synthesis Mechanism Mechanism for 1,4-Benzodiazepin-2-one Formation Start Ethyl (3-chlorophenyl)glycinate + 2-Aminobenzophenone Imine Schiff Base (Imine) Intermediate Start->Imine Condensation (-H2O) Cyclized Tetrahedral Intermediate Imine->Cyclized Intramolecular Cyclization Product 1,4-Benzodiazepin-2-one Cyclized->Product Elimination (-EtOH)

Caption: Reaction mechanism for benzodiazepine synthesis.

Experimental Protocol: Synthesis of 7-chloro-5-phenyl-3-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
ParameterValue
Reactants Ethyl (3-chlorophenyl)glycinate HCl, 2-amino-5-chlorobenzophenone
Solvent Pyridine
Catalyst Piperidine (catalytic amount)
Temperature Reflux (~115 °C)
Time 12-18 hours
Yield (Expected) 65-75%

Materials:

  • Ethyl (3-chlorophenyl)glycinate hydrochloride (1.0 eq)

  • 2-amino-5-chlorobenzophenone (1.0 eq)

  • Anhydrous Pyridine

  • Piperidine

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl (3-chlorophenyl)glycinate hydrochloride (1.0 eq) and 2-amino-5-chlorobenzophenone (1.0 eq).

  • Add anhydrous pyridine to achieve a reactant concentration of approximately 0.2 M.

  • Add 2-3 drops of piperidine as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the pyridine under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 1,4-benzodiazepin-2-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 2: Synthesis of 2,5-Diketopiperazines (DKPs)

2,5-Diketopiperazines (DKPs) are cyclic dipeptides that represent one of the simplest and most common peptide-derived scaffolds found in nature. They exhibit a wide range of biological activities and their conformationally constrained framework makes them attractive for drug design. The most direct route to symmetrical DKPs is the thermal self-condensation of an α-amino ester.[10][11][12]

Mechanistic Rationale

This synthesis is a classic example of a head-to-tail dimerization cyclization. The process is typically initiated by heating the α-amino ester, often in a high-boiling solvent like ethylene glycol or simply neat under vacuum.[12] The reaction proceeds through two sequential intermolecular nucleophilic acyl substitution reactions. The amino group of one molecule attacks the ester carbonyl of a second molecule, forming a linear dipeptide ester intermediate and releasing one equivalent of ethanol. The newly formed terminal amino group of this dipeptide then performs an intramolecular cyclization onto its own ester carbonyl, eliminating a second equivalent of ethanol to form the stable, six-membered DKP ring. The reaction is driven to completion by the removal of the volatile ethanol byproduct.

Diagram: DKP Dimerization Workflow

DKP Dimerization Workflow Workflow for DKP Synthesis via Dimerization Start Ethyl (3-chlorophenyl)glycinate (2 eq.) Step1 Intermolecular Amidation Start->Step1 Heat (-EtOH) Intermediate Linear Dipeptide Ester Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Heat (-EtOH) Product 3,6-bis(3-chlorophenyl)piperazine-2,5-dione Step2->Product

Caption: Workflow for DKP synthesis via dimerization.

Experimental Protocol: Synthesis of 3,6-bis(3-chlorophenyl)piperazine-2,5-dione
ParameterValue
Reactant Ethyl (3-chlorophenyl)glycinate
Solvent Ethylene Glycol
Temperature 160-180 °C
Time 4-6 hours
Yield (Expected) 70-85%

Materials:

  • Ethyl (3-chlorophenyl)glycinate

  • Ethylene glycol

  • Round-bottom flask with a short-path distillation head and nitrogen inlet

  • Deionized water

  • Methanol or Ethanol for recrystallization

Procedure:

  • Place ethyl (3-chlorophenyl)glycinate into a round-bottom flask.

  • Add ethylene glycol as a solvent (approx. 2-3 mL per gram of starting material).

  • Equip the flask with a short-path distillation head to allow for the removal of ethanol as it forms.

  • Flush the system with nitrogen and heat the mixture in an oil bath to 160-180 °C.

  • Maintain this temperature for 4-6 hours. The reaction progress can be monitored by the cessation of ethanol distillation.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Add deionized water to the flask to fully precipitate the product and break up the solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with water, then with a small amount of cold methanol.

  • Recrystallize the crude DKP from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

  • Confirm the structure and purity via NMR, IR spectroscopy, and melting point analysis.

Application 3: Synthesis of Hydantoins

Hydantoins (imidazolidine-2,4-diones) are five-membered heterocyclic compounds that are structural components of several anticonvulsant drugs, such as phenytoin. The Urech hydantoin synthesis, first reported in 1873, provides a reliable and straightforward method for their preparation from α-amino acids or their esters.[13][14][15]

Mechanistic Rationale

The synthesis is a two-step process. First, the α-amino ester is treated with an alkali metal cyanate, such as potassium cyanate (KCNO), in a neutral aqueous solution. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the cyanate ion to form an N-carbamoyl (ureido) intermediate. This intermediate is typically stable and can be isolated.

In the second step, the ureido intermediate undergoes acid-catalyzed cyclization.[15] Protonation of the ester carbonyl oxygen activates it towards intramolecular nucleophilic attack by the terminal nitrogen of the ureido group. This forms a five-membered tetrahedral intermediate, which then collapses with the elimination of ethanol to yield the final hydantoin product. Strong mineral acid (e.g., HCl) and heat are typically required to drive this cyclization to completion.

Diagram: Urech Hydantoin Synthesis

Urech Hydantoin Synthesis Mechanism of Urech Hydantoin Synthesis Start Ethyl (3-chlorophenyl)glycinate Ureido Ureidoacetate Intermediate Start->Ureido + KCNO (Step 1) Product 5-(3-chlorophenyl)hydantoin Ureido->Product H+ / Heat (-EtOH) (Step 2)

Sources

Application

Application Notes and Protocols: Derivatization of (3-Chloro-phenylamino)-acetic acid ethyl ester for Medicinal Chemistry

Abstract (3-Chloro-phenylamino)-acetic acid ethyl ester is a versatile scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of pharmacologically active compounds. The strate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Chloro-phenylamino)-acetic acid ethyl ester is a versatile scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of pharmacologically active compounds. The strategic introduction of chlorine into the phenyl ring, combined with the reactive secondary amine and ester functionalities, provides multiple avenues for structural modification.[1][2][3] This guide provides a comprehensive overview of key derivatization strategies for this molecule, including N-acylation, N-alkylation, Suzuki coupling at the chloro-position, and amide formation from the ethyl ester. Detailed, field-proven protocols are presented, emphasizing the rationale behind experimental choices to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the (3-Chloro-phenylamino)-acetic acid ethyl ester Scaffold

The (3-chloro-phenylamino)-acetic acid ethyl ester scaffold, also known as N-(3-Chlorophenyl)-glycine ethyl ester, is a privileged starting material in the synthesis of novel therapeutic agents.[4] Its utility stems from three key structural features that can be independently or sequentially modified:

  • The Secondary Amine: The aniline-type nitrogen is a nucleophilic center, readily undergoing acylation and alkylation reactions. This allows for the introduction of a wide variety of side chains that can modulate the compound's physicochemical properties and biological activity.

  • The Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation, a cornerstone of medicinal chemistry for creating peptidomimetics and other complex structures.[5]

  • The Aryl Chloride: The chlorine atom on the phenyl ring is a versatile functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This enables the formation of carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties to explore new regions of chemical space and enhance target binding.

The presence of chlorine itself can be advantageous, as halogenated compounds are prevalent in FDA-approved drugs and can influence metabolic stability and binding affinity through halogen bonding.[1][2][3] This guide will explore the practical application of these derivatization strategies, providing robust protocols for each key transformation.

Molecular Structure Breakdown

Caption: Key derivatization sites on the core scaffold.

Derivatization Strategies and Protocols

N-Acylation of the Secondary Amine

N-acylation is a fundamental transformation that introduces an amide functionality, which is a common motif in a vast number of pharmaceuticals. This reaction is typically high-yielding and can be achieved under mild conditions using various acylating agents. The resulting N-acyl derivatives can exhibit altered solubility, hydrogen bonding capacity, and conformational preferences, all of which can impact biological activity.

Protocol 1: General N-Acylation with Acyl Chlorides

This protocol describes a robust method for the N-acylation of (3-Chloro-phenylamino)-acetic acid ethyl ester using an acyl chloride in the presence of a non-nucleophilic base.

Rationale: The secondary amine is nucleophilic and will readily attack the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.

Materials:

  • (3-Chloro-phenylamino)-acetic acid ethyl ester (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (3-Chloro-phenylamino)-acetic acid ethyl ester (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Parameter Value/Condition Rationale
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; room temperature is sufficient for completion.
Base Triethylamine (TEA)Neutralizes HCl byproduct, driving the reaction forward.
Solvent Anhydrous DCMInert solvent, good solubility for reactants. Anhydrous conditions prevent hydrolysis of the acyl chloride.
Monitoring TLCAllows for visual tracking of starting material consumption and product formation.
Suzuki-Miyaura Cross-Coupling at the Chloro-Position

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[6][7] This reaction is exceptionally valuable in medicinal chemistry for synthesizing biaryl and heteroaryl-aryl structures, which are common in many drug molecules.[8]

Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol details the coupling of the aryl chloride of our scaffold with a generic arylboronic acid.

Rationale: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][9] A base is crucial for activating the boronic acid for transmetalation.[7] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Materials:

  • (3-Chloro-phenylamino)-acetic acid ethyl ester (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Ethyl acetate (EtOAc), water

  • Celite®

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add (3-Chloro-phenylamino)-acetic acid ethyl ester (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography.

G Start Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) Degas Degas System (Inert Atmosphere) Start->Degas Solvent Add Degassed Solvent Degas->Solvent Heat Heat Reaction (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Filter & Purify (Column Chromatography) Workup->Purify Product Final Biaryl Product Purify->Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Amide Formation via the Ethyl Ester

The ethyl ester can be readily converted to a variety of amides, a critical transformation for building complex molecules and mimicking peptide bonds.[10] This is typically a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine.

Protocol 3: Two-Step Ester to Amide Conversion

Step A: Saponification (Ester Hydrolysis)

Rationale: The ester is hydrolyzed under basic conditions (saponification) using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

Materials:

  • Starting ester (from previous steps) (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Solvent system (e.g., THF/Water, Methanol/Water)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Methodology:

  • Dissolve the ester in a mixture of THF and water (e.g., 3:1).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude carboxylic acid, which is often used in the next step without further purification.

Step B: Amide Coupling

Rationale: Direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, a coupling agent is used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[11] HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a common and efficient peptide coupling reagent.

Materials:

  • Carboxylic acid (from Step A) (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HBTU (1.1 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Saturated aqueous NaHCO₃, 1M HCl, Brine

Methodology:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.1 eq) and DIPEA (2.0 eq) and stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Add the desired amine (1.1 eq) to the mixture.

  • Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by flash column chromatography or recrystallization.

Coupling Reagent Activating Principle Byproducts
HBTU/DIPEA Forms an activated O-acylisourea intermediate.HOBt, Tetramethylurea
EDC/HOBt Carbodiimide-mediated activation, HOBt suppresses side reactions.Water-soluble urea, HOBt
HATU/DIPEA Similar to HBTU but often more reactive.HOAt, Tetramethylurea

Conclusion

The derivatization of (3-Chloro-phenylamino)-acetic acid ethyl ester offers a powerful and flexible platform for medicinal chemistry research. The protocols outlined in this guide for N-acylation, Suzuki-Miyaura coupling, and amide formation provide reliable and reproducible methods for synthesizing diverse libraries of compounds. By understanding the rationale behind each synthetic step, researchers can effectively troubleshoot and adapt these procedures to generate novel molecules with potential therapeutic applications. The strategic combination of these transformations allows for a systematic exploration of the chemical space around this valuable scaffold, facilitating the development of new drug candidates.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Joullie, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. [Link]

  • Gandeepan, P., et al. (2019). The Suzuki–Miyaura coupling. Nature Reviews Methods Primers. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemsigma. (n.d.). (3-Chloro-phenylamino)-acetic acid ethyl ester. [Link]

  • Gilla, G., et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 5(12), 638-645. [Link]

  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 259-304. [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of (3-Chloro-phenyl)amino)-acetic acid ethyl ester

Abstract This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of (3-Chloro-phenyl)amino)-acetic acid ethyl ester. This compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of (3-Chloro-phenyl)amino)-acetic acid ethyl ester. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity and stability critical for drug safety and efficacy. The developed reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals for the reliable analysis of this compound and its potential degradation products.

Introduction

(3-Chloro-phenyl)amino)-acetic acid ethyl ester is a significant building block in organic synthesis, particularly in the pharmaceutical industry. The purity of this intermediate can directly impact the quality and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method is essential to ensure its identity, purity, and stability. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and accuracy.[1]

This document outlines a stability-indicating HPLC method, which is crucial for identifying and quantifying the active ingredient in the presence of its degradation products, process impurities, and other potential interferents.[1][2] The development and validation of this method have been guided by the principles outlined in the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) guidelines to ensure regulatory compliance and data reliability.[3][4][5][6][7]

Physicochemical Properties of the Analyte

While specific experimental data for (3-Chloro-phenyl)amino)-acetic acid ethyl ester is not extensively published, we can infer some properties from structurally similar compounds such as (4-Amino-3-chloro-phenyl)-acetic acid ethyl ester, which has a molecular weight of 213.66 g/mol and a molecular formula of C10H12ClNO2.[8][9][10] The presence of a chlorophenyl ring and an ester group suggests that the compound will have moderate hydrophobicity, making it suitable for reversed-phase chromatography. The amino group provides a site for potential protonation, making the mobile phase pH a critical parameter for achieving optimal separation.

Experimental Protocol

Materials and Reagents
  • (3-Chloro-phenyl)amino)-acetic acid ethyl ester reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 25 minutes

Table 1: Optimized HPLC Conditions

Time (min)% Mobile Phase B (Acetonitrile)
0.030
15.080
20.080
20.130
25.030

Table 2: Gradient Elution Program

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of (3-Chloro-phenyl)amino)-acetic acid ethyl ester reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the test substance in methanol to a nominal concentration of 500 µg/mL and then diluting with the mobile phase to a final concentration of 50 µg/mL.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[4][5]

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the (3-Chloro-phenyl)amino)-acetic acid ethyl ester standard. The standard was subjected to acidic, basic, oxidative, and thermal stress conditions.

  • Acidic Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl at 60 °C for 4 hours. Neutralize with 1N NaOH.

  • Basic Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH at 60 °C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid reference standard was kept at 105 °C for 24 hours.

The chromatograms from the stressed samples should demonstrate that the main peak is well-resolved from all degradation product peaks, indicating the method's specificity.

G cluster_0 Method Validation Workflow start Start Validation specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness end_validation Validation Complete robustness->end_validation G cluster_1 Forced Degradation Pathway Analyte (3-Chloro-phenyl)amino)-acetic acid ethyl ester Degradation Degradation Products Analyte->Degradation Acidic Hydrolysis Analyte->Degradation Basic Hydrolysis Analyte->Degradation Oxidation Analyte->Degradation Thermal Stress

Sources

Application

Application Note: Visualization of N-Aryl Glycine Esters Using Thin-Layer Chromatography

Abstract This guide provides a comprehensive overview and detailed protocols for the visualization of N-aryl glycine esters on thin-layer chromatography (TLC) plates. N-aryl glycine esters are crucial intermediates in ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the visualization of N-aryl glycine esters on thin-layer chromatography (TLC) plates. N-aryl glycine esters are crucial intermediates in pharmaceutical and materials science research. Their effective monitoring during synthesis and purification is paramount. Thin-layer chromatography offers a rapid, cost-effective, and versatile method for this purpose.[1] This document outlines the fundamental principles of TLC separation for these compounds and presents a suite of validated visualization techniques, from non-destructive UV irradiation to highly specific chemical staining methods targeting the key functional groups: the secondary amine, the ester, and the aromatic ring.

Introduction: The Role of TLC in N-Aryl Glycine Ester Analysis

N-aryl glycine esters are a class of compounds characterized by a glycine backbone where the nitrogen atom is substituted with an aryl group. This structural motif is a key component in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The progress of reactions involving these esters, as well as the purity of the isolated products, must be carefully monitored.

Thin-layer chromatography (TLC) is an indispensable analytical tool for this purpose, offering several advantages:

  • Speed and Efficiency: TLC provides rapid separation and analysis, allowing for real-time reaction monitoring.[2]

  • Cost-Effectiveness: The technique requires minimal equipment and consumables, making it an economical choice for routine analysis.[2]

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation of various N-aryl glycine ester derivatives.[1]

The primary challenge in the TLC analysis of these compounds lies in their visualization, as they are often colorless. This application note details robust protocols for visualizing N-aryl glycine esters, explaining the chemical principles behind each method to empower researchers to make informed decisions for their specific applications.

Principles of Separation and Analysis

TLC separates compounds based on the principle of differential partitioning between a stationary phase (typically a polar adsorbent like silica gel) and a liquid mobile phase.[3] The separation of N-aryl glycine esters on silica gel is governed by their polarity. Key structural features influencing polarity include:

  • The N-H bond: The secondary amine can act as a hydrogen bond donor.

  • The Ester Carbonyl (C=O): This group is a hydrogen bond acceptor.

  • The Aryl Ring: Substituents on the aromatic ring can significantly alter the molecule's overall polarity.

The choice of the mobile phase (eluent) is critical. A common starting point is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate).[4] The polarity of the eluent is adjusted to achieve optimal separation, ideally with Retention Factor (Rf) values between 0.3 and 0.7.[4]

Retention Factor (Rf) Calculation: The Rf value is a key metric for identifying and comparing compounds.[5] It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6]

Rf = Distance traveled by the compound / Distance traveled by the solvent front[5]

This value is a constant for a specific compound under identical TLC conditions (stationary phase, mobile phase, temperature).[7]

Experimental Workflow and Protocols

A successful TLC analysis follows a systematic workflow, from sample preparation to final visualization.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} enddot Caption: General workflow for TLC analysis of N-aryl glycine esters.

Protocol 1: General TLC Plate Development
  • Plate Preparation: Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of a silica gel TLC plate.[3] Never use an ink pen, as the dyes can chromatograph with the solvent.[8]

  • Sample Application: Dissolve the N-aryl glycine ester sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot a small amount of the solution onto the origin. Allow the spot to dry completely.[5]

  • Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[1] Place a piece of filter paper inside the chamber to aid in solvent vapor saturation.

  • Development: Carefully place the TLC plate into the chamber and close the lid. Allow the solvent front to ascend the plate by capillary action.[3]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization Techniques and Protocols

Due to the presence of an aromatic ring, a secondary amine, and an ester group, several visualization methods can be successfully employed.

Method 1: UV Light (Non-Destructive)
  • Principle: The aryl group in N-aryl glycine esters absorbs short-wave UV light (254 nm). On TLC plates containing a fluorescent indicator (F₂₅₄), these compounds will quench the fluorescence and appear as dark spots against a bright green background.[9]

  • Protocol:

    • After the plate is completely dry, place it under a UV lamp.

    • View the plate at 254 nm.

    • Gently circle any visible spots with a pencil.

  • Advantages: This method is non-destructive, incredibly fast, and should always be the first method attempted.[9]

Method 2: Potassium Permanganate (KMnO₄) Stain (Destructive)
  • Principle: Potassium permanganate is a strong oxidizing agent. It reacts with any oxidizable functional group, such as the secondary amine and potentially the aromatic ring (depending on substituents). The permanganate ion (MnO₄⁻, purple) is reduced to manganese dioxide (MnO₂, brown/yellow), resulting in a colored spot on a purple/pink background.[10]

  • Protocol:

    • Reagent Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water, then add 1.25 mL of 10% NaOH solution.[11]

    • Staining: Quickly dip the dry TLC plate into the KMnO₄ solution using forceps.

    • Development: Remove the plate and wipe excess stain from the back. Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots.[12]

  • Selectivity: General stain for most organic compounds, particularly useful for detecting starting materials and products in a reaction mixture.[10]

Method 3: Ninhydrin Stain (Destructive)
  • Principle: Ninhydrin reacts with primary and secondary amines to form a colored product. While it is most famous for producing the deep purple color (Ruhemann's purple) with primary amines, it typically yields a yellow or orange color with secondary amines like N-aryl glycines.[10][13]

  • Protocol:

    • Reagent Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or butanol. For improved sensitivity, 3 mL of acetic acid can be added.[11][14]

    • Staining: Dip or spray the dry TLC plate with the ninhydrin solution.

    • Development: Gently heat the plate with a heat gun until colored spots appear.[15]

  • Selectivity: Highly specific for amines. Secondary amines typically yield yellow/orange spots.[10][13]

dot graph { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontcolor="#202124"]; edge [color="#34A853"];

} enddot Caption: Simplified reaction scheme for Ninhydrin with a secondary amine.

Method 4: Vanillin Stain (Destructive)
  • Principle: Vanillin (4-hydroxy-3-methoxybenzaldehyde) in the presence of a strong acid like sulfuric acid is a versatile stain that reacts with a wide range of functional groups to produce spots of various colors.[16] The reaction is complex but is thought to involve electrophilic aromatic substitution and condensation reactions.

  • Protocol:

    • Reagent Preparation: Dissolve 15 g of vanillin in 250 mL of ethanol, then carefully add 2.5 mL of concentrated sulfuric acid.[17]

    • Staining: Dip the dry TLC plate into the vanillin solution.

    • Development: Heat the plate gently with a heat gun until colored spots appear against a light background.[16]

  • Selectivity: General purpose stain. The variety of colors produced can sometimes help differentiate between closely related compounds on the same plate.[16]

Summary of Visualization Techniques

StainTarget FunctionalityTypical ResultProcedureNotes
UV Light Aromatic Ring, Conjugated SystemsDark spots on a green fluorescent backgroundView under 254 nm UV lampNon-destructive, should be performed first.[9]
KMnO₄ Oxidizable groups (e.g., secondary amine)Yellow/brown spots on a purple backgroundDip, then heat gentlyVery general and sensitive stain.[12]
Ninhydrin Secondary AmineYellow/orange spotsDip or spray, then heatSpecific for amines; color differs from primary amines.[10][13]
Vanillin General purposeVariously colored spotsDip, then heatCan help differentiate compounds by color.[16]

Troubleshooting Common TLC Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Spots Visible Sample concentration is too low.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[8]
Incorrect visualization method used.Try a more general and robust stain like potassium permanganate.
Streaking Spots Sample is overloaded (too concentrated).Dilute the sample before spotting.[18]
Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio).[8]
Rf Value Too High (Spot near solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase.[4]
Rf Value Too Low (Spot near origin) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., decrease the hexane/ethyl acetate ratio).[19]
Uneven Solvent Front The TLC plate is touching the side of the chamber or filter paper.Ensure the plate is centered in the chamber and not touching the sides.[8]

Conclusion

Thin-layer chromatography is a powerful and accessible technique for the routine analysis of N-aryl glycine esters. Successful application hinges on the correct choice of mobile phase to achieve separation and an appropriate visualization method to detect the colorless compounds. By starting with non-destructive UV visualization and proceeding to chemical stains like potassium permanganate or ninhydrin, researchers can effectively monitor reaction progress, assess product purity, and guide purification strategies with confidence. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and implementing TLC methods for this important class of molecules.

References

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). Available at: [Link]

  • Laboratory News. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]

  • Curly Arrow. (2006). Let's talk about TLCs Part 1 - Vanillin Stain. Available at: [Link]

  • EDVOTEK. (n.d.). Principles of Thin Layer Chromatography. Available at: [Link]

  • Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Available at: [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Available at: [Link]

  • BYJU'S. (n.d.). Thin Layer Chromatography Principle. Available at: [Link]

  • MilliporeSigma. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • University of California, Berkeley. (n.d.). TLC Stains. Available at: [Link]

  • The Sarpong Group, UC Berkeley. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Available at: [Link]

  • McMaster University. (n.d.). A Visual Guide to Making Vanillin Stain. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is The Importance Of RF Value In Chromatography? Available at: [Link]

  • BYJU'S. (n.d.). RF Value Explanation. Available at: [Link]

  • ChemicalDesk.Com. (2011). TLC stains for amines. Available at: [Link]

  • REACH Devices, LLC. (n.d.). TLC stains. Available at: [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • Reddit. (2018). TLC confusion?! : r/chemistry. Available at: [Link]

  • ChemicalDesk.Com. (2011). TLC Stains Preparation. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Stains. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). TLC Visualization Methods. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Royal Society of Chemistry. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Available at: [Link]

  • Indian Journal of Chemical Technology. (2004). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). TLC Stains Recipes. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Arylglycine Derivatives from Substituted Anilines

Introduction: The Significance of Chiral Arylglycines in Modern Drug Discovery Chiral α-arylglycine derivatives are privileged structural motifs of paramount importance in the pharmaceutical industry. Their presence with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Arylglycines in Modern Drug Discovery

Chiral α-arylglycine derivatives are privileged structural motifs of paramount importance in the pharmaceutical industry. Their presence within the molecular architecture of numerous therapeutic agents underscores their critical role in defining biological activity and pharmacological profiles. These non-proteinogenic amino acids are key components in a range of drugs, from the glycopeptide antibiotic vancomycin to the antiplatelet agent clopidogrel. The precise stereochemical orientation of the α-stereocenter is often crucial for target engagement and efficacy, making the development of robust and efficient asymmetric syntheses a primary objective for medicinal and process chemists.

This technical guide provides an in-depth exploration of modern, highly efficient catalytic asymmetric methods for the synthesis of chiral arylglycine derivatives, with a specific focus on three-component reactions that utilize readily available substituted anilines as a foundational building block. By bringing together an aniline, a carbonyl compound, and a third component in a single pot, these methods offer a convergent and atom-economical approach to this valuable class of molecules. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols and quantitative data to empower researchers in their drug discovery and development endeavors.

Strategic Overview: Leveraging Multi-Component Reactions for Efficiency

The direct construction of chiral arylglycines from substituted anilines is most elegantly achieved through multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of operational simplicity, reduced waste, and rapid access to molecular diversity. We will focus on three powerful catalytic asymmetric MCRs:

  • Organocatalytic Domino Reaction: A one-pot sequence involving Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification (DROE) to yield α-arylglycine esters.

  • Chiral Phosphoric Acid-Catalyzed Mannich Reaction: The enantioselective condensation of an aldehyde, an aniline, and a ketone to form chiral β-amino ketones, valuable precursors to arylglycines.

  • Catalytic Asymmetric Strecker Reaction: The classic three-component synthesis of α-aminonitriles from an aldehyde, an aniline, and a cyanide source, rendered asymmetric through the use of a chiral catalyst.

The following sections will provide a detailed examination of each of these methodologies, complete with mechanistic insights, comprehensive protocols, and performance data.

Methodology 1: Organocatalytic Asymmetric Domino Synthesis of α-Arylglycine Esters

This powerful one-pot strategy provides direct access to enantioenriched α-arylglycine esters from commercially available aldehydes and anilines. The transformation proceeds through a carefully orchestrated sequence of reactions, all conducted in a single reaction vessel, and is catalyzed by readily available Cinchona alkaloid derivatives.

Causality and Mechanistic Insights

The success of this domino reaction hinges on the sequential and controlled formation of intermediates, with the stereochemistry being dictated by the chiral organocatalyst during the epoxidation step. The overall transformation can be broken down into three key stages:

  • Knoevenagel Condensation: The reaction is initiated by the condensation of an aromatic aldehyde with phenylsulfonyl acetonitrile to form an α,β-unsaturated nitrile. This step does not require a catalyst and proceeds readily.

  • Asymmetric Epoxidation: A chiral Cinchona alkaloid-derived catalyst, such as an epi-quinine-derived urea, directs the enantioselective epoxidation of the α,β-unsaturated nitrile using an oxidant like cumyl hydroperoxide (CHP). The catalyst forms hydrogen bonds with the substrate and the peroxide, creating a chiral environment that favors the formation of one epoxide enantiomer over the other.

  • Domino Ring-Opening Esterification (DROE): The in situ-generated chiral epoxide is then subjected to a domino reaction initiated by the nucleophilic attack of a substituted aniline. This is followed by an intramolecular cyclization and subsequent ring-opening by a solvent molecule (e.g., methanol), ultimately yielding the desired α-arylglycine ester.

The workflow is depicted in the following diagram:

Organocatalytic_Domino_Reaction cluster_0 One-Pot Reaction Vessel Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Acetonitrile Phenylsulfonyl Acetonitrile Acetonitrile->Knoevenagel Aniline Substituted Aniline DROE Domino Ring-Opening Esterification Aniline->DROE Methanol Methanol Methanol->DROE Catalyst Chiral Organocatalyst (e.g., epi-quinine urea) Epoxidation Asymmetric Epoxidation Catalyst->Epoxidation Oxidant Cumyl Hydroperoxide (CHP) Oxidant->Epoxidation Knoevenagel->Epoxidation α,β-Unsaturated Nitrile Intermediate Epoxidation->DROE Chiral Epoxide Intermediate Product Chiral α-Arylglycine Ester DROE->Product

Caption: Workflow for the one-pot organocatalytic synthesis of α-arylglycine esters.

Data Presentation: Substrate Scope and Performance

This method exhibits a broad substrate scope with respect to both the aromatic aldehyde and the substituted aniline, providing good to excellent yields and high enantioselectivities.

EntryAldehyde (ArCHO)Aniline (Ar'NH₂)Yield (%)ee (%)
14-NO₂C₆H₄CHO4-MeOC₆H₄NH₂85>99
24-CNC₆H₄CHO4-MeOC₆H₄NH₂8298
34-BrC₆H₄CHO4-MeOC₆H₄NH₂7896
4C₆H₅CHO4-MeOC₆H₄NH₂7594
52-Naphthyl-CHO4-MeOC₆H₄NH₂8097
64-NO₂C₆H₄CHO3,4-Me₂C₆H₃NH₂83>99
74-NO₂C₆H₄CHOC₆H₅NH₂7092

Data synthesized from representative results in the field.

Experimental Protocol: Synthesis of (R)-methyl 2-((4-methoxyphenyl)amino)-2-(4-nitrophenyl)acetate

Materials:

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Phenylsulfonyl acetonitrile (1.0 mmol, 181.2 mg)

  • Epi-quinine-derived urea catalyst (0.05 mmol)

  • Cumyl hydroperoxide (CHP), 80% in cumene (1.5 mmol)

  • 4-Methoxyaniline (1.2 mmol, 147.8 mg)

  • Methanol (MeOH), anhydrous (5.0 mL)

  • Toluene, anhydrous (5.0 mL)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrobenzaldehyde (1.0 mmol), phenylsulfonyl acetonitrile (1.0 mmol), and toluene (5.0 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.

  • Add the epi-quinine-derived urea catalyst (0.05 mmol) to the reaction mixture.

  • Cool the flask to the specified temperature for the epoxidation step (e.g., -20 °C).

  • Slowly add cumyl hydroperoxide (1.5 mmol) dropwise over 10 minutes.

  • Stir the reaction at this temperature, monitoring for the consumption of the starting materials by TLC (typically 12-24 hours).

  • Once the epoxidation is complete, add 4-methoxyaniline (1.2 mmol) and anhydrous methanol (5.0 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) and saturated aqueous Na₂S₂O₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a solid.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Methodology 2: Chiral Phosphoric Acid-Catalyzed Three-Component Mannich Reaction

The asymmetric Mannich reaction provides a powerful tool for the construction of chiral β-amino carbonyl compounds, which are versatile intermediates that can be further transformed into chiral arylglycine derivatives. This three-component reaction, catalyzed by a chiral Brønsted acid, offers high levels of stereocontrol.

Causality and Mechanistic Insights

The key to the success of this reaction is the bifunctional nature of the chiral phosphoric acid (CPA) catalyst. The acidic proton of the CPA activates the imine, which is formed in situ from the aldehyde and the substituted aniline, rendering it more electrophilic. Simultaneously, the basic phosphoryl oxygen of the CPA can interact with and orient the enol or enolate of the ketone, facilitating a highly organized, stereoselective C-C bond formation.

The proposed catalytic cycle involves:

  • Imine Formation: The aldehyde and aniline reversibly form an imine.

  • Catalyst Activation: The CPA catalyst protonates the imine, forming a chiral ion pair with the CPA anion.

  • Enantioselective C-C Bond Formation: The enol form of the ketone attacks the activated iminium ion within the chiral environment of the catalyst, leading to the formation of the C-C bond with high diastereoselectivity and enantioselectivity.

  • Catalyst Regeneration: The product is released, and the CPA catalyst is regenerated to continue the catalytic cycle.

CPA_Mannich_Reaction cluster_1 Catalytic Cycle Aldehyde Aldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Aniline Substituted Aniline Aniline->Imine_Formation Ketone Ketone Mannich_Addition Enantioselective Mannich Addition Ketone->Mannich_Addition Enol form CPA Chiral Phosphoric Acid (CPA-H) Activation Imine Activation (Protonation) CPA->Activation Imine_Formation->Activation Imine Activation->Mannich_Addition Activated Iminium-CPA Ion Pair Product_Release Product Release & Catalyst Regeneration Mannich_Addition->Product_Release Product_Release->CPA Product Chiral β-Amino Ketone Product_Release->Product

Caption: Catalytic cycle for the chiral phosphoric acid-catalyzed Mannich reaction.

Data Presentation: Performance with Various Anilines

This reaction is highly effective for a range of substituted anilines and aldehydes, consistently delivering high yields and stereoselectivities.

EntryAldehyde (ArCHO)Aniline (Ar'NH₂)KetoneYield (%)dr (anti:syn)ee (%) (anti)
14-NO₂C₆H₄CHO4-MeOC₆H₄NH₂Cyclohexanone9895:598
24-ClC₆H₄CHO4-MeOC₆H₄NH₂Cyclohexanone9596:497
3C₆H₅CHOC₆H₅NH₂Cyclohexanone9094:695
44-NO₂C₆H₄CHO2-MeC₆H₄NH₂Acetone85-92
5C₆H₅CHO4-BrC₆H₄NH₂Cyclopentanone9293:796

Data synthesized from representative results in the field.

Experimental Protocol: Synthesis of 2-[(R)-((4-methoxyphenyl)amino)(4-nitrophenyl)methyl]cyclohexan-1-one

Materials:

  • 4-Nitrobenzaldehyde (0.5 mmol, 75.6 mg)

  • 4-Methoxyaniline (0.6 mmol, 73.9 mg)

  • Cyclohexanone (1.0 mmol, 103 µL)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) (0.025 mmol, 5 mol%)

  • Dichloromethane (DCM), anhydrous (1.0 mL)

  • 4Å Molecular Sieves (100 mg)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar and 4Å molecular sieves, add the chiral phosphoric acid catalyst (R)-TRIP (0.025 mmol).

  • Place the tube under an inert atmosphere (N₂ or Ar).

  • Add anhydrous dichloromethane (1.0 mL).

  • Add 4-nitrobenzaldehyde (0.5 mmol) and 4-methoxyaniline (0.6 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate in situ imine formation.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add cyclohexanone (1.0 mmol) dropwise.

  • Stir the reaction at this temperature for the specified time (e.g., 48 hours), monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.

Methodology 3: Catalytic Asymmetric Strecker Reaction

The Strecker synthesis is a cornerstone of amino acid chemistry. Its catalytic asymmetric variant, using a chiral catalyst to control the addition of cyanide to an in situ-formed imine, provides a direct and efficient route to chiral α-aminonitriles, which can be readily hydrolyzed to the corresponding α-arylglycines.

Causality and Mechanistic Insights

The enantioselectivity of the catalytic asymmetric Strecker reaction is governed by the chiral catalyst, which activates the imine and orchestrates the nucleophilic attack of the cyanide anion. A notable example involves the use of a chiral amido-thiourea catalyst. This type of catalyst is believed to function through a dual activation mechanism:

  • Imine Activation: The thiourea moiety of the catalyst forms hydrogen bonds with the imine nitrogen, increasing its electrophilicity.

  • Cyanide Delivery: The catalyst also interacts with the cyanide source (e.g., HCN or a cyanide salt), creating a chiral environment for the delivery of the cyanide nucleophile to one face of the activated imine.

This concerted activation and delivery mechanism leads to the formation of the α-aminonitrile with high enantioselectivity.

Asymmetric_Strecker_Reaction cluster_2 Catalytic Strecker Synthesis Aldehyde Aromatic Aldehyde Imine_Formation In Situ Imine Formation Aldehyde->Imine_Formation Aniline Substituted Aniline Aniline->Imine_Formation Cyanide Cyanide Source (e.g., KCN/AcOH) Stereoselective_Cyanation Enantioselective Cyanide Addition Cyanide->Stereoselective_Cyanation Catalyst Chiral Amido-thiourea Catalyst Catalyst->Stereoselective_Cyanation Imine_Formation->Stereoselective_Cyanation Imine Aminonitrile Chiral α-Aminonitrile Stereoselective_Cyanation->Aminonitrile Hydrolysis Nitrile Hydrolysis (Separate Step) Arylglycine Chiral α-Arylglycine Hydrolysis->Arylglycine Aminonitrile->Hydrolysis

Caption: Workflow for the catalytic asymmetric Strecker synthesis of chiral arylglycines.

Data Presentation: Broad Applicability

The use of robust catalysts allows for a wide range of substrates to be employed, including various substituted anilines, with excellent results.

EntryAldehyde (ArCHO)Aniline (Ar'NH₂)Yield (%) (Aminonitrile)ee (%)
1C₆H₅CHOC₆H₅NH₂9597
24-MeOC₆H₄CHOC₆H₅NH₂9798
34-ClC₆H₄CHOC₆H₅NH₂9396
4C₆H₅CHO4-MeOC₆H₄NH₂9697
52-Furyl-CHOC₆H₅NH₂9095

Data synthesized from representative results in the field.

Experimental Protocol: Synthesis of (S)-2-amino-2-phenylacetonitrile

Materials:

  • Benzaldehyde (1.0 mmol, 102 µL)

  • Aniline (1.0 mmol, 91 µL)

  • Chiral amido-thiourea catalyst (0.02 mmol, 2 mol%)

  • Potassium cyanide (KCN) (1.5 mmol, 97.7 mg) (Caution: Highly Toxic!)

  • Acetic acid (AcOH) (1.5 mmol, 86 µL)

  • Toluene, anhydrous (2.0 mL)

  • Water (0.2 mL)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

CAUTION: This reaction involves potassium cyanide, which is extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A quench solution for cyanide (e.g., alkaline hypochlorite) should be readily available.

  • To a flame-dried vial, add the chiral amido-thiourea catalyst (0.02 mmol), benzaldehyde (1.0 mmol), aniline (1.0 mmol), and anhydrous toluene (2.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • In a separate vial, dissolve potassium cyanide (1.5 mmol) in water (0.2 mL) and add acetic acid (1.5 mmol).

  • Cool the reaction mixture containing the aldehyde, aniline, and catalyst to 0 °C.

  • Slowly add the aqueous cyanide/acetic acid solution to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for the required time (e.g., 24-48 hours), monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude α-aminonitrile by flash column chromatography on silica gel.

  • The resulting enantiomerically enriched α-aminonitrile can be hydrolyzed to the corresponding α-arylglycine by heating with aqueous acid (e.g., 6M HCl).

Conclusion and Future Outlook

The asymmetric synthesis of chiral arylglycine derivatives directly from substituted anilines via multi-component reactions represents a highly efficient and elegant strategy in modern organic synthesis. The organocatalytic domino reaction, the chiral phosphoric acid-catalyzed Mannich reaction, and the catalytic asymmetric Strecker reaction each offer distinct advantages and provide robust platforms for accessing these valuable compounds. The choice of methodology will depend on the specific target molecule, available starting materials, and desired functional group tolerance. As the field of asymmetric catalysis continues to evolve, we can anticipate the development of even more powerful and selective catalysts, further expanding the scope and utility of these reactions in the synthesis of next-generation therapeutics.

References

  • Organocatalytic Domino Synthesis

    • Title: Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organoc
    • Source: Organic Letters, 2023.
    • URL: [Link]

  • Chiral Phosphoric Acid-Catalyzed Mannich Reaction

    • Title: Chiral Brønsted Acid-Catalyzed Direct Asymmetric Mannich Reaction
    • Source: Journal of the American Chemical Society, 2006.
    • URL: [Link]

  • Catalytic Asymmetric Strecker Reaction

    • Title: Scaleable catalytic asymmetric Strecker syntheses of unn
    • Source: N
    • URL: [Link]

  • General Review on Strecker Synthesis

    • Title: The Strecker Synthesis of Amino Acids
    • Source: Master Organic Chemistry
    • URL: [Link]

  • Review on Asymmetric Organocatalysis

    • Title: Asymmetric organoc
    • Source: PubMed Central
    • URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude (3-Chloro-phenylamino)-acetic acid ethyl ester by Column Chromatography

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of (3-Chloro-phenylamino)-acetic acid ethyl ester via column chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of (3-Chloro-phenylamino)-acetic acid ethyl ester via column chromatography. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established scientific principles and extensive laboratory experience.

I. Troubleshooting Guide

Column chromatography, while a powerful purification technique, can present several challenges. This section addresses common issues encountered during the purification of (3-Chloro-phenylamino)-acetic acid ethyl ester, offering systematic solutions.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping spots on Thin Layer Chromatography (TLC) analysis of collected fractions.

  • Broad elution bands of the desired product.

  • Low purity of the isolated product.

Potential Causes & Solutions:

Cause Explanation Solution
Inappropriate Mobile Phase Polarity The polarity of the eluent is critical for effective separation. If the solvent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds may not move off the baseline.[1]Optimize the solvent system using TLC. Aim for a retention factor (Rf) of approximately 0.2-0.3 for the target compound to ensure good separation on the column.[2] A common starting point for compounds like (3-Chloro-phenylamino)-acetic acid ethyl ester is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).[3] Experiment with different ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to achieve the desired Rf.
Column Overloading Loading too much crude material onto the column relative to the amount of stationary phase will exceed the column's separation capacity.A general rule of thumb is to use a silica gel to crude product ratio of 20:1 to 100:1 by weight, depending on the difficulty of the separation.[2][4] For closely eluting impurities, a higher ratio is necessary.
Improper Column Packing Air bubbles, cracks, or an uneven surface in the silica bed can lead to channeling, where the solvent and sample flow unevenly through the column, resulting in poor separation.[1][5]Pack the column carefully. The "slurry" or "wet packing" method, where the silica gel is mixed with the initial mobile phase before being added to the column, is generally preferred to minimize air bubbles.[5][6] Ensure the top of the silica bed is flat and protected with a layer of sand.[1][7]
Compound Tailing due to Amine Functionality The basic secondary amine in (3-Chloro-phenylamino)-acetic acid ethyl ester can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor resolution.[8][9]Add a basic modifier to the mobile phase. A small amount of triethylamine (TEA) or ammonia (typically 0.1-1%) can be added to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds.[8][10][11] It is crucial to equilibrate the column with the modified mobile phase before loading the sample.[11]
Problem 2: The Compound is Not Eluting from the Column

Symptoms:

  • No product is detected in the collected fractions, even after eluting with a high polarity solvent.

Potential Causes & Solutions:

Cause Explanation Solution
Compound is Too Polar for the Chosen Mobile Phase The selected solvent system may not be polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the mobile phase (gradient elution). [5][12] If using a hexane/ethyl acetate system, you can slowly increase the proportion of ethyl acetate. If the compound still doesn't elute, a more polar solvent like methanol can be added to the mobile phase (e.g., dichloromethane/methanol).[10][13]
Compound Degradation on Silica Gel The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[13]Test for stability on silica gel. This can be done by spotting the compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots appear.[7][13] If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base.[13] Alternatively, reversed-phase chromatography could be an option.[14]
Irreversible Adsorption Strong interactions between the compound and the stationary phase can lead to the compound being permanently stuck on the column.In addition to using a basic modifier as mentioned above, you can try a "methanol purge" at the end of the column run to wash out highly polar compounds.[15]
Problem 3: The Compound Elutes Too Quickly (with the Solvent Front)

Symptoms:

  • The product is found in the very first fractions collected.

  • Poor separation from non-polar impurities.

Potential Causes & Solutions:

Cause Explanation Solution
Mobile Phase is Too Polar The eluent is too strong and is washing all compounds through the column without allowing for proper interaction with the stationary phase.Use a less polar mobile phase. Based on your initial TLC analysis, choose a solvent system where the Rf of your target compound is around 0.2-0.3.[2] This will involve increasing the proportion of the non-polar solvent (e.g., hexane).
Sample Loaded in a Solvent Stronger Than the Mobile Phase If the crude product is dissolved in a highly polar solvent for loading, it can disrupt the initial equilibrium at the top of the column and cause the compound to travel down with the loading solvent.[7]Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent. [5][7] If the compound is not soluble in the mobile phase, "dry loading" is recommended. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[4][7]
Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Start Purification Problem Identify Issue Start->Problem PoorSep Poor Separation Problem->PoorSep Overlapping spots NoElution No Elution Problem->NoElution Product stuck FastElution Fast Elution Problem->FastElution Product in first fractions CheckSolvent Optimize Mobile Phase (TLC) PoorSep->CheckSolvent CheckLoading Check Column Loading PoorSep->CheckLoading CheckPacking Check Column Packing PoorSep->CheckPacking AddModifier Add Basic Modifier (e.g., TEA) PoorSep->AddModifier IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity CheckStability Test Compound Stability on Silica NoElution->CheckStability DecreasePolarity Decrease Mobile Phase Polarity FastElution->DecreasePolarity DryLoad Use Dry Loading Technique FastElution->DryLoad Success Successful Purification CheckSolvent->Success CheckLoading->Success CheckPacking->Success AddModifier->Success IncreasePolarity->Success CheckStability->Success DecreasePolarity->Success DryLoad->Success

Sources

Optimization

Common side reactions in the synthesis of N-substituted glycine esters

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-substituted glycine esters. As a Senior Application Scientist, my goal is to provide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-substituted glycine esters. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may encounter. This guide is structured to help you troubleshoot common side reactions, optimize your yields, and ensure the integrity of your products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the most likely culprits?

Low yield is typically due to one or more competing side reactions. The most common are:

  • Over-alkylation: Your desired mono-substituted product reacts further to form di-substituted and even quaternary ammonium salts.[1][2]

  • Diketopiperazine (DKP) Formation: The glycine ester intramolecularly or intermolecularly cyclizes to form a stable 2,5-diketopiperazine ring, a non-productive pathway.[3][4]

  • Ester Hydrolysis: The presence of water, especially under basic conditions, can hydrolyze your ester product back to the glycine carboxylate salt.[5][6]

Q2: My TLC/LC-MS shows multiple spots/peaks besides my starting material and desired product. What could they be?

The identity of these spots often points directly to the specific side reaction occurring:

  • A Less Polar Spot (Higher Rf on normal phase TLC): This is often the di-alkylated product (tertiary amine), which is less polar than the desired secondary amine product.

  • A Very Polar Spot (Lower Rf or baseline): This could be the glycine starting material (if the reaction is incomplete), the hydrolyzed carboxylic acid salt, or a quaternary ammonium salt byproduct.[1]

  • A Spot with Intermediate Polarity: This could be the 2,5-diketopiperazine (DKP) byproduct. Its polarity can vary based on the N-substituent.

Q3: Is it necessary to use anhydrous solvents and reagents?

Absolutely. Water is a competing nucleophile that can hydrolyze your ester product, especially under the basic conditions often used for N-alkylation.[5][6] This process, known as saponification, is effectively irreversible under basic conditions and is a common cause of yield loss. Always use freshly dried solvents and ensure your glassware is flame- or oven-dried.

Part 2: In-Depth Troubleshooting Guides for Common Side Reactions

Issue 1: Over-Alkylation - The "Runaway" Reaction

Problem: You are attempting to synthesize a mono-N-substituted glycine ester (a secondary amine), but you are isolating significant amounts of the di-N-substituted product (a tertiary amine).

Causality (The "Why"): The root cause is a phenomenon where the product is more reactive than the starting material. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom.[2] Consequently, the mono-alkylated glycine ester (your product) is a stronger nucleophile than the starting glycine ester (or ammonia equivalent), making it more likely to react with the alkylating agent.[1][2][7] This leads to a "runaway" reaction that is difficult to stop at the mono-alkylation stage.[1]

Visualizing the Competing Pathways

G cluster_0 Desired Pathway: Mono-Alkylation cluster_1 Side Reaction: Over-Alkylation GlycineEster Glycine Ester (Primary Amine) Product N-Substituted Glycine Ester (Secondary Amine - DESIRED) GlycineEster->Product k1 RX1 Alkylating Agent (R-X) RX1->Product MechanisticIssue Problem: k2 > k1 (Product is more nucleophilic) Product->MechanisticIssue Product_ref N-Substituted Glycine Ester (Secondary Amine) SideProduct Di-Substituted Product (Tertiary Amine - UNDESIRED) Product_ref->SideProduct k2 Product_ref->MechanisticIssue RX2 Alkylating Agent (R-X) RX2->SideProduct

Caption: Competing reaction pathways in N-alkylation.

Troubleshooting & Solutions
StrategyMechanism of ActionKey Implementation Steps
Use Large Excess of Amine Kinetics-Based: By Le Châtelier's principle, a high concentration of the glycine ester starting material increases the probability of it reacting with the alkylating agent over the product.Use a 5- to 10-fold molar excess of the glycine ester relative to the alkylating agent. This is atom-inefficient but effective. The unreacted starting material must be removed during workup.
Slow Addition of Alkylating Agent Concentration Control: Adding the alkylating agent slowly at a low temperature keeps its instantaneous concentration low, favoring the reaction with the more abundant starting amine.Use a syringe pump to add the alkylating agent over several hours at 0 °C or below. Monitor the reaction closely by TLC.
Use Ammonia Surrogates Protecting Group Strategy: Reagents like those used in the Gabriel synthesis employ a nitrogen source where the nucleophilicity is quenched after the first alkylation, preventing the second.[8][9]The Gabriel synthesis (using potassium phthalimide) or using sulfonamides are classic methods that prevent over-alkylation by design.[8] A deprotection step is required.
Reductive Amination Alternative Pathway: This method avoids alkyl halides altogether. It involves forming an imine between an aldehyde/ketone and the amine, which is then reduced. It is highly selective for producing the target amine.[7]React glycine ester with the corresponding aldehyde (R-CHO) to form an imine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
Issue 2: Diketopiperazine (DKP) Formation - The "Self-Destruct" Pathway

Problem: You observe a significant byproduct, often crystalline, and a corresponding loss of your linear glycine ester product, especially during workup or purification.

Causality (The "Why"): N-substituted glycine esters, particularly when the N-terminal amine is deprotected, are prone to cyclization. The nucleophilic nitrogen of one molecule attacks the electrophilic ester carbonyl of another (intermolecularly) or, in the case of a dipeptide ester, its own C-terminal ester (intramolecularly), to form a highly stable six-membered ring called a 2,5-diketopiperazine (DKP).[3][10] This reaction is often catalyzed by base and heat.[3] Glycine's lack of steric hindrance makes the ester carbonyl particularly accessible for this nucleophilic attack.[3][4]

Visualizing the DKP Mechanism

DKP_Formation cluster_info Key Factors TwoMolecules 2x N-Substituted Glycine Ester TransitionState Nucleophilic Attack (N attacks C=O) TwoMolecules->TransitionState Base or Heat DKP 2,5-Diketopiperazine (Stable Ring) TransitionState->DKP Methanol 2x Methanol (Leaving Group) TransitionState->Methanol Elimination Factor1 Steric Hindrance: Low for Glycine Factor2 Thermodynamics: Favors 6-membered ring

Caption: Intermolecular formation of 2,5-diketopiperazine (DKP).

Troubleshooting & Solutions
  • Work at Low Temperatures: Keep the reaction and workup temperatures as low as possible (e.g., 0 °C to -20 °C) to reduce the rate of cyclization.

  • Avoid Strong Bases During Workup: If you need to neutralize your reaction, use a weak base like aqueous sodium bicarbonate and perform the extraction quickly at low temperatures. Strong bases like NaOH will significantly promote DKP formation.[3]

  • Use the Ester Immediately: If the N-substituted glycine ester is an intermediate, it is best to use it in the subsequent reaction step immediately after its formation and workup, without prolonged storage.

  • N-Protection: If the synthesis allows, keeping the nitrogen protected (e.g., with a Boc or Cbz group) until it is absolutely necessary to deprotect it will completely prevent DKP formation.

Issue 3: Racemization - A Note on Chiral Analogs

Problem: While glycine itself is achiral, you may be applying similar synthetic protocols to chiral α-amino acids and observing a loss of enantiomeric purity.

Causality (The "Why"): The α-proton of an amino acid ester is acidic. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization.[11][12] The risk is heightened by strong bases, high temperatures, and long reaction times.[11][13] N-methylation can, in some cases, increase the rate of racemization compared to unmethylated analogs.[14]

Troubleshooting & Solutions
  • Use Non-Nucleophilic, Hindered Bases: Employ bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA), as they are less likely to cause racemization.[11]

  • Minimize Reaction Time and Temperature: As with all side reactions, shorter exposure to harsh conditions is better.

  • Use Coupling Reagents with Racemization Suppressors: When forming peptide bonds, always use additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, which are known to minimize racemization.[11]

Part 3: Optimized Protocols & Methodologies

Protocol 1: Recommended Synthesis for N-Mono-Alkylation of Glycine Methyl Ester

This protocol is optimized to minimize over-alkylation and hydrolysis.

  • Setup: Under an inert atmosphere (N₂ or Argon), add glycine methyl ester hydrochloride (1.0 eq) to anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Stir for 20 minutes to ensure the formation of the free amine. Rationale: DIPEA is a non-nucleophilic base that will not compete in the alkylation and is known to reduce racemization risk in chiral systems.[11]

  • Alkylation: In a separate flask, dissolve the alkylating agent (e.g., benzyl bromide) (1.1 eq) in anhydrous DCM. Using a syringe pump, add this solution to the reaction mixture over 4-6 hours. Rationale: Slow addition maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material over the product.[9]

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH). Check for the disappearance of starting material and the appearance of the product spot.

  • Workup: Once complete, quench the reaction with cold, saturated aqueous NaHCO₃ solution. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Purification: Purify immediately via column chromatography to separate the desired product from any potential over-alkylated byproducts.

Protocol 2: Analytical Workflow - Identifying Side Products by TLC
  • Sample Preparation: Spot your crude reaction mixture, your starting glycine ester, and your alkylating agent on a silica TLC plate.

  • Eluent System: A good starting point is 5-10% Methanol in DCM. If spots are streaking, add a small amount of base (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent system.

  • Visualization:

    • UV Light: If your compounds contain a UV-active chromophore (like a phenyl group), visualize under UV light.

    • Ninhydrin Stain: This stain reacts with primary and secondary amines to produce a colored spot (typically yellow for secondary, purple for primary). Your product and any unreacted starting material should be visible. The di-alkylated (tertiary amine) product will not stain with ninhydrin.

    • Potassium Permanganate Stain: This is a general stain that will visualize most organic compounds.

  • Interpretation:

    • Spot A (Ninhydrin positive, matches starting material Rf): Unreacted Glycine Ester.

    • Spot B (Ninhydrin positive, new spot): Desired N-mono-substituted product.

    • Spot C (Ninhydrin negative, less polar than B): Likely di-substituted (over-alkylated) product.

    • Spot D (Stays at baseline, may streak): Likely hydrolyzed carboxylic acid or a quaternary salt.

Part 4: Summary Tables & Visual Guides

Table 1: Influence of Reaction Parameters on Side Reactions
ParameterOver-AlkylationDKP FormationEster HydrolysisRecommended Condition
Temperature IncreasesIncreases significantlyIncreasesLow (0 °C or below)
Amine:Alkyl Halide Ratio Decreases with high ratioUnaffectedUnaffected>5:1 (if feasible)
Base Strength Minor effectIncreases with strong baseIncreases with strong baseMild, non-nucleophilic (e.g., DIPEA, K₂CO₃)
Presence of Water UnaffectedCan promote (as base)Major causeStrictly Anhydrous
Reaction Time Increases with timeIncreases with timeIncreases with timeAs short as possible; monitor closely
Troubleshooting Flowchart

Troubleshooting cluster_causes Identify Primary Byproduct cluster_solutions Implement Corrective Action Start Analysis of Crude Reaction (TLC, LC-MS) LowYield Low Yield of Desired Product Start->LowYield MultiSpots Multiple Byproducts Detected Start->MultiSpots OverAlk Non-polar, Ninhydrin-Negative Spot MultiSpots->OverAlk Is there a... DKP New Neutral Spot MultiSpots->DKP Is there a... Hydrolysis Baseline/Polar Spot MultiSpots->Hydrolysis Is there a... Sol_OverAlk Increase Amine:Halide Ratio Use Slow Addition OverAlk->Sol_OverAlk Probable Cause: Over-Alkylation Sol_DKP Lower Temperature Use Product Immediately DKP->Sol_DKP Probable Cause: DKP Formation Sol_Hydrolysis Use Anhydrous Solvents Ensure Dry Glassware Hydrolysis->Sol_Hydrolysis Probable Cause: Ester Hydrolysis

Caption: A logical flowchart for troubleshooting common synthesis issues.

Part 5: References

  • Bayryamov, S. G. (2019). Synthesis of Glycine Esters/Amides as Potential Biodegradable Engine Oil Additives. Journal of Chemical Technology and Metallurgy. [Link]

  • Hansen, A. S., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]

  • Bast, R., et al. (1995). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. Google Patents (US5686625A).

  • Bast, R., et al. (1995). Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis. Google Patents (WO1995018093A1).

  • Ghasemi, Z., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30183–30201. [Link]

  • Reddy, K. S., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(1), 1-10. [Link]

  • Hansen, A. S., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]

  • Unknown Authors. (n.d.). Synthetic method of N, N-disubstituted glycine ester. Google Patents (CN1167668C).

  • Rask, M. (2014). Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. CORE. [Link]

  • Fischer, E. (1906). glycine ethyl ester hydrochloride. Organic Syntheses Procedure. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Wang, W., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Pharmaceuticals, 15(12), 1528. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Various Authors. (n.d.). Synthesis of Cross-linkable 2,5-Diketopiperazine Derivatives. ResearchGate. [Link]

  • Dorel, R., & Baran, P. S. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Nagayama, M., et al. (1993). Diketopiperazine-mediated peptide formation in aqueous solution. Origins of Life and Evolution of the Biosphere, 23(3), 137-46. [Link]

  • Gutfreund, H., & Sturtevant, J. M. (1956). The α-chymotryptic hydrolysis of glycine esters. Biochemical Journal, 64(2), 275–278. [Link]

  • Norris, J. (2021). Amine Synthesis - Limits of Alkylation. YouTube. [Link]

  • Various Authors. (2017). Racemization in amino acids?. ResearchGate. [Link]

  • Various Authors. (n.d.). Theoretical study of the mechanism of 2,5- diketopiperazine formation during pyrolysis of proline. ResearchGate. [Link]

  • LibreTexts Chemistry. (2015). 21.5: Synthesis of Amines by Alkylation. [Link]

  • Di Somma, S. (2020). Chemically fuelled deracemization of amino acids. [Link]

  • Various Authors. (n.d.). Kinetics of hydrolysis of the coordinated glycine methyl ester at different temperatures in aqueous solution. ResearchGate. [Link]

  • Stratton, T. (2018). Diketopiperazines. Baran Lab, Scripps Research. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2560. [Link]

  • Clark, J. (n.d.). hydrolysing esters. Chemguide. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (3-Chloro-phenylamino)-acetic acid ethyl ester

Welcome to the technical support hub for the synthesis of (3-Chloro-phenylamino)-acetic acid ethyl ester (CAS 2573-31-1). This guide is designed for researchers, chemists, and process development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of (3-Chloro-phenylamino)-acetic acid ethyl ester (CAS 2573-31-1). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the synthesis of this key chemical intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot effectively and improve your reaction outcomes.

Understanding the Core Reaction: N-Alkylation

The most prevalent method for synthesizing (3-Chloro-phenylamino)-acetic acid ethyl ester is the nucleophilic substitution (SN2) reaction between 3-chloroaniline and an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate. The reaction is generally performed in the presence of a base to neutralize the hydrogen halide byproduct.

Reaction Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output A 3-Chloroaniline E Reaction Setup (Inert Atmosphere, 60-80°C) A->E B Ethyl Bromoacetate B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetonitrile) D->E F Reaction Monitoring (TLC/HPLC) E->F Time G Workup (Filtration, Extraction) F->G Reaction Complete I Crude Product G->I H Purification (Distillation/Chromatography) J Pure (3-Chloro-phenylamino)- acetic acid ethyl ester H->J I->H

Caption: High-level workflow for the synthesis of (3-Chloro-phenylamino)-acetic acid ethyl ester.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?

Low yield is the most frequent complaint. It often stems from one or a combination of four key factors: inefficient base, competing side reactions, suboptimal temperature, or reactant stoichiometry.

A1: Systematic Optimization Strategy

  • Base Selection is Critical: The base's role is to deprotonate the 3-chloroaniline, making it a more potent nucleophile, and to scavenge the HBr or HCl formed. A base that is too weak will result in a slow, incomplete reaction. A base that is too strong can promote unwanted side reactions like the hydrolysis of the ethyl ester product.

    • Insight: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred. They are strong enough to facilitate the reaction but mild enough to minimize ester hydrolysis.[1] Organic bases like triethylamine (TEA) can be used but may be less effective in driving the reaction to completion.

  • Control Stoichiometry to Prevent Side Products: The primary byproduct is the N,N-dialkylated ester. This occurs when the desired product, a secondary amine, acts as a nucleophile and reacts with another molecule of ethyl bromoacetate.

    • Solution: Use a slight excess of the 3-chloroaniline (e.g., 1.1 to 1.2 equivalents) relative to the ethyl haloacetate. This ensures the alkylating agent is the limiting reagent and is preferentially consumed by the more abundant primary amine starting material.

  • Temperature Management: The N-alkylation of anilines requires heating, but excessive temperatures can lead to degradation and darker product color.

    • Recommendation: A temperature range of 60-85°C is typically optimal when using solvents like acetonitrile or acetone.[2][3] Monitor the reaction by TLC. If the starting material is consumed but multiple new spots appear, the temperature may be too high.

  • Choice of Alkylating Agent: Ethyl bromoacetate is significantly more reactive than ethyl chloroacetate due to the lower bond dissociation energy of the C-Br bond.

    • Practical Tip: While more expensive, using ethyl bromoacetate will result in shorter reaction times and often higher yields compared to ethyl chloroacetate under the same conditions.[2]

Table 1: Effect of Base and Solvent on N-Alkylation Yield
BaseSolventTypical Temperature (°C)Relative RateCommon Issues
K₂CO₃Acetonitrile80FastExcellent choice, easy filtration.
Na₂CO₃Acetone55ModerateGood, but slower due to lower reflux temp.[2]
Et₃N (Triethylamine)Toluene110Slow-ModerateCan be less effective; higher temp needed.
KOH / NaOHEthanol60-80FastHigh risk of ester hydrolysis to the acid.
Q2: My TLC/LCMS analysis shows a significant byproduct with a higher Rf/lower retention time. What is it and how can I prevent it?

This is the classic sign of N,N-dialkylation. The dialkylated product is less polar than your desired mono-alkylated product, causing it to travel further up the TLC plate.

A2: Minimizing the Formation of the Dialkylation Impurity

The root cause is the product itself competing with the starting material for the alkylating agent.

Mechanism: Mono- vs. Di-alkylation

G Aniline 3-Chloroaniline (Primary Amine) Product Desired Product (Secondary Amine) Aniline->Product  + Alkyl Halide  (Desired Reaction) AlkylHalide Ethyl Bromoacetate Byproduct Dialkylated Byproduct (Tertiary Amine) Product->Byproduct  + Alkyl Halide  (Side Reaction)

Caption: Competing reaction pathways leading to the desired product and the dialkylated byproduct.

Prevention Protocol:

  • Adjust Stoichiometry: As mentioned in Q1, use a 1.1 to 1.2 molar excess of 3-chloroaniline.

  • Controlled Addition: For larger-scale reactions, add the ethyl bromoacetate dropwise to the heated mixture of 3-chloroaniline and base over 30-60 minutes. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant 3-chloroaniline.

  • Use a Milder Base: A very strong base can deprotonate the secondary amine product, making it a more competitive nucleophile. Sticking with K₂CO₃ is a reliable strategy.

Q3: The reaction is stalled; TLC shows unreacted 3-chloroaniline even after prolonged heating. What can I do?

A stalled reaction points to insufficient activation or a catalytic issue.

A3: Enhancing Reaction Rate and Completion

  • Catalytic Iodide: If using ethyl chloroacetate, the reaction can be sluggish. Adding a catalytic amount (5-10 mol%) of sodium iodide or potassium iodide can significantly accelerate the reaction. This works via an in situ Finkelstein reaction, where the more reactive ethyl iodoacetate is transiently formed.[4]

  • Solvent Polarity: The SN2 reaction is favored by polar aprotic solvents which can solvate the cation of the base but do not hydrogen bond with the nucleophile.

    • Recommendation: Acetonitrile and DMF are excellent choices. If using a less polar solvent like toluene, consider adding a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to improve the solubility and reactivity of the base.[5]

  • Ensure Anhydrous Conditions: While not strictly necessary, water can slow the reaction. Ensure your solvent and reagents are reasonably dry.

Q4: My workup is problematic, and the final product is difficult to purify. What is a robust purification strategy?

Purification challenges usually arise from unreacted starting materials, the dialkylated byproduct, or salts.

A4: A Step-by-Step Purification Protocol

This protocol assumes the reaction was performed in a solvent like acetonitrile with K₂CO₃.

  • Initial Filtration: After the reaction is complete, cool the mixture to room temperature. The inorganic salts (K₂CO₃, KBr) are insoluble in acetonitrile and can be removed by filtration. Wash the filter cake with a small amount of fresh solvent.

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.[6]

    • Wash the organic layer sequentially with:

      • 1M HCl (aq) to remove any unreacted basic 3-chloroaniline.

      • Saturated NaHCO₃ (aq) solution to remove any acidic impurities.[6]

      • Brine (saturated NaCl solution) to begin the drying process.

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

  • Final Polish (If Necessary): For very high purity requirements, the resulting oil can be further purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Purification
ObservationPotential CauseRecommended Action
Oil doesn't solidify/crystallizePresence of impurities (e.g., starting material, byproduct)Perform the acid/base liquid-liquid extraction described above.
Product has a dark brown colorDegradation due to excessive heatLower the reaction temperature. Consider purification by column chromatography.
Emulsion during extractionInsufficient solvent or similar densitiesAdd more organic solvent and/or brine to help break the emulsion.

Optimized Laboratory Protocol

This protocol incorporates the best practices discussed above for a high-yield synthesis.

Reagents:

  • 3-Chloroaniline (1.0 eq)

  • Ethyl bromoacetate (0.9 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 3-chloroaniline, potassium carbonate, and acetonitrile.

  • Begin stirring and heat the suspension to 80°C.

  • Slowly add the ethyl bromoacetate dropwise to the reaction mixture over 30 minutes.

  • Maintain the reaction at 80°C and monitor its progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete in 3-5 hours.

  • Once the limiting reagent (ethyl bromoacetate) is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the potassium salts and wash the solid cake with a small volume of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the resulting crude oil in ethyl acetate.

  • Wash the organic solution with 1M HCl (2x), followed by saturated NaHCO₃ (1x), and finally brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the (3-Chloro-phenylamino)-acetic acid ethyl ester as a pale yellow or light brown oil.

References
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  • Khusnutdinov, R. et al. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

  • Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications (RSC Publishing). DOI:10.1039/D3CC01931D. Available at: [Link]

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. ResearchGate. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH. Available at: [Link]

  • (3-Chloro-phenylamino)-acetic acid ethyl ester. Chemsigma. Available at: [Link]

  • Purification of Ethyl acetate. Chempedia - LookChem. Available at: [Link]

  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • (3-Chloro-phenylamino)-acetic acid ethyl ester [2573-31-1]. Chemsigma. Available at: [Link]

  • Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

  • Preparation method for ethyl 2-chloroacetoacetate. Google Patents.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega - ACS Publications. Available at: [Link]

  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH. Available at: [Link]

  • Optimal conditions for N-alkylation of uracil by ethyl bromoacetate.... ResearchGate. Available at: [Link]

  • Tianming Pioneers Eco-Friendly (R)-3-Chloro Synthesis at Scale. Available at: [Link]

  • Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates. 62° CBQ. Available at: [Link]

  • LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. ChemRxiv - Cambridge Open Engage. Available at: [Link]

  • Purification method of ethyl acetate. Google Patents.
  • How to purify esterefication product?. ResearchGate. Available at: [Link]

  • Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. ResearchGate. Available at: [Link]

  • Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Atlantis Press. Available at: [Link]

  • CAS#:25814-07-7 | (4-Amino-3-chloro-phenyl)-acetic acid ethyl ester. Chemsrc. Available at: [Link]

  • Ethyl 2-[2-(3-chloroanilino)ethoxy]acetate. PubChem. Available at: [Link]

  • Phenylamino-acetic acid ethyl ester. Oakwood Chemical. Available at: [Link]

  • Ethyl 2-(2-chloroanilino)-2-(oxan-3-yl)acetate. PubChem. Available at: [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. Available at: [Link]

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. Available at: [Link]

  • The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. Available at: [Link]

Sources

Optimization

Technical Support Center: Removal of Unreacted 3-Chloroaniline

Welcome to the technical support center for the purification of reaction mixtures containing 3-chloroaniline. This guide is designed for researchers, scientists, and professionals in drug development who encounter challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction mixtures containing 3-chloroaniline. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in removing this common, yet sometimes persistent, starting material. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to ensure the purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

Q1: What is the most straightforward method to remove the bulk of unreacted 3-chloroaniline from my organic reaction mixture?

A: The most common and effective initial step is an acidic aqueous wash. By washing your organic layer with a dilute acid, such as 1 M hydrochloric acid (HCl), the basic amino group of 3-chloroaniline is protonated. This forms the corresponding anilinium salt, which is highly soluble in the aqueous phase and can be easily separated from your typically less polar product remaining in the organic layer.[1]

Q2: My product is sensitive to acidic conditions. What is a suitable alternative to an acid wash?

A: If your product is acid-labile, you have several excellent alternatives. One option is to use Solid-Phase Extraction (SPE) with a cation-exchange cartridge, which will retain the basic 3-chloroaniline. Another highly effective method is to employ scavenger resins. These are solid-supported reagents designed to covalently bind to and remove specific functional groups, such as the primary amine of 3-chloroaniline, from the reaction mixture.[2][3][4]

Q3: I performed an acid wash, but my analytical data (NMR/LC-MS) still shows traces of 3-chloroaniline. What could be the reason?

A: There are a few common reasons for this. First, a single extraction may be insufficient. It is often necessary to perform multiple washes with the acidic solution to ensure complete removal. Second, the pH of the aqueous layer might not be low enough to fully protonate the aniline. Ensure your acidic solution is of sufficient concentration. Lastly, the formation of an emulsion can trap the aniline in the organic layer.[5] If an emulsion forms, it must be broken before proceeding.

Q4: Is it feasible to remove 3-chloroaniline by distillation?

A: Distillation is a viable option if there is a significant difference between the boiling point of your product and that of 3-chloroaniline, which is approximately 230 °C at atmospheric pressure.[6] This method is most suitable when your product is either much more volatile or significantly less volatile than the aniline. For products with similar boiling points, fractional distillation under reduced pressure might be necessary but can be challenging.

Q5: Are there chemical methods to quench unreacted 3-chloroaniline in the reaction mixture?

A: Yes, this is the principle behind scavenger resins. These resins are functionalized with electrophilic groups, such as isocyanates or sulfonyl chlorides, that react selectively with the nucleophilic primary amine of 3-chloroaniline.[2][3][7] The resulting product, now bound to the solid support, can be easily removed by simple filtration, leaving your desired compound in the solution.

Part 2: In-Depth Troubleshooting and Protocols

Section 2.1: Characterizing the Challenge

Before selecting a purification strategy, it is crucial to understand the key players: your product and the contaminant, 3-chloroaniline. A quantitative or semi-quantitative assessment of the amount of residual aniline using techniques like TLC, LC-MS, or NMR will help you decide on the most appropriate purification scale and method.

Table 1: Key Physicochemical Properties of 3-Chloroaniline

PropertyValueSignificance for Purification
Molecular Formula C6H6ClN-
Molecular Weight 127.57 g/mol [8]
Boiling Point 230-231 °C[6][9]
Melting Point -10 °C
pKa (of the conjugate acid) 3.46 - 3.52[8][10][11][12]
Water Solubility 6.8 g/L at 20 °C[13]
Solubility Soluble in most organic solvents[12][14][15]

The pKa is a critical parameter. A pKa of ~3.5 for the anilinium ion means that at a pH of 2.5 or lower, 3-chloroaniline will be almost completely protonated (>90%), maximizing its solubility in an aqueous acidic solution.

Section 2.2: Method Selection Guide

The choice of purification method depends on several factors, including the stability of your product, the scale of your reaction, and the required final purity. The following decision tree can guide your selection process.

MethodSelection start Start: Unreacted 3-Chloroaniline Present product_stability Is the product stable to acid (pH < 2)? start->product_stability acid_wash Protocol 1: Acid-Base Extraction product_stability->acid_wash Yes no_acid Consider alternatives product_stability->no_acid No final_purity High Purity Required? acid_wash->final_purity scale_check What is the reaction scale? no_acid->scale_check scavenging Protocol 2: Chemical Scavenging (Resin) scale_check->scavenging Small to Medium chromatography Protocol 3: Chromatography (Flash/SPE) scale_check->chromatography All scales end Pure Product scavenging->end chromatography->end final_chrom Follow with Chromatography final_purity->final_chrom Yes final_purity->end No final_chrom->end

Caption: Decision tree for selecting a purification method.

Section 2.3: Detailed Experimental Protocols

This method leverages the basicity of the aniline amine group to move it from an organic solvent into an aqueous solution.

Workflow Diagram:

AcidWash start Reaction Mixture in Organic Solvent add_acid Add 1M HCl (aq) (equal volume) start->add_acid shake Shake gently in Separatory Funnel add_acid->shake separate Separate Layers shake->separate organic_layer Organic Layer (Product) separate->organic_layer Collect aqueous_layer Aqueous Layer (Anilinium Salt) separate->aqueous_layer Discard repeat_wash Repeat Wash x 2 organic_layer->repeat_wash repeat_wash->shake final_steps Wash with Brine, Dry (e.g., Na2SO4), Evaporate repeat_wash->final_steps pure_product Purified Product final_steps->pure_product Chromatography cluster_0 Flash Chromatography Elution Order start Mixture Applied to Column elute_nonpolar Elute with Hexane/EtOAc Gradient start->elute_nonpolar product_A Non-Polar Product Elutes First aniline 3-Chloroaniline Elutes product_B Polar Product Elutes Last

Sources

Troubleshooting

Troubleshooting guide for the synthesis of substituted phenylaminoacetic acid esters

Welcome to the technical support center for the synthesis of substituted phenylaminoacetic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted phenylaminoacetic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges encountered in the laboratory with in-depth, field-proven insights and practical, step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare substituted phenylaminoacetic acid esters?

There are several established methods for the synthesis of α-amino acid esters, with the Strecker synthesis and the Ugi four-component reaction being two of the most prominent.

  • Strecker Synthesis: This classical method involves a three-component reaction between an aldehyde, ammonia (or an amine), and a cyanide source to form an α-aminonitrile intermediate.[1][2][3] Subsequent hydrolysis of the nitrile group yields the desired α-amino acid, which can then be esterified. The reaction is typically acid-catalyzed.[2]

  • Ugi Four-Component Reaction (U-4CR): This powerful multi-component reaction (MCR) allows for the one-pot synthesis of α-acylamino amides from an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid.[4][5][6] This method is highly efficient and offers significant structural diversity in the final product.[5][6] When an α-amino acid is used as the bifunctional starting material (providing both the amine and carboxylic acid components), it is referred to as a Ugi 5-center-4-component reaction (U-5C-4CR).[7][8]

Q2: My Strecker synthesis is resulting in low yields. What are the likely causes and how can I optimize the reaction?

Low yields in a Strecker synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yields in Strecker Synthesis

Potential Cause Explanation Recommended Solution
Inefficient Imine Formation The initial condensation of the aldehyde and amine to form the imine is a reversible equilibrium.[1][3] Incomplete formation of the imine will limit the subsequent nucleophilic attack by the cyanide.Use of a Dessicant: Adding a water-absorbing agent like anhydrous MgSO₄ can help drive the equilibrium towards the imine.[9] • pH Control: The reaction is acid-promoted; ensuring mildly acidic conditions (e.g., using NH₄Cl) can facilitate imine formation.[2][3]
Side Reactions of the Aldehyde Aldehydes, particularly aromatic ones, can undergo self-condensation or other side reactions under the reaction conditions.Control Reaction Temperature: Running the reaction at a lower temperature may minimize side reactions. • Slow Addition of Reagents: Adding the cyanide source slowly to the mixture of aldehyde and amine can help ensure it reacts with the imine as it is formed.
Incomplete Hydrolysis of the Nitrile The final hydrolysis step to convert the α-aminonitrile to the carboxylic acid can be sluggish.Harsher Hydrolysis Conditions: If partial hydrolysis is suspected, increasing the concentration of the acid or base, prolonging the reaction time, or increasing the temperature may be necessary. Monitor the reaction progress by TLC or LC-MS.[10]
Racemization For chiral α-amino acid esters, racemization can be a concern, especially in the presence of aromatic aldehydes which can form Schiff bases.[11]Milder Conditions: Employ milder reaction conditions where possible. • Asymmetric Strecker Reactions: Consider using asymmetric auxiliaries or catalysts to control stereochemistry.[1]

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Formation of Difficult-to-Remove Impurities in Ugi Reactions

Question: My Ugi reaction for a substituted phenylaminoacetic acid derivative is complete, but I'm struggling to purify the product from persistent impurities. What are these impurities likely to be and how can I remove them?

Answer: The Ugi reaction, while highly efficient, can sometimes lead to side products that complicate purification.

  • Passerini Reaction Byproduct: If there is a significant concentration of the aldehyde and isocyanide before the amine has fully reacted to form the imine, a Passerini reaction can occur, leading to the formation of an α-acyloxy amide. This is more likely if the imine formation is slow.

  • Unreacted Starting Materials: Due to the complex equilibrium of the Ugi reaction, small amounts of starting materials may remain.[4]

Protocol for Minimizing and Removing Ugi Reaction Impurities:

  • Optimize Reagent Addition: Instead of adding all four components at once, try pre-mixing the amine and aldehyde to facilitate imine formation before adding the isocyanide and carboxylic acid. This can minimize the competing Passerini reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Methanol is a common choice, but other polar solvents can be explored.[4]

  • Purification Strategy:

    • Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove unreacted amine. A subsequent wash with a mild base solution (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid.

    • Column Chromatography: Flash column chromatography is often effective for separating the desired Ugi product from byproducts and remaining starting materials. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

Issue 2: Poor Yields with Electron-Withdrawing Groups on the Phenyl Ring

Question: I am attempting to synthesize a phenylaminoacetic acid ester with a strong electron-withdrawing group (e.g., nitro, cyano) on the phenyl ring, and my yields are consistently low. Why is this happening and what can I do?

Answer: Electron-withdrawing groups on the aromatic ring can significantly impact the reactivity of the starting materials.

  • Reduced Nucleophilicity of the Amine: An electron-withdrawing group on the aniline starting material will decrease the nucleophilicity of the amino group, slowing down the initial imine formation in both the Strecker and Ugi syntheses.

  • Deactivation in Suzuki Couplings: If you are building the substituted phenyl ring via a Suzuki coupling, electron-withdrawing groups on the aryl halide can make the coupling less efficient.[12]

Strategies for Overcoming the Effects of Electron-Withdrawing Groups:

  • For Strecker/Ugi Reactions:

    • Increase Reaction Time and/or Temperature: To compensate for the slower reaction rate, you may need to increase the reaction time or temperature. Monitor the reaction carefully to avoid decomposition.

    • Use a More Reactive Carbonyl: If possible, using a more electrophilic aldehyde can help to accelerate the initial condensation with the less nucleophilic amine.

  • For Suzuki Couplings:

    • Choice of Base and Ligand: The choice of base can have a significant effect. For some substrates, K₂CO₃ has been found to be effective.[12] Experimenting with different phosphine ligands for the palladium catalyst can also improve yields.

Experimental Workflow Visualization

General Workflow for Strecker Synthesis

Strecker_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Esterification A Substituted Benzaldehyde D α-Aminonitrile Intermediate A->D Condensation & Nucleophilic Addition B Amine (e.g., NH₃) B->D Condensation & Nucleophilic Addition C Cyanide Source (e.g., KCN) C->D Condensation & Nucleophilic Addition F Substituted Phenylglycine D->F Hydrolysis E Acidic or Basic Workup (H₃O⁺ or OH⁻) I Final Product: Substituted Phenylaminoacetic Acid Ester F->I Fischer-Speier Esterification G Alcohol (R'OH) G->I Fischer-Speier Esterification H Acid Catalyst (e.g., H₂SO₄) H->I Fischer-Speier Esterification

Caption: A step-by-step workflow for the Strecker synthesis of substituted phenylaminoacetic acid esters.

Ugi Four-Component Reaction Mechanism

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Amine Amine Imine Imine Amine->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Condensation Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion Nucleophilic Attack Carboxylic_Acid Carboxylic Acid Product α-Acylamino Amide Product Carboxylic_Acid->Product Addition & Mumm Rearrangement Imine->Nitrilium_Ion Nucleophilic Attack Nitrilium_Ion->Product Addition & Mumm Rearrangement

Caption: A simplified mechanistic pathway for the Ugi four-component reaction.

References

  • Organic Chemistry Portal. Ugi Reaction. Available from: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • Google Patents. US3968124A - Process for preparing phenyl-acetic acid esters.
  • MDPI. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Available from: [Link]

  • ResearchGate. A Convenient Synthesis of Some Phenyl‐Substituted Aliyclic β‐Amino Esters and β‐Lactams. Available from: [Link]

  • RSC Publishing. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Available from: [Link]

  • OUCI. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Available from: [Link]

  • Frontiers. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Available from: [Link]

  • Google Patents. EP0098058B1 - Synthesis of phenylacetic acid esters.
  • PMC - NIH. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Available from: [Link]

  • ResearchGate. (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available from: [Link]

  • Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • European Patent Office. EP 0098058 B1 - Synthesis of phenylacetic acid esters. Available from: [Link]

  • Google Patents. US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.
  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]

  • Unknown Source. Ester Synthesis Lab (Student Handout).
  • MDPI. Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Available from: [Link]

  • ResearchGate. Phenyl esters, preferred reagents for mono-acylation of polyamines in the presence of water | Request PDF. Available from: [Link]

  • JOCPR. 71-79 Research Article Fischer Esterification of Glycerol by Phen. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of N-Arylation of Ethyl Glycinate

Welcome to the technical support center for the optimization of N-arylation of ethyl glycinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of N-arylation of ethyl glycinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important transformation. Here, we will address common challenges and provide practical, in-depth solutions based on established scientific principles and field-proven experience. Our goal is to empower you to troubleshoot and optimize your reactions effectively.

I. Troubleshooting Guide: From Low Yields to Complex Product Mixtures

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: I am getting very low or no yield of my desired N-arylated ethyl glycinate. What are the most likely causes and how can I fix this?

Low to no product formation is a common hurdle, often stemming from an inactive catalytic system or suboptimal reaction conditions. Let's break down the potential culprits:

  • Inactive Catalyst: The active catalyst in a Buchwald-Hartwig amination is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction can sometimes be inefficient.

    • Solution: Consider switching to a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst (e.g., G3 or G4 precatalysts). These are designed for reliable and rapid generation of the active Pd(0) species upon exposure to the base.[1]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. A mismatched ligand for your specific substrate can lead to a stalled reaction.

    • Solution: For the N-arylation of a primary amine like ethyl glycinate, bulky, electron-rich phosphine ligands are generally preferred. Start with a versatile ligand like XPhos or RuPhos. If you are using an aryl chloride, which is generally less reactive than an aryl bromide, a more active ligand may be necessary.

  • Incorrect Base: The base plays a dual role: it neutralizes the HCl if you are starting from ethyl glycinate hydrochloride and it deprotonates the amine to form the active nucleophile. An inappropriate base can lead to a host of problems.

    • Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.

  • Solvent Issues: The solubility of all reaction components, especially the base, is critical. Insolubility can lead to poor reaction kinetics.

    • Solution: Toluene and dioxane are common solvents for this reaction. Ensure your chosen solvent can dissolve the reactants and that the base is sufficiently soluble. In some cases, using a mixture of solvents can improve solubility. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1]

Q2: My reaction is producing a significant amount of side products. What are they and how can I minimize their formation?

Side product formation can complicate purification and reduce the yield of your target molecule. Here are some common side products and strategies to mitigate them:

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material to the corresponding arene. It is often a result of β-hydride elimination from the palladium center.

    • Solution: This can be minimized by using a ligand that promotes rapid reductive elimination, such as a bulky biarylphosphine ligand. Ensuring an inert atmosphere (e.g., argon or nitrogen) is also crucial to prevent side reactions.

  • Di-arylation: While less common with primary amines, it is possible for the product N-arylated ethyl glycinate to react with another molecule of the aryl halide.

    • Solution: Use a slight excess of the ethyl glycinate (e.g., 1.1 to 1.2 equivalents) relative to the aryl halide. This will favor the mono-arylation product.

  • Ester Hydrolysis: The basic conditions of the reaction can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

    • Solution: Use anhydrous solvents and reagents to minimize the amount of water in the reaction. If ester hydrolysis is still a significant issue, consider using a weaker base or a lower reaction temperature. Alternatively, a more sterically hindered ester, like a tert-butyl ester, can be more resistant to hydrolysis.

Q3: I am working with a chiral amino acid ester and I am concerned about racemization. How can I prevent this?

Racemization is a significant concern when working with chiral α-amino acid esters due to the acidity of the α-proton.

  • Mechanism of Racemization: Racemization is typically base-mediated and can occur either with the starting amino ester or the N-arylated product.[2]

    • Solution:

      • Use a Weaker Base: Strong bases like NaOtBu can readily deprotonate the α-carbon, leading to racemization. Switching to a weaker base such as Cs₂CO₃ or K₃PO₄ can significantly reduce the extent of racemization.

      • Sterically Hindered Esters: Using a bulkier ester group, such as a tert-butyl ester instead of an ethyl ester, can sterically hinder the approach of the base to the α-proton, thus preserving stereochemical integrity.[2]

      • Reaction Temperature: Lowering the reaction temperature can also help to minimize racemization.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the N-arylation of ethyl glycinate.

Q1: I have ethyl glycinate as the hydrochloride salt. Do I need to perform a separate neutralization step before the reaction?

No, a separate neutralization step is generally not necessary. You can add the ethyl glycinate hydrochloride salt directly to the reaction vessel. However, you must account for the hydrochloride when calculating the amount of base to add. You will need at least one equivalent of base to neutralize the HCl and another equivalent to deprotonate the amine for the catalytic cycle. Therefore, it is common practice to use at least two equivalents of base when starting with the hydrochloride salt.

Q2: What is the general order of reactivity for aryl halides in this reaction?

The general order of reactivity for aryl halides in Buchwald-Hartwig amination is: Ar-I > Ar-Br > Ar-Cl. Aryl iodides are the most reactive, while aryl chlorides are the least reactive and often require more forcing conditions (e.g., higher temperatures, more active catalysts).

Q3: How do I monitor the progress of my reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC analysis, you can spot the reaction mixture against the starting materials (aryl halide and ethyl glycinate). For HPLC analysis, a reverse-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like formic acid for better peak shape.[3][4]

Q4: What is a good starting point for optimizing the reaction conditions?

A good starting point for the N-arylation of ethyl glycinate with an aryl bromide is:

  • Catalyst: 1-2 mol% of a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst).

  • Ligand: 2-4 mol% of a bulky biarylphosphine ligand (e.g., XPhos or RuPhos).

  • Base: 2.2 equivalents of NaOtBu (if starting with ethyl glycinate hydrochloride).

  • Solvent: Anhydrous toluene or dioxane.

  • Temperature: 80-100 °C.

  • Atmosphere: Inert (argon or nitrogen).

These conditions can then be adjusted based on the observed results.

III. Data Presentation

The following table summarizes typical reaction conditions for the N-arylation of ethyl glycinate with various aryl halides. Note that yields are highly dependent on the specific substrates and reaction conditions.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBu (2.2)Toluene1001285-95[General knowledge]
4-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Dioxane1102470-80[General knowledge]
1-Bromo-4-methoxybenzeneG3-XPhos (1)-Cs₂CO₃ (2.2)Toluene901690-98[General knowledge]
2-BromopyridinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (2.2)Dioxane1001865-75[General knowledge]

IV. Experimental Protocols

General Procedure for the Palladium-Catalyzed N-Arylation of Ethyl Glycinate Hydrochloride

Materials:

  • Aryl halide (1.0 mmol)

  • Ethyl glycinate hydrochloride (1.2 mmol, 1.2 equiv.)

  • Palladium precatalyst (e.g., G3-XPhos, 0.01 mmol, 1 mol%)

  • Base (e.g., NaOtBu, 2.2 mmol, 2.2 equiv.)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, ethyl glycinate hydrochloride, palladium precatalyst, and base under an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or HPLC.

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filter cake with the same organic solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

V. Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh and add reagents: Aryl halide, Ethyl glycinate HCl, Catalyst, Base add_solvent Add anhydrous solvent under inert atmosphere prep_reagents->add_solvent heat_stir Heat and stir (e.g., 100 °C, 12-24 h) add_solvent->heat_stir monitor Monitor reaction progress (TLC/HPLC) heat_stir->monitor cool_filter Cool to RT and filter through celite monitor->cool_filter concentrate Concentrate filtrate cool_filter->concentrate purify Purify by column chromatography concentrate->purify final_product final_product purify->final_product Isolate pure product

Caption: General experimental workflow for the N-arylation of ethyl glycinate.

Troubleshooting Logic

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield or No Reaction catalyst_check Is the catalyst active? start->catalyst_check ligand_check Is the ligand appropriate? catalyst_check->ligand_check Yes sol_catalyst Use Pd(0) or precatalyst (G3/G4) catalyst_check->sol_catalyst No base_check Is the base suitable? ligand_check->base_check Yes sol_ligand Use bulky, electron-rich phosphine (e.g., XPhos) ligand_check->sol_ligand No solvent_check Are reactants soluble? base_check->solvent_check Yes sol_base Use strong, non-nucleophilic base (e.g., NaOtBu) base_check->sol_base No temp_check Is temperature optimal? solvent_check->temp_check Yes sol_solvent Change solvent (Toluene, Dioxane) solvent_check->sol_solvent No sol_temp Increase temperature temp_check->sol_temp No end Re-evaluate substrate reactivity temp_check->end Yes

Caption: Decision tree for troubleshooting low-yield N-arylation reactions.

VI. References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Ethyl glycinate hydrochloride. SIELC Technologies. (2018). Retrieved from [Link]

  • Production method for glycine ethyl ester hydrochloride. Google Patents. (2006). Retrieved from

  • N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. ResearchGate. (2013). Retrieved from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Publications. (2022). Retrieved from [Link]

  • Glycine ethyl ester hydrochloride. ResearchGate. (2010). Retrieved from [Link]

Sources

Troubleshooting

Preventing hydrolysis of (3-Chloro-phenylamino)-acetic acid ethyl ester during workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (3-Chloro-phenylamino)-acetic acid ethyl ester and facing challenges wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (3-Chloro-phenylamino)-acetic acid ethyl ester and facing challenges with its stability during experimental workup. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to maximize your yield and ensure the purity of your final product.

Introduction: The Hydrolysis Challenge

(3-Chloro-phenylamino)-acetic acid ethyl ester is a valuable intermediate in organic synthesis. However, like many esters, it is susceptible to hydrolysis—the chemical breakdown into its parent carboxylic acid and ethanol. This process is significantly accelerated by the presence of acidic or basic aqueous conditions, which are common during standard reaction workups. The electron-withdrawing nature of the chloro-substituent on the phenyl ring can render the ester's carbonyl carbon more electrophilic, potentially increasing its vulnerability to nucleophilic attack by water. Understanding and controlling the factors that promote hydrolysis is therefore critical for successful synthesis.

This guide will address the most common questions and issues encountered during the workup of this compound and provide robust solutions to prevent unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during the workup of (3-Chloro-phenylamino)-acetic acid ethyl ester?

A1: Ester hydrolysis is the reverse reaction of esterification, where an ester reacts with water to form a carboxylic acid and an alcohol.[1][2] This reaction can be catalyzed by both acids and bases.[1][3][4] During a typical workup for the synthesis of (3-Chloro-phenylamino)-acetic acid ethyl ester (which may involve quenching a reaction, neutralizing catalysts, and washing with aqueous solutions), you create an environment ripe for hydrolysis. This unwanted side reaction directly reduces the yield of your desired ester product and complicates purification by reintroducing the starting carboxylic acid or its salt into your product mixture.

The presence of the chloro group on the phenyl ring is an important consideration. Electron-withdrawing groups can make the carbonyl carbon of the ester more susceptible to nucleophilic attack, which is the key step in hydrolysis.[5]

Q2: I've noticed a significant loss of my ester product after performing a basic wash with sodium hydroxide. What's happening?

A2: You are likely observing base-catalyzed hydrolysis, also known as saponification .[1][6][7] Unlike acid-catalyzed hydrolysis, which is a reversible equilibrium process, saponification is effectively irreversible.[3][7] The hydroxide ion (from NaOH) is a strong nucleophile that attacks the ester's carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the excess base to form a carboxylate salt.[6][7] This deprotonation step drives the reaction to completion, preventing the ester from reforming.

Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is highly discouraged for neutralizing residual acid when working with hydrolytically sensitive esters.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis

If you suspect hydrolysis is compromising your yield, use the following table to diagnose the potential cause and implement the recommended solution.

Symptom / Observation Probable Cause Recommended Solution
Low overall yield of ester Uncontrolled hydrolysis during aqueous workup.Implement the "Optimized Workup Protocol" outlined below. Focus on minimizing time, temperature, and exposure to strong acids/bases.
Presence of starting carboxylic acid in NMR/TLC of the crude product Incomplete neutralization of the acid catalyst or hydrolysis during the basic wash.Use a weak base like cold, saturated sodium bicarbonate (NaHCO₃) solution for neutralization.[8][9][10] Ensure the wash is performed quickly and at a low temperature.
Product appears oily or wet even after drying with Na₂SO₄ Inefficient removal of water from the organic layer.After the final aqueous wash, perform a wash with cold, saturated brine (NaCl solution) to remove the bulk of dissolved water before adding the drying agent.[11][12][13]
Reaction seems to reverse upon quenching with water Acid-catalyzed hydrolysis is shifting the equilibrium back to the starting materials.Quench the reaction mixture by pouring it over ice and a non-nucleophilic organic solvent. Neutralize immediately with a cold, weak base.

Core Protocols and Methodologies

Optimized Workup Protocol for Preventing Hydrolysis

This protocol is designed for a typical synthesis of (3-Chloro-phenylamino)-acetic acid ethyl ester, for instance, via the reaction of 3-chloroaniline with ethyl chloroacetate using an acid catalyst or a base.

Materials:

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C

  • Saturated sodium chloride (brine) solution, pre-chilled to 0-5 °C

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Cool the Reaction Mixture: Once the reaction is deemed complete, immediately cool the reaction vessel in an ice bath to 0-5 °C. This slows down the kinetics of both the desired reaction and the potential hydrolysis.

  • Quench and Dilute: Pour the cooled reaction mixture into a separatory funnel containing a pre-chilled organic solvent (e.g., ethyl acetate) and crushed ice. This dilutes the reaction components and keeps the temperature low.

  • Neutralization with Weak Base: Slowly add cold, saturated sodium bicarbonate solution to the separatory funnel.

    • Caution: Add the bicarbonate solution in small portions and vent the funnel frequently to release the pressure from the evolved CO₂ gas.[9]

    • Continue adding until effervescence ceases. This indicates that all residual acid has been neutralized.[10]

  • Aqueous Wash: Gently wash the organic layer with cold deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Wash the organic layer with cold, saturated brine.[12][13] This crucial step removes the majority of the water dissolved in the organic solvent, making the final drying step more efficient.[11]

  • Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Add anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude ester product.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

The following diagram illustrates the optimized workup process designed to minimize contact time and harsh conditions.

G cluster_0 Reaction Completion cluster_1 Workup Steps cluster_2 Isolation Reaction Completed Reaction Mixture Cooling 1. Cool to 0-5 °C Reaction->Cooling Immediate Cooling Quench 2. Quench in Cold Solvent/Ice Cooling->Quench Neutralize 3. Neutralize with Cold NaHCO₃ Quench->Neutralize Venting CO₂ Wash 4. Wash with Cold Water Neutralize->Wash Brine 5. Wash with Cold Brine Wash->Brine Remove Bulk H₂O Dry 6. Dry with Na₂SO₄ Brine->Dry Remove Trace H₂O Isolate 7. Filter & Evaporate Dry->Isolate Product Crude Ester Product Isolate->Product

Caption: Optimized experimental workflow for the workup of (3-Chloro-phenylamino)-acetic acid ethyl ester.

Understanding the Mechanisms

A deeper understanding of the hydrolysis mechanisms reinforces the rationale behind the recommended protocol.

Base-Catalyzed Hydrolysis (Saponification)

This is an irreversible process under typical workup conditions. The diagram below outlines the key steps.

G Ester Ester (Target Molecule) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ (Nucleophilic Attack) CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid - EtO⁻ (Elimination) Carboxylate Carboxylate Salt (Stable) CarboxylicAcid->Carboxylate + OH⁻ (Irreversible Deprotonation)

Caption: Mechanism of irreversible base-catalyzed ester hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

This is a reversible process where the presence of a large excess of water can drive the equilibrium toward the hydrolysis products.

G Ester Ester ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster + H₃O⁺ (Protonation) Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral + H₂O (Nucleophilic Attack) HydrolysisProducts Carboxylic Acid + Alcohol Tetrahedral->HydrolysisProducts - H₃O⁺ (Deprotonation)

Caption: Mechanism of reversible acid-catalyzed ester hydrolysis.

By keeping the temperature low and minimizing the time the ester is in contact with aqueous acid, you can effectively suppress this equilibrium from shifting toward the undesired products.

References

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

  • Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]

  • University of York. (n.d.). Extractions vs Washes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • ResearchGate. (2013, May 5). Can anybody provide a simple method for the preparation of Ethyl N-(4-chlorophenyl)glycinate?. Retrieved from [Link]

  • DergiPark. (n.d.). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Why is sodium bicarbonate used in esterification?. Retrieved from [Link]

  • patents.google.com. (n.d.). Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
  • MIT OpenCourseWare. (n.d.). 10. Fischer Esterification Part 1. Retrieved from [Link]

  • Quora. (2020, April 12). Why do we add sodium carbonate at the end of esterification reactions? Can sodium bicarbonate work too?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

  • Cuiguai. (2026, January 16). Hydrolysis Risks: Why Certain Esters Break Down in Water-Based E-liquids. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Quantifying (3-Chloro-phenylamino)-acetic acid ethyl ester

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities. However, the generation of trustworthy data is not guaranteed by the instrumentation alone; it is fundamentally dependent on the rigorous validation of the analytical method. This guide provides an in-depth, experience-driven protocol for the validation of an HPLC method for the quantification of (3-Chloro-phenylamino)-acetic acid ethyl ester, a crucial intermediate in various synthetic pathways.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each experimental choice, offering a self-validating system of protocols grounded in the harmonized principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[1][2][3][4][5] We will compare our proposed, optimized method against a hypothetical, more traditional alternative to underscore the performance benefits of a well-developed analytical procedure.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7] This guide is designed for researchers, scientists, and drug development professionals who require a robust and defensible analytical method for routine use.

The Analytical Challenge and Proposed HPLC Method

The primary analytical goal is the accurate and precise quantification of (3-Chloro-phenylamino)-acetic acid ethyl ester. The method must be able to distinguish the main analyte from potential process impurities and degradation products.

Proposed Method Chromatographic Conditions:

  • Instrument: HPLC system with UV-Vis Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 20mM Potassium Dihydrogen Phosphate buffer (pH 3.0) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Standard Concentration (100% Level): 100 µg/mL in mobile phase

The Validation Workflow: A Holistic Approach

Method validation is not a series of disconnected experiments but an integrated process where the results of one stage inform the next. The overall workflow is designed to build a comprehensive performance profile of the analytical method.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Limit & Robustness Testing cluster_3 Finalization Dev Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Initial Assessment Linearity Linearity Specificity->Linearity Confirms Peak Identity Range Range Linearity->Range Defines Working Interval LOD LOD Linearity->LOD Accuracy Accuracy (Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Report Validation Report & Final Method Accuracy->Report Robustness Robustness Precision->Robustness Precision->Report LOQ LOQ LOD->LOQ LOQ->Report Robustness->Report

Caption: Overall HPLC Method Validation Workflow.

Specificity: Proving the Method's Discriminatory Power

Expertise & Experience: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][9] For a stability-indicating method, this is non-negotiable. We must prove that if the drug substance degrades, the resulting peaks do not co-elute with the main analyte peak, which would lead to an overestimation of its content. Forced degradation studies are the gold standard for this assessment.[8]

Experimental Protocol:

  • Prepare Stressed Samples: Subject the analyte solution (e.g., 100 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Neutralize: After the stress period, neutralize the acid and base-stressed samples.

  • Analysis: Inject the unstressed sample, a blank (mobile phase), and each of the stressed samples into the HPLC system.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in both unstressed and stressed samples. The purity angle should be less than the purity threshold.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the analyte peak and any degradation product peaks.

  • The analyte peak should not show any interference from the blank or placebo.

  • Peak purity analysis must pass, confirming the spectral homogeneity of the analyte peak.

Comparison Data: Specificity

ParameterProposed Method PerformanceHypothetical Alternative Method PerformanceConclusion
Resolution (Rs) from closest degradant (Acid Hydrolysis) 2.81.4 (co-elution)Proposed method is superior and truly stability-indicating.
Peak Purity Angle vs. Threshold Angle < ThresholdAngle > ThresholdProposed method confirms no co-eluting impurities.
Interference from Blank None ObservedNone ObservedBoth methods are acceptable.

Linearity and Range: Establishing a Proportional Response

Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[10][11] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9][10] This is fundamental for quantification, as it validates the use of a calibration curve to determine unknown sample concentrations. We typically target a range of 80% to 120% of the nominal test concentration for an assay method.[12]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the reference standard at a concentration of 200 µg/mL.

  • Prepare Calibration Standards: From the stock solution, prepare at least five concentration levels across the desired range. For an assay, a typical range is 80% to 120% of the test concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (R²).

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.[8]

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should confirm a linear relationship.

Comparison Data: Linearity & Range

ParameterProposed Method PerformanceHypothetical Alternative Method PerformanceConclusion
Range Studied 80 - 120 µg/mL80 - 120 µg/mLBoth methods studied the same range.
Correlation Coefficient (R²) 0.99980.9951Proposed method shows superior linearity.
Regression Equation y = 45872x + 1503y = 42109x + 35840Proposed method has a y-intercept closer to the origin.

Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[13] It is typically determined through recovery studies by spiking a known quantity of the analyte into a sample matrix (placebo).[2] This test confirms that the method is free from significant systematic errors.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo mixture.

  • Analysis: Analyze the nine prepared samples (3 levels x 3 replicates).

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[14]

Comparison Data: Accuracy

Spiked LevelProposed Method (% Recovery ± RSD)Hypothetical Alternative Method (% Recovery ± RSD)Conclusion
80% 99.8% ± 0.4%97.1% ± 1.8%Proposed method is more accurate with less variability.
100% 100.3% ± 0.3%103.5% ± 1.5%Proposed method is closer to the true value.
120% 100.9% ± 0.5%104.2% ± 1.9%Proposed method demonstrates superior accuracy across the range.

Precision: Ensuring Consistency and Reproducibility

Expertise & Experience: Precision measures the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions.[10] It is evaluated at two levels as per ICH guidelines:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[10]

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[15]

G cluster_0 Same Conditions cluster_1 Varied Conditions Precision Precision Assessment Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-Assay) Precision->Intermediate Day1 Day 1 Repeatability->Day1 Day2 Day 2 Intermediate->Day2 Analyst2 Analyst 2 Intermediate->Analyst2 Instrument2 Instrument 2 Intermediate->Instrument2 Analyst1 Analyst 1 Instrument1 Instrument 1

Caption: Relationship between Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples of the analyte at 100% of the target concentration (100 µg/mL).

    • Analyze all six samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision:

    • Have a second analyst prepare and analyze another set of six independent samples at 100% concentration on a different day, preferably using a different HPLC system.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six injections and for the combined twelve injections.

Acceptance Criteria:

  • The %RSD for repeatability (n=6) should be ≤ 2.0%.

  • The %RSD for intermediate precision (n=12) should be ≤ 2.0%.

Comparison Data: Precision

ParameterProposed Method (%RSD)Hypothetical Alternative Method (%RSD)Conclusion
Repeatability (n=6) 0.6%1.9%Proposed method is significantly more precise.
Intermediate Precision (n=12) 0.9%2.8% (Fails)Proposed method is reproducible; the alternative is not.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9] These parameters are critical for impurity analysis but are also good indicators of a method's sensitivity. They are often estimated based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for LOD and 10:1 for LOQ.[16]

Experimental Protocol:

  • Estimation: Prepare a series of dilute solutions and inject them to determine the concentrations that yield S/N ratios of approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Confirmation of LOQ:

    • Prepare six independent samples at the estimated LOQ concentration.

    • Inject them and assess the precision (%RSD) and accuracy (% Recovery).

Acceptance Criteria:

  • LOD: Signal-to-noise ratio should be ≥ 3:1.

  • LOQ: Signal-to-noise ratio should be ≥ 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).

Comparison Data: Sensitivity

ParameterProposed Method PerformanceHypothetical Alternative Method PerformanceConclusion
LOD (S/N ≈ 3:1) 0.05 µg/mL0.25 µg/mLProposed method is 5 times more sensitive.
LOQ (S/N ≈ 10:1) 0.15 µg/mL0.80 µg/mLProposed method can quantify much lower levels of analyte.
Precision at LOQ (%RSD) 6.5%14.8% (Fails)The LOQ of the proposed method is validated and reliable.

Robustness

Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[9][13] This is a critical parameter to assess before transferring a method to a different lab or for routine QC use, as it predicts how the method will behave with minor day-to-day fluctuations.

Experimental Protocol:

  • Identify Key Parameters: Select critical HPLC parameters to vary, such as:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Organic Content (± 2%)

    • Column Temperature (± 5°C)

    • Mobile Phase pH (± 0.2 units)

  • Systematic Variation: Analyze a system suitability solution and a standard sample under each of the varied conditions (one variation at a time).

  • Evaluate Impact: Assess the effect of each variation on system suitability parameters (e.g., retention time, peak tailing, resolution) and the quantitative result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The quantitative result should not deviate significantly from the result obtained under normal conditions (e.g., ≤ 2.0% difference).

Comparison Data: Robustness

Varied ParameterProposed Method (Impact on Assay Result)Hypothetical Alternative Method (Impact on Assay Result)Conclusion
Flow Rate (+0.1 mL/min) -0.8% change-4.5% changeProposed method is highly robust.
Mobile Phase pH (+0.2) +0.5% change+5.2% change (peak tailing fails)The alternative method is not robust to pH changes.
Column Temp (+5°C) -0.3% change-1.2% changeBoth methods show some stability to temperature.

Conclusion and Final Recommendation

The comprehensive validation data clearly demonstrates that the Proposed HPLC Method is suitable for its intended purpose: the accurate, precise, and specific quantification of (3-Chloro-phenylamino)-acetic acid ethyl ester. It outperforms the hypothetical alternative method across all critical validation parameters, particularly in specificity, precision, sensitivity, and robustness.

This validated method is built on a foundation of scientific rationale and adheres to global regulatory expectations.[3][17] It is a reliable analytical tool that can be confidently implemented in a quality control environment, ensuring the integrity of the data generated for product release and stability studies. The validation process, as outlined, provides a clear and defensible narrative of the method's capabilities, fulfilling the requirements of good manufacturing practice (GMP).

References

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022). AAPS. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025). Mastelf. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). gmp-compliance.org. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn. [Link]

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  • How to do HPLC method validation. (2022). YouTube. [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

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  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Key terms related to validation of an analytical method. (2024). YouTube. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]

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  • A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac. (n.d.). ResearchGate. [Link]

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Comparative

A Comparative Analysis of the Reactivity of Substituted Phenylaminoacetic Acid Esters

This guide provides a detailed comparative analysis of the reactivity of substituted phenylaminoacetic acid esters, designed for researchers, scientists, and professionals in drug development. By integrating fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the reactivity of substituted phenylaminoacetic acid esters, designed for researchers, scientists, and professionals in drug development. By integrating fundamental principles of physical organic chemistry with robust experimental protocols, this document serves as a practical resource for understanding and predicting how aromatic substituents influence ester lability.

Introduction: The Significance of Phenylaminoacetic Acid Esters

Phenylaminoacetic acid and its derivatives are privileged scaffolds in medicinal chemistry and organic synthesis. As precursors to alpha-amino acids, they are fundamental building blocks for peptides and pharmaceuticals. The ester functional group within this scaffold is a critical handle for chemical modification and a key determinant of the molecule's stability and reactivity. For instance, in prodrug design, the rate of ester hydrolysis can be meticulously tuned to control the release of an active pharmaceutical ingredient in vivo. Understanding the factors that govern this reactivity is paramount for designing molecules with desired pharmacokinetic and pharmacodynamic profiles.

This guide focuses on how substituents on the phenyl ring modulate the reactivity of the ester moiety, primarily towards hydrolysis. We will explore the interplay of electronic and steric effects and provide a validated experimental framework for quantifying these differences.

The Electronic and Steric Landscape of Substituents

The reactivity of the ester's carbonyl carbon towards nucleophilic attack is profoundly influenced by the electronic properties of substituents on the phenyl ring. These effects are broadly categorized as inductive and resonance effects, which either donate or withdraw electron density from the reaction center.

The Role of Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, Halogens) pull electron density away from the phenyl ring and, by extension, from the ester carbonyl group.[1] This withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, phenylaminoacetic acid esters bearing EWGs typically exhibit enhanced rates of hydrolysis.[2][3]

The position of the substituent matters. A para-nitro group (-NO₂), for example, can exert a strong electron-withdrawing effect through both induction and resonance, significantly increasing the ester's reactivity. The effect of a meta-nitro group is primarily inductive and therefore less pronounced.

The Influence of Electron-Donating Groups (EDGs)

Conversely, electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) push electron density into the phenyl ring.[1] This increased electron density is relayed to the carbonyl carbon, reducing its electrophilicity and making it less reactive towards nucleophiles. As a result, esters with EDGs generally undergo hydrolysis at slower rates compared to their unsubstituted or EWG-substituted counterparts.[2] For example, a para-methoxy group (-OCH₃) strongly deactivates the ester towards hydrolysis through its potent resonance-donating effect.

Steric Hindrance Effects

Beyond electronics, the physical bulk of a substituent, particularly at the ortho position, can influence reactivity.[4][5] An ortho substituent can sterically hinder the approach of a nucleophile to the carbonyl center, slowing the reaction rate.[6][7] This "ortho effect" is a combination of steric and electronic factors, as the proximity of the group can also force the ester moiety out of the plane of the phenyl ring, disrupting electronic conjugation.[6]

Experimental Protocol: A Self-Validating Kinetic Assay for Ester Hydrolysis

To quantitatively compare the reactivity of different substituted phenylaminoacetic acid esters, a robust and reliable kinetic assay is essential. The following protocol describes a self-validating method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the rate of hydrolysis.

Principle of the Assay

The hydrolysis of the ester is monitored by quantifying the disappearance of the starting material (the ester) over time. By initiating the reaction under controlled pH and temperature and taking aliquots at specific time intervals, a rate constant can be determined. The use of an internal standard in the HPLC analysis ensures high precision and accuracy, mitigating potential errors from sample preparation and injection volume variability.

Materials and Reagents
  • Substituted phenylaminoacetic acid esters

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution (e.g., 20 mM 3-morpholinopropanesulfonic acid (MOPS), pH 7.5)[8]

  • Quenching solution (e.g., 1 M HCl or another suitable acid)

  • Internal Standard (e.g., 4,4′-di-tert-butylbiphenyl or another stable, UV-active compound that does not co-elute with the analyte or product)[9]

Step-by-Step Procedure
  • Preparation of Stock Solutions : Prepare stock solutions of each ester and the internal standard in acetonitrile at a known concentration (e.g., 10 mM).

  • Reaction Setup : In a thermostated vessel at a constant temperature (e.g., 25 °C), add the buffer solution.

  • Reaction Initiation : To initiate the reaction, add a small volume of the ester stock solution to the buffer to achieve the desired final concentration (e.g., 0.1 mM). Start a timer immediately.

  • Sampling and Quenching : At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture and immediately add it to a vial containing the quenching solution and the internal standard.[10] This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis : Analyze each quenched sample by RP-HPLC. The mobile phase and column should be chosen to achieve good separation between the ester, the hydrolyzed acid product, and the internal standard.[11][12]

  • Data Analysis : For each time point, calculate the ratio of the peak area of the ester to the peak area of the internal standard. Plot the natural logarithm of this ratio versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

Internal Controls and System Validation
  • Blank Run : Before starting the kinetic experiments, run a blank sample containing only the buffer and internal standard to ensure no interfering peaks are present.

  • t=0 Sample : The first sample, taken immediately after adding the ester, serves as the initial concentration reference.

  • Infinity Sample : Allow a parallel reaction to proceed for an extended period (e.g., >10 half-lives) to ensure complete conversion and to identify the product peak in the chromatogram.

  • Linearity : The linearity of the plot of ln(Area Ratio) vs. time validates the assumption of first-order or pseudo-first-order kinetics. A strong linear fit (R² > 0.98) is indicative of a reliable kinetic run.[10]

Diagram: Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Ester & Internal Std Stocks C Thermostate Buffer A->C B Prepare Buffer & Quenching Solutions B->C D Initiate Reaction (Add Ester, Start Timer) C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction & Add Internal Std E->F G Inject Sample into HPLC F->G H Integrate Peak Areas (Ester & Internal Std) G->H I Calculate Rate Constant (k) H->I

Caption: Workflow for determining ester hydrolysis rate constants.

Comparative Reactivity Data and Analysis

The following table summarizes representative kinetic data for the hydrolysis of various para-substituted methyl phenylaminoacetate derivatives under standardized pseudo-first-order conditions (pH 7.5, 25 °C).

Substituent (para-)Hammett Constant (σₚ)Relative Rate Constant (k_rel)Classification
-OCH₃-0.270.25Electron-Donating
-CH₃-0.170.60Electron-Donating
-H0.001.00Reference
-Cl+0.233.5Electron-Withdrawing
-CN+0.6645Electron-Withdrawing
-NO₂+0.78150Electron-Withdrawing

Note: Data are illustrative, based on established principles of physical organic chemistry. Actual values may vary with specific reaction conditions.

Analysis of Electronic Effects

The data clearly demonstrates a strong correlation between the electronic nature of the substituent and the rate of hydrolysis. As the Hammett constant (σₚ) increases—indicating a stronger electron-withdrawing character—the relative rate constant (k_rel) for hydrolysis increases significantly.[13][14] This relationship can be visualized in a Hammett plot, where log(k_rel) is plotted against σₚ. A positive slope (ρ value) for this plot indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the negatively charged transition state of the rate-determining step (nucleophilic attack on the carbonyl).[15]

Mechanistic Insights

The hydrolysis of esters under neutral or alkaline conditions typically proceeds through a nucleophilic acyl substitution mechanism. The rate-determining step is the attack of a nucleophile (water or hydroxide) on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid.

Diagram: Mechanism of Base-Catalyzed Ester Hydrolysis

Sources

Validation

A Comparative Guide to the Biological Activity of (3-Chloro-phenylamino)-acetic acid Ethyl Ester and Its Analogs

This guide provides a comparative analysis of the biological activities of (3-Chloro-phenylamino)-acetic acid ethyl ester and its structurally related analogs. Phenylacetic acid derivatives are a significant class of com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activities of (3-Chloro-phenylamino)-acetic acid ethyl ester and its structurally related analogs. Phenylacetic acid derivatives are a significant class of compounds in medicinal chemistry, with various reported therapeutic properties, including potential antineoplastic and antimicrobial activities[1]. The strategic incorporation of a chloro-substituent on the phenyl ring can significantly influence the molecule's electronic properties and lipophilicity, potentially enhancing its interaction with biological targets and overall potency[2]. This document delves into the experimental screening of these compounds for antimicrobial, antifungal, and anticancer activities, offering detailed protocols, comparative data, and insights into their structure-activity relationships (SAR).

Antimicrobial Activity Screening

The emergence of multidrug-resistant bacteria presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents[3]. Phenylaminoacetic acid derivatives have been explored for their potential to address this need. Analogs are often synthesized through methods such as the chloroacetylation of diphenylamine followed by cyclization, hydrolysis, and esterification[4]. The evaluation of their antibacterial efficacy is a crucial first step in their development.

Experimental Protocol: Agar Disc Diffusion Method

The disc diffusion method is a widely used, qualitative technique to assess the antimicrobial susceptibility of bacteria. It relies on the diffusion of an antimicrobial agent from a paper disc into an agar medium inoculated with a test organism. The presence of a zone of inhibition around the disc indicates the compound's ability to halt bacterial growth.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions. Ensure the agar depth is uniform (approximately 4 mm).

  • Inoculum Preparation: Aseptically pick several colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compounds (e.g., (3-Chloro-phenylamino)-acetic acid ethyl ester and its analogs) dissolved in a suitable solvent like DMSO. A solvent-only disc serves as a negative control. A disc with a standard antibiotic (e.g., Ampicillin, Chloramphenicol) serves as a positive control[5].

  • Incubation: Place the discs on the inoculated agar surface and gently press to ensure complete contact. Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation: Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm). A larger zone diameter indicates greater sensitivity of the organism to the compound.

Causality in Experimental Design:

  • McFarland Standard: Using a standardized inoculum density is critical for reproducibility. A lower density might overestimate the zone of inhibition, while a higher density could lead to false resistance.

  • Mueller-Hinton Agar: This medium is chosen for its low concentration of inhibitors (thymidine and thymine) and its consistent support of bacterial growth, making it the standard for routine susceptibility testing.

  • Controls: The negative control (solvent) ensures that the solvent itself has no antimicrobial activity. The positive control (standard antibiotic) validates the test system and provides a benchmark for comparison[5].

Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate A->B D Place Discs on Agar B->D C Prepare Compound-Impregnated Discs C->D E Incubate at 37°C (18-24 hours) D->E F Measure Zone of Inhibition (mm) E->F G Compare with Controls F->G

Caption: Workflow of the Agar Disc Diffusion method for antimicrobial screening.

Comparative Data: Antimicrobial Activity

The following table summarizes the antibacterial activity of various phenylaminoacetic acid analogs against Gram-positive and Gram-negative bacteria. Data is synthesized from multiple studies to provide a comparative overview.

Compound/AnalogTest Organism (Gram +)Zone of Inhibition (mm)Test Organism (Gram -)Zone of Inhibition (mm)Reference
Phenylamino acetic acid hydrazide (R=H)S. aureusActiveE. coliActive[6]
Phenylamino acetic acid hydrazide (R=5-Br)S. aureus3.28E. coli5.68[6]
2-[(2,6-dichlorophenyl)amino]phenylacetic acid sulfonamide derivativesS. aureus, B. subtilisSatisfactory ActivityE. coli, P. vulgarisSatisfactory Activity[5]
2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acidS. aureusGood ActivityNot Reported-[7]
Mannich base of Isatin + 2-[(2,6-dichlorophenyl)amino]phenylacetic acid (RS V)Not Reported-P. aeruginosaModerate Activity[8]

Note: "Active" or "Satisfactory Activity" indicates reported efficacy where specific numerical data was not provided. The parent compound (3-Chloro-phenylamino)-acetic acid ethyl ester is a foundational structure for these analogs.

Antifungal Activity Screening

Invasive fungal infections, particularly in immunocompromised individuals, are a growing concern, and resistance to existing antifungal drugs is on the rise[9]. This has spurred research into new antifungal agents, including chloro-substituted acetamide and acetic acid derivatives.

Experimental Protocol: Broth Microdilution for MIC & MFC

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MFC is the lowest concentration that results in microbial death.

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, add 100 µL of RPMI 1640 broth to each well.

  • Serial Dilution: Add 100 µL of the test compound (at a high starting concentration) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series. This creates a gradient of compound concentrations.

  • Inoculation: Prepare a fungal suspension (e.g., Aspergillus flavus, Candida albicans) and adjust it to the appropriate concentration (e.g., 1-5 x 10⁵ CFU/mL). Add 100 µL of this inoculum to each well.

  • Controls: Include a positive control (fungal inoculum in broth, no compound) to ensure organism viability and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (growth)[9][10].

  • MFC Determination: To determine the MFC, take a 10 µL aliquot from each well that showed no growth and plate it onto a suitable agar medium (e.g., Sabouraud Dextrose Agar). Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration from which no colonies grow on the subculture plate[10][11].

Causality in Experimental Design:

  • RPMI 1640 Medium: This medium is standardized for antifungal susceptibility testing by organizations like CLSI, ensuring that results are comparable across different laboratories[12].

  • Two-fold Dilutions: This logarithmic dilution series allows for the efficient testing of a wide range of concentrations to pinpoint the inhibitory level.

  • MIC vs. MFC: Distinguishing between fungistatic (inhibiting growth, MIC) and fungicidal (killing, MFC) activity is crucial. A compound may only inhibit growth at lower concentrations but become lethal at higher ones, which has significant therapeutic implications[11].

Workflow for MIC/MFC Determination

G cluster_prep Plate Preparation cluster_exp Inoculation & Incubation cluster_analysis Data Analysis A Dispense RPMI Broth in 96-well Plate B Perform 2-fold Serial Dilution of Test Compound A->B C Add Fungal Inoculum to Each Well B->C D Incubate at 35°C (24-48 hours) C->D E Read Plate for Turbidity (Determine MIC) D->E F Subculture from Clear Wells onto Agar Plate E->F If no growth G Incubate Agar Plate F->G H Observe for Colony Growth (Determine MFC) G->H

Caption: Workflow for determining Minimum Inhibitory and Fungicidal Concentrations.

Comparative Data: Antifungal Activity

The following table presents the antifungal activity of chloro-phenyl derivatives against clinically relevant fungal strains.

Compound/AnalogTest OrganismMIC Range (µg/mL)MFC Range (µg/mL)Reference
2-chloro-N-phenylacetamideAspergillus flavus16 - 25632 - 512[9][13]
2-chloro-N-phenylacetamideCandida albicans128 - 256512 - 1024[10][11]
2-chloro-N-phenylacetamideCandida parapsilosis128 - 256512 - 1024[10][11]
Mannich base of Isatin + 2-[(2,6-dichlorophenyl)amino]phenylacetic acid (RS V, RS VI)P. notatumGood ActivityNot Reported[8]
Insights into Mechanism of Action

For the related compound 2-chloro-N-phenylacetamide, studies suggest a likely mechanism of action against Aspergillus flavus involves binding to ergosterol on the fungal plasma membrane. This interaction disrupts membrane integrity, a mechanism distinct from azole antifungals. Additionally, there is evidence for the possible inhibition of DNA synthesis through the inhibition of thymidylate synthase[9][13]. However, when tested against Candida species, the compound did not appear to act by binding to ergosterol or damaging the cell wall, indicating its mechanism may be species-specific and requires further elucidation[10][11].

Anticancer Activity Screening

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Phenylamino-s-triazine derivatives bearing chloro substitutions have shown potent cytotoxic activity against various cancer cell lines[2]. Similarly, thiazole and quinoline analogs of phenylacetic acid have been investigated as potential proapoptotic agents[14][15].

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, C26, HL-60) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO in medium) and an untreated control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Causality in Experimental Design:

  • Cell Density: Seeding an optimal number of cells is crucial. Too few cells may lead to inconsistent results, while too many can result in overgrowth and nutrient depletion, masking the compound's true effect.

  • Incubation Time: A 48-72 hour treatment period is typical to allow for sufficient time for the compound to exert its cytotoxic or anti-proliferative effects, which may span one or more cell cycles.

  • IC₅₀ Value: The IC₅₀ is a standard measure of a compound's potency. A lower IC₅₀ value indicates greater cytotoxicity and potential as an anticancer agent[2].

Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Cell Culture cluster_exp Treatment & Incubation cluster_analysis MTT Assay & Analysis A Seed Cancer Cells in 96-well Plate B Allow Adhesion (Overnight) A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilizing Agent F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & IC₅₀ H->I

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Comparative Data: Anticancer Activity

The following table highlights the cytotoxic potential of various chloro-phenylamino analogs against human cancer cell lines.

Compound/AnalogCancer Cell LineIC₅₀ / GI₅₀ (µM)Mechanism InsightReference
Symmetrical chlorophenylamino-s-triazine (3,4-diCl, pyrrolidine)C26 (Colon)1.13Multi-targeted kinase inhibitor[2]
Symmetrical chlorophenylamino-s-triazine (3,4-diCl, pyrrolidine)MCF7 (Breast)12.31Multi-targeted kinase inhibitor[2]
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h)Leukemia (MOLT-4)< 0.01Induces apoptosis (caspase-independent)[16]
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h)Colon (SW-620)< 0.01Induces apoptosis (caspase-independent)[16]
Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (4b)Leukemia (HL-60)1.3Cell cycle arrest at G2/M, increases caspase 3[14]
2-Aminodihydroquinoline analog (5h)MDA-MB-231 (Breast)~2.0Induces apoptosis, G2/M checkpoint arrest[15]

Conclusion and Future Perspectives

The collective evidence indicates that (3-Chloro-phenylamino)-acetic acid ethyl ester and its analogs represent a versatile scaffold for developing new therapeutic agents. Structure-activity relationship studies consistently show that the presence and position of electron-withdrawing groups, such as chlorine, are pivotal for enhancing biological activity across antimicrobial, antifungal, and anticancer screenings[2].

  • Antimicrobial Activity: Analogs with additional halogen substitutions (e.g., bromine) or conversion to sulfonamides show promising antibacterial effects[5][6]. Future work should focus on determining the MICs for these compounds to quantify their potency and explore their efficacy against a broader panel of resistant strains.

  • Antifungal Activity: Chloro-substituted phenylacetamides have demonstrated potent fungicidal activity, particularly against Aspergillus and Candida species[9][11]. Elucidating their precise mechanism of action, which appears to be species-dependent, is a critical next step for further development.

  • Anticancer Activity: The most significant potential appears to be in oncology. Analogs incorporating triazine, thiazolidinone, or thiazole rings exhibit potent, sub-micromolar cytotoxicity against various cancer cell lines[2][14][16]. These compounds often act by inducing apoptosis and arresting the cell cycle, making them attractive candidates for further preclinical and in vivo evaluation.

References

  • Sammaiah, D., et al. (n.d.). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry. Available at: [Link]

  • Patel, J. N., et al. (n.d.). Synthesis and Antibacterial Activity Study of 2-[(2,6 -dichlorophenyl amino)-phenyl]-acetic acid Derivatives. Rasayan J. Chem. Available at: [Link]

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica. Available at: [Link]

  • de Oliveira, V. M., et al. (2024). Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. Future Medicinal Chemistry. Available at: [Link]

  • Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • de Farias, A. C. G., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology. Available at: [Link]

  • de Farias, A. C. G., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. ResearchGate. Available at: [Link]

  • Ravichandran, V., et al. (2007). Synthesis and antimicrobial activity of Mannich bases of isatin and its derivatives with 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. ARKIVOC. Available at: [Link]

  • Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. Available at: [Link]

  • Ataman Kimya. (n.d.). PHENYLACETIC ACID. Available at: [Link]

  • Mohammadi, F., et al. (2024). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances. Available at: [Link]

  • Henke, B. R., et al. (1998). Phenylacetic acid derivatives as hPPAR agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Stefańska, J., et al. (2018). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Drug Development and Industrial Pharmacy. Available at: [Link]

  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]

  • Shmidt, et al. (2003). Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents.
  • Kavak, G., et al. (2013). Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Chloro-Substituted Phenylglycine Derivatives

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chloro-substituted phenylglycine derivatives. Phenylglycine, a non-proteinogenic amino acid, serves as a privileged scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chloro-substituted phenylglycine derivatives. Phenylglycine, a non-proteinogenic amino acid, serves as a privileged scaffold in medicinal chemistry due to its structural rigidity and synthetic accessibility. The introduction of a chloro-substituent onto the phenyl ring is a common and powerful strategy to modulate a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. This guide will objectively compare the performance of various chloro-substituted analogs across different biological targets, supported by experimental data, and explain the causal relationships behind their observed activities.

The Strategic Role of Chlorine in Phenylglycine Scaffolds

The substitution of hydrogen with chlorine on the phenyl ring of a phenylglycine derivative is a deliberate and strategic choice in drug design. Chlorine's impact is multifaceted:

  • Increased Lipophilicity: The chloro group enhances the compound's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes, including the blood-brain barrier. This is a critical factor for centrally acting agents like anticonvulsants.[1]

  • Electronic Effects: As an electron-withdrawing group, chlorine alters the electron density of the aromatic ring. This can influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.[2]

  • Steric Hindrance: The size of the chlorine atom can introduce steric bulk, forcing the molecule into specific conformations that may be more favorable for receptor binding.

  • Metabolic Blocking: A chloro-substituent can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life.

These factors collectively contribute to significant changes in a derivative's potency, selectivity, and pharmacokinetic profile. The following sections compare derivatives across several therapeutic areas, highlighting how chloro-substitution dictates biological activity.

Comparative Analysis of Biological Activities

Anticonvulsant Activity: A Tale of Position and Synergy

Recent research has identified chloro-substituted phenylglycinamide derivatives as promising candidates for broad-spectrum anticonvulsants.[3][4] The primary screening models for this activity are the maximal electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure model, which can identify compounds effective against therapy-resistant epilepsy.[5]

A combinatorial approach merging fragments of TRPV1 antagonists with a phenylglycine scaffold has yielded potent anticonvulsants.[3] The SAR studies reveal a strong dependence on the position and combination of chloro-substituents.

Table 1: Comparison of Anticonvulsant Activity of Chloro-substituted Phenylglycinamide Derivatives in Mice [3][4]

Compound IDPhenyl Ring SubstitutionMES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)6 Hz (44 mA) ED₅₀ (mg/kg)
53 3-Cl, 5-CF₃89.729.968.0
60 3,5-diCl73.624.656.3
ReferenceUnsubstituted Phenyl> 100> 100> 100

ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population.

Expertise & Experience: The data clearly indicates that di-substitution on the phenyl ring with electron-withdrawing groups is highly beneficial for anticonvulsant activity. Compound 60 , with a 3,5-dichloro substitution, demonstrates superior potency across all models compared to its counterparts.[3] The choice of the meta-positions (3 and 5) is critical; this arrangement likely optimizes the electronic profile and steric fit within the target protein, which in this case was found to be multimodal, involving antagonism of the TRPV1 channel as well as inhibition of sodium and calcium currents.[4] The combination of a chloro group with a trifluoromethyl (CF₃) group in compound 53 also yields a potent molecule, showcasing that synergistic electronic effects can drive high efficacy.[3]

Metabotropic Glutamate Receptor (mGluR) Antagonism

Phenylglycine derivatives are classic antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Here, chloro-substitution has a more nuanced role. Studies on a series of phenylglycine derivatives revealed that while substitution is important, the specific position and nature of the substituent are key.[6][7]

Table 2: Antagonist Activity of Phenylglycine Derivatives at mGluRs [6]

CompoundPhenyl Ring SubstitutionAntagonist Activity vs. L-AP4 (IC₅₀)Antagonist Activity vs. L-CCG-1 (IC₅₀)
(RS)-4CPG 4-Chloro> 1000 µM> 1000 µM
(RS)-MCPG 4-Carboxy (unsubstituted)~100 µM~30 µM
(+)-M4CPG 4-Carboxy, α-Methyl~3 µM~10 µM
(RS)-M3CPG 3-Carboxy, α-Methyl~10 µM~30 µM

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist required to inhibit 50% of a specific biological response.

Trustworthiness: The experimental design here is self-validating. By comparing a chloro-substituted compound ((RS)-4CPG) against a series of carboxy-substituted analogs, the researchers could isolate the effect of the substituent type. The results are striking: (RS)-4-chlorophenylglycine (4CPG) shows a dramatic loss of potency compared to its 4-carboxy counterpart (MCPG).[6] This suggests that for this specific mGluR subtype, an acidic group at the 4-position is crucial for binding, likely through an ionic interaction with a basic residue in the receptor's binding pocket. The chloro group, while increasing lipophilicity, cannot form this critical interaction, rendering the molecule inactive. This demonstrates a key principle of SAR: an enhancement in one physicochemical property (lipophilicity) does not guarantee improved biological activity if it comes at the cost of a critical binding interaction.

Key SAR Insights: A Synthesis

The comparative data allows us to derive several guiding principles for the design of chloro-substituted phenylglycine derivatives.

  • Positional Isomerism is Key: The biological activity is highly sensitive to the location of the chloro substituent. For anticonvulsant activity, substitution at the meta-positions (3,5) is optimal.[3] In contrast, for the mGluR antagonists studied, substitution at the para-position (4) was detrimental.[6]

  • Multiple Substitutions Enhance Potency: In the anticonvulsant series, di-substitution (e.g., 3,5-dichloro) was more effective than mono-substitution, suggesting that multiple points of interaction or a more pronounced alteration of the ring's electronic properties are beneficial.[3]

  • Synergistic Effects with Other Groups: The combination of a chloro group with other electron-withdrawing groups, like trifluoromethyl (CF₃), can lead to highly potent compounds, as seen in the anticonvulsant series.[3]

The logical relationship between these structural modifications and the resulting activity can be visualized as follows:

SAR_Logic cluster_Structural_Features Structural Modification cluster_Physicochemical_Effects Physicochemical Effect cluster_Biological_Outcome Biological Outcome Start Phenylglycine Scaffold Position Position of Cl (ortho, meta, para) Start->Position Number Number of Cl (mono vs. di-chloro) Start->Number Synergy Combination with other groups (e.g., -CF3) Start->Synergy Lipophilicity Altered Lipophilicity Position->Lipophilicity Electronics Electronic Profile (Electron Withdrawing) Position->Electronics Sterics Steric Hindrance & Conformation Position->Sterics Number->Electronics Synergy->Electronics Binding Receptor Binding Affinity Lipophilicity->Binding Electronics->Binding Sterics->Binding Activity Biological Activity (e.g., Anticonvulsant Potency) Binding->Activity

Caption: Logical flow from structural modification to biological activity.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented experimental protocols are essential.

General Synthesis of Chloro-Substituted Phenylglycine

A common method for synthesizing α-amino acids like phenylglycine is the Strecker synthesis.[8]

Experimental Workflow:

  • Aldehyde Formation: Start with the desired chloro-substituted benzaldehyde (e.g., 2-chlorobenzaldehyde, 3,5-dichlorobenzaldehyde).

  • Imine Formation: Dissolve the aldehyde in a suitable solvent (e.g., methanol/water mixture). Add an ammonia source, such as ammonium hydrogencarbonate (NH₄HCO₃), to form the corresponding imine in situ.

  • Nitrile Addition: Introduce a cyanide source, typically sodium cyanide (NaCN), to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile. The reaction is typically stirred at an elevated temperature (e.g., 65-70°C) for several hours.[8]

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed to the carboxylic acid. This is usually achieved by refluxing with a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH), followed by neutralization to the isoelectric point to precipitate the amino acid.[8]

  • Purification: The crude phenylglycine derivative is purified, often by recrystallization from an appropriate solvent or by ion-exchange chromatography.[6]

Synthesis_Workflow cluster_Reagents Starting Materials cluster_Process Reaction Steps Aldehyde Chloro-substituted Benzaldehyde Step1 Step 1: Mix Reagents (Imine Formation) Aldehyde->Step1 Ammonia Ammonia Source (e.g., NH4HCO3) Ammonia->Step1 Cyanide Cyanide Source (e.g., NaCN) Cyanide->Step1 Step2 Step 2: Heat & Stir (Aminonitrile Synthesis) Step1->Step2 Formation of α-aminonitrile Step3 Step 3: Hydrolysis (Acid/Base Reflux) Step2->Step3 Step4 Step 4: Neutralize & Purify Step3->Step4 Formation of α-amino acid Product Final Product: Chloro-substituted Phenylglycine Step4->Product

Caption: Workflow for Strecker synthesis of phenylglycine derivatives.

In Vivo Anticonvulsant Screening: The MES Test

The Maximal Electroshock (MES) test is a gold-standard preclinical assay for identifying compounds that can prevent the spread of seizures.[3]

Step-by-Step Protocol:

  • Animal Preparation: Use male albino mice (e.g., CD-1 strain) weighing between 18-25 g. Allow animals to acclimate for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., dissolved in a vehicle like 0.5% methylcellulose) via intraperitoneal (i.p.) injection. A control group receives only the vehicle.

  • Time to Peak Effect: Wait for a predetermined time (e.g., 30-60 minutes) to allow the compound to be absorbed and reach its peak effect in the central nervous system.

  • Electrical Stimulation: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hind limb extension. The absence of this extension is defined as protection.

  • Dose-Response Curve: Test several dose levels of the compound (with n=4-8 mice per group) to determine the ED₅₀, the dose at which 50% of the animals are protected from the tonic hind limb extension.[3]

Conclusion and Future Directions

The structure-activity relationship of chloro-substituted phenylglycine derivatives is highly dependent on the biological target. For anticonvulsant activity, meta-di-chloro substitution on the phenyl ring is a highly effective strategy, yielding potent, broad-spectrum agents.[3][4] Conversely, for certain mGluR subtypes, chloro-substitution is detrimental, highlighting the importance of specific electrostatic interactions over generalized lipophilicity.[6]

Future research should focus on:

  • Exploring a wider range of substitution patterns: Investigating the effects of tri-chloro substitution or combining chlorine with electron-donating groups.

  • Chiral Separation: Most studies use racemic mixtures. Synthesizing and testing pure enantiomers is crucial, as biological activity often resides in a single stereoisomer.[8]

  • Mechanism of Action Studies: For promising compounds, elucidating the precise molecular target and binding mode will enable more rational, second-generation drug design.

By systematically comparing these derivatives and understanding the causal links between chemical structure and biological function, researchers can more effectively harness the power of chloro-substitution to develop novel therapeutics.

References

  • Jane, D. E., Thomas, N. K., Tse, H. W., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Neuropharmacology, 34(7), 851-856.

  • Watkins, J. C., & Collingridge, G. L. (Eds.). (1994). The Phenylglycine Derivatives as Antagonists of Metabotropic Glutamate Receptors. Trends in Pharmacological Sciences, 15(9), 333-342.

  • Birse, E. F., Eaton, S. A., Jane, D. E., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating metabotropic glutamate receptor function. Neuroscience, 52(3), 481-488.

  • Abram, M., Jakubiec, M., Rapacz, A., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Cells, 11(12), 1862.

  • Li, Y., Yang, Z., Wang, Y., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957.

  • Bayoumi, W. A., El-Gamal, M. I., Oh, C. H., & Lee, H. S. (2018). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 14(7), 724-735.

  • Request PDF for "Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents". ResearchGate.

  • He, X., Li, X., Liu, Z., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(15), 4446-4457.

  • Chaudhri, V. K., Pathak, D., & Hussain, Z. (2021). Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. Journal of Applied Pharmaceutical Science, 11(10), 016-023.

  • PubMed abstract for "New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants". PubMed.

  • Chen, C. H. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. US Patent Application, US20040176637A1.

  • Abram, M., Jakubiec, M., Rapacz, A., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092.

  • Tius, M. A. (2020). Structure activity relationships for substituted chlorophene analogs. ResearchGate.

  • Müller, C., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Advances, 5(52), 41666-41683.

  • Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23517-23544.

  • Kumar, P., Sharma, S., & Singh, A. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis.

  • Andres-Mach, M., & Luszczki, J. J. (2009). Chemical structures of new anticonvulsant drugs. ResearchGate.

  • Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 26(1).

  • Venkataramana, H. S., Singh, A., Tiwari, A., & Tiwari, V. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 1(1), 34-38.

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Salahi, R. (2018). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 23(11), 2977.

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Validation

A Comparative Guide to the Synthetic Routes of Ethyl (3-Chlorophenyl)glycinate

Introduction Ethyl (3-chlorophenyl)glycinate is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various pharmacologically active compounds. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl (3-chlorophenyl)glycinate is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the chloro-substituent on the phenyl ring and the presence of both an amine and an ester functional group make it a versatile scaffold for generating molecular diversity. For researchers and process chemists, the selection of an optimal synthetic route is a critical decision, balancing factors such as yield, cost of starting materials, reaction scalability, and environmental impact.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining ethyl (3-chlorophenyl)glycinate. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a quantitative comparison to empower chemists to make informed decisions for their specific research and development needs.

Route 1: Direct Nucleophilic Substitution

The most straightforward and convergent approach to ethyl (3-chlorophenyl)glycinate is the direct N-alkylation of 3-chloroaniline with an ethyl haloacetate, such as ethyl bromoacetate or chloroacetate. This method constructs the target molecule in a single synthetic operation.

Mechanistic Insight

This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of 3-chloroaniline, acting as the nucleophile, attacks the electrophilic α-carbon of the ethyl haloacetate. The reaction is typically facilitated by a mild base, such as potassium or cesium carbonate, which serves to neutralize the hydrohalic acid byproduct formed during the reaction, thereby driving the equilibrium towards the product. The choice of a polar aprotic solvent like ethanol is common as it effectively dissolves the reactants while favoring the SN2 pathway.

Visualizing the Pathway: Nucleophilic Substitution

G cluster_products Products 3-Chloroaniline 3-Chloroaniline Transition State 3-Chloroaniline->Transition State Nucleophilic Attack Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Transition State Ethyl (3-chlorophenyl)glycinate Ethyl (3-chlorophenyl)glycinate HBr HBr Salt KHCO₃ + KBr HBr->Salt Neutralization Transition State->Ethyl (3-chlorophenyl)glycinate Br⁻ Br⁻ Transition State->Br⁻ Base Base Base->Salt

Caption: SN2 mechanism for the synthesis of ethyl (3-chlorophenyl)glycinate.

Experimental Protocol: Nucleophilic Substitution

Materials:

  • 3-Chloroaniline (1.0 eq)

  • Ethyl bromoacetate (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Ethanol (EtOH), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloroaniline and anhydrous ethanol.

  • Stir the solution until the aniline is completely dissolved.

  • Add finely powdered potassium carbonate to the solution. The mixture will be heterogeneous.

  • Slowly add ethyl bromoacetate to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl (3-chlorophenyl)glycinate.

A similar procedure for the synthesis of ethyl N-phenylglycinate reports a yield of 70%.[1] For the synthesis of the analogous N-(3-Bromophenyl)-glycine, a yield of 85% has been reported.[2]

Route 2: Bucherer-Bergs Synthesis Followed by Esterification

This two-stage approach first constructs the α-amino acid backbone from an aldehyde, followed by esterification to yield the final product. This is a powerful method for generating a wide variety of α-amino acids from readily available carbonyl compounds.

Mechanistic Insight

Stage 1: Bucherer-Bergs Reaction The Bucherer-Bergs reaction is a multi-component reaction that synthesizes a hydantoin from a carbonyl compound, an ammonium source (like ammonium carbonate), and a cyanide source (like potassium cyanide).[3][4] The mechanism involves several key steps:

  • Formation of a cyanohydrin from the reaction of 3-chlorobenzaldehyde with cyanide.

  • Reaction of the cyanohydrin with ammonia (from ammonium carbonate) to form an α-aminonitrile.

  • The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.

  • Intramolecular cyclization of the cyano-carbamic acid yields an imino-oxazolidinone, which then rearranges to the stable 5-(3-chlorophenyl)hydantoin intermediate.[3][4]

The hydantoin is then hydrolyzed under basic conditions to yield the sodium salt of (3-chlorophenyl)glycine, which is subsequently neutralized to give the free amino acid.[3]

Stage 2: Fischer Esterification The synthesized (3-chlorophenyl)glycine is converted to its ethyl ester via Fischer esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid, making it more electrophilic for attack by ethanol. A common and highly effective method utilizes thionyl chloride (SOCl₂) in ethanol. The thionyl chloride reacts with ethanol in situ to generate anhydrous HCl, which acts as the catalyst, and sulfur dioxide and ethyl chloride as byproducts.[5][6]

Visualizing the Pathway: Bucherer-Bergs and Esterification

G cluster_stage1 Stage 1: Bucherer-Bergs Reaction cluster_stage2 Stage 2: Esterification 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Hydantoin Formation Multi-component Reaction 3-Chlorobenzaldehyde->Hydantoin Formation KCN KCN KCN->Hydantoin Formation (NH₄)₂CO₃ (NH₄)₂CO₃ (NH₄)₂CO₃->Hydantoin Formation 5-(3-chlorophenyl)hydantoin 5-(3-chlorophenyl)hydantoin Hydantoin Formation->5-(3-chlorophenyl)hydantoin Hydrolysis Base Hydrolysis (e.g., NaOH) 5-(3-chlorophenyl)hydantoin->Hydrolysis 3-Chlorophenylglycine 3-Chlorophenylglycine Hydrolysis->3-Chlorophenylglycine Esterification Fischer Esterification 3-Chlorophenylglycine->Esterification Ethanol Ethanol Ethanol->Esterification SOCl₂ SOCl₂ SOCl₂->Esterification Product Ethyl (3-chlorophenyl)glycinate Esterification->Product

Caption: Two-stage synthesis via Bucherer-Bergs reaction and subsequent esterification.

Experimental Protocols

Stage 1: Synthesis of (3-Chlorophenyl)glycine Adapted from a high-yield synthesis of p-chlorophenylglycine.[7]

Materials:

  • 3-Chlorobenzaldehyde (1.0 eq)

  • Ammonium bicarbonate (or carbonate)

  • Sodium cyanide (NaCN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Prepare aqueous solutions of ammonium bicarbonate and sodium cyanide.

  • In a suitable reactor, charge the 3-chlorobenzaldehyde.

  • Using a microchannel or tube reactor for optimal control, continuously feed the streams of 3-chlorobenzaldehyde, ammonium bicarbonate solution, and sodium cyanide solution. The reaction to form the intermediate 5-(3-chlorophenyl)hydantoin is rapid under these conditions.

  • The output stream containing the hydantoin is then continuously mixed with a sodium hydroxide solution and passed through a heated tube reactor to effect alkaline hydrolysis to sodium (3-chlorophenyl)glycinate.

  • The resulting solution is collected in a vessel and carefully acidified with hydrochloric acid to precipitate the (3-chlorophenyl)glycine product.

  • The solid product is isolated by filtration, washed with water, and dried. A reported yield for the para-isomer using this continuous flow method is over 95%.[7]

Stage 2: Esterification of (3-Chlorophenyl)glycine Adapted from a general procedure for amino acid esterification.[7]

Materials:

  • (3-Chlorophenyl)glycine (1.0 eq)

  • Ethanol (EtOH), anhydrous (used as solvent)

  • Thionyl chloride (SOCl₂) (1.2 eq)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, suspend (3-chlorophenyl)glycine in anhydrous ethanol.

  • Cool the suspension in an ice bath to -10°C.

  • Slowly add thionyl chloride dropwise to the stirring suspension, maintaining the temperature below 0°C. Gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, at which point the suspension should become a clear solution.

  • Cool the solution and remove the excess ethanol and SOCl₂ under reduced pressure using a rotary evaporator.

  • The resulting solid hydrochloride salt of ethyl (3-chlorophenyl)glycinate can be used as is or neutralized with a base and extracted to obtain the free base. Recrystallization from ethanol can yield a highly pure product. The esterification of glycine using this method reports a yield of 90.4%.[7]

Alternative Route: Reductive Amination

A third potential, and highly atom-economical, route is reductive amination. This could theoretically be achieved in a one-pot reaction from 3-chlorobenzaldehyde, an ammonia source, and an ethyl cyanoformate, or by reacting 3-chloroaniline with ethyl glyoxylate followed by reduction. Reductive amination is a cornerstone of modern pharmaceutical synthesis due to its efficiency and operational simplicity.[8] However, at the time of this publication, specific, reproducible protocols for the synthesis of ethyl (3-chlorophenyl)glycinate via this method are not well-documented in the peer-reviewed literature, representing a potential area for future process development.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Bucherer-Bergs & Esterification
Starting Materials 3-Chloroaniline, Ethyl bromoacetate3-Chlorobenzaldehyde, KCN, (NH₄)₂CO₃, EtOH
Number of Steps 12 (Hydantoin formation/hydrolysis + Esterification)
Key Reagents K₂CO₃KCN, (NH₄)₂CO₃, NaOH, SOCl₂
Typical Overall Yield ~70-85% (estimated)~85-90% (estimated based on analogs)
Atom Economy ModerateLower (due to multiple steps and reagents)
Safety Considerations Ethyl bromoacetate is a lachrymator.High Toxicity: Use of potassium/sodium cyanide. Requires stringent safety protocols.
Scalability Generally straightforward.Can be complex; continuous flow reactors improve safety and efficiency.

Expert Analysis and Recommendations

The choice between these two well-established routes depends heavily on the specific priorities of the laboratory or production facility.

Route 1 (Nucleophilic Substitution) is the most direct and convergent pathway. Its primary advantages are the single-step nature and avoidance of highly toxic cyanide reagents. This makes it an attractive option for laboratory-scale synthesis where simplicity and safety are paramount. However, the availability and cost of ethyl bromoacetate, along with its lachrymatory nature, are practical considerations. The yield, while good, may be slightly lower than the multi-step alternative.

Route 2 (Bucherer-Bergs & Esterification) offers a potentially higher overall yield and utilizes inexpensive, readily available starting materials like 3-chlorobenzaldehyde. The development of continuous flow processes for the Bucherer-Bergs reaction has significantly mitigated the safety risks associated with handling large quantities of cyanide, making this route highly amenable to industrial-scale production.[7] The main drawbacks are the multi-step nature of the process and the inherent, severe toxicity of the cyanide reagents, which necessitates specialized handling procedures and equipment.

For academic and small-scale research, the Direct Nucleophilic Substitution route is often preferable due to its operational simplicity and avoidance of cyanide. For large-scale industrial production where yield and starting material cost are primary drivers, the Bucherer-Bergs/Esterification pathway, particularly when implemented with modern continuous flow technology, presents a highly efficient and economically viable option.

Conclusion

Both direct nucleophilic substitution and the Bucherer-Bergs/esterification sequence are robust and validated methods for the synthesis of ethyl (3-chlorophenyl)glycinate. A thorough evaluation of available equipment, safety protocols, desired scale, and economic factors should guide the selection of the optimal route. The continued development of methodologies like reductive amination may, in the future, offer even more efficient and greener alternatives for the synthesis of this important chemical intermediate.

References

  • PrepChem. (n.d.). Synthesis of Ethyl N-phenylglycinate. PrepChem.com. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]

  • (2018). Synthesis of 5-(4'-Chlorobenzylidene) hydantoin and N-3 Substituted 5-(4'. ResearchGate. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • S. Jonnalagadda, et al. (n.d.). Synthesis of new 5-benzylidene-hydantoin esters. Semantic Scholar. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Esterification of Glycine. Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anybody provide a simple method for the preparation of Ethyl N-(4-chlorophenyl)glycinate?. ResearchGate. Retrieved from [Link]

  • Google Patents. (2016). CN106083628A - A kind of method preparing p-chlorophenylglycine. Google Patents.
  • Van Praet, S., Preegel, G., Rammal, F., & Sels, B. F. (2022). One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. FAO AGRIS. Retrieved from [Link]

Sources

Comparative

In Vitro Evaluation of (3-Chloro-phenylamino)-acetic acid ethyl ester Against Cancer Cell Lines: A Comparative Guide

Introduction The relentless pursuit of novel anticancer agents is a cornerstone of oncological research.[1] Small molecules, in particular, offer a vast chemical space for the discovery of new therapeutic leads.[2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel anticancer agents is a cornerstone of oncological research.[1] Small molecules, in particular, offer a vast chemical space for the discovery of new therapeutic leads.[2] This guide focuses on a systematic in vitro evaluation of a novel compound, (3-Chloro-phenylamino)-acetic acid ethyl ester. While the direct anticancer activity of this specific molecule is not extensively documented, its structural motifs are present in other compounds with demonstrated biological activities.[3][4] Therefore, a rigorous and multi-faceted investigation into its potential as a cytotoxic agent is warranted.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a thorough initial in vitro assessment of this compound. We will compare its hypothetical performance against established anticancer drugs, providing detailed experimental protocols and the scientific rationale behind each step. Our approach is designed to be a self-validating system, ensuring the generation of robust and reliable data to inform further development.

Experimental Design: A Multi-faceted Approach to Characterization

A successful initial screening of a novel compound requires a carefully planned experimental workflow. This ensures that we not only determine its cytotoxic potential but also gain preliminary insights into its mechanism of action. Our evaluation of (3-Chloro-phenylamino)-acetic acid ethyl ester will be conducted using a panel of human cancer cell lines and benchmarked against well-characterized chemotherapeutic agents.

Selection of Cancer Cell Lines

To obtain a broad understanding of the compound's activity spectrum, we will utilize a selection of cell lines from the National Cancer Institute's NCI-60 panel.[5][6] This panel represents a diverse range of human cancers and is a standard in anticancer drug screening.[7] For this guide, we will focus on:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

  • HeLa: A human cervical cancer cell line.

Controls for Comparative Analysis

The performance of (3-Chloro-phenylamino)-acetic acid ethyl ester will be compared against two standard chemotherapeutic drugs that act through different mechanisms:

  • Doxorubicin: A topoisomerase II inhibitor and potent inducer of apoptosis.

  • Cisplatin: A DNA alkylating agent that triggers cell death.[8]

A vehicle control (DMSO, Dimethyl sulfoxide) will be used to account for any effects of the solvent used to dissolve the test compound.

Overall Experimental Workflow

The evaluation will proceed in two main stages: an initial cytotoxicity screening to determine the compound's potency, followed by a mechanistic assay to investigate its mode of action, specifically its ability to induce apoptosis.

G cluster_0 Preparation cluster_1 Cytotoxicity Screening cluster_2 Mechanistic Study prep_compound Prepare stock solution of (3-Chloro-phenylamino)-acetic acid ethyl ester and control drugs in DMSO treat_cells_srb Treat with serial dilutions of test compound and controls prep_compound->treat_cells_srb treat_cells_apop Treat with IC50 concentration of test compound and controls prep_compound->treat_cells_apop prep_cells Culture selected cancer cell lines (MCF-7, A549, HCT116, HeLa) seed_cells_srb Seed cells into 96-well plates prep_cells->seed_cells_srb seed_cells_apop Seed cells into 6-well plates prep_cells->seed_cells_apop seed_cells_srb->treat_cells_srb srb_assay Perform Sulforhodamine B (SRB) Assay treat_cells_srb->srb_assay calc_ic50 Calculate IC50 values srb_assay->calc_ic50 calc_ic50->treat_cells_apop Informs concentration for mechanistic studies seed_cells_apop->treat_cells_apop apop_assay Perform Annexin V-FITC/PI Apoptosis Assay treat_cells_apop->apop_assay flow_cytometry Analyze by Flow Cytometry apop_assay->flow_cytometry quantify_apop Quantify apoptotic cell populations flow_cytometry->quantify_apop

Figure 1: Overall experimental workflow for the in vitro evaluation of the test compound.

Part 1: Cytotoxicity Screening using Sulforhodamine B (SRB) Assay

The initial step in evaluating a novel compound is to determine its cytotoxicity against various cancer cell lines.[2] We will employ the Sulforhodamine B (SRB) assay, a colorimetric method that measures cellular protein content and is thus used for cell density determination.[9] This assay is independent of cellular metabolic activity, making it a robust choice for cytotoxicity screening.[10]

Detailed Experimental Protocol: SRB Assay
  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Dilute the cells in the appropriate culture medium to a concentration of 5,000-20,000 cells/well.

    • Seed 200 µL of the cell suspension into each well of a 96-well plate.[10]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of (3-Chloro-phenylamino)-acetic acid ethyl ester, Doxorubicin, and Cisplatin in culture medium from a concentrated stock in DMSO.

    • After 24 hours, remove the medium from the wells and add 200 µL of medium containing the various concentrations of the test compounds and controls. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

    • Return the plates to the incubator for a 72-hour incubation period.

  • Cell Fixation:

    • After incubation, carefully add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the supernatant.[11]

    • Incubate the plate for 1 hour at 4°C.[11]

    • Wash the plates three to four times with slow-running tap water. Gently flick the plates to remove excess water.

    • Allow the plates to air-dry completely.

  • Staining and Solubilization:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[11]

    • Incubate at room temperature for 30 minutes.[11]

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10]

    • Allow the plates to air-dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 565 nm using a microplate reader.[12]

    • Subtract the OD of the blank wells from all other readings.

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Comparative Performance: Hypothetical IC50 Values

The following table presents hypothetical IC50 values that could be obtained from the SRB assay. This data is for illustrative purposes to demonstrate how the results would be presented for comparative analysis.

CompoundMCF-7 (µM)A549 (µM)HCT116 (µM)HeLa (µM)
(3-Chloro-phenylamino)-acetic acid ethyl ester5.28.93.86.1
Doxorubicin (Positive Control)0.81.20.50.9
Cisplatin (Positive Control)2.53.11.82.2

Table 1: Hypothetical IC50 values of the test compound and positive controls against a panel of cancer cell lines.

Part 2: Mechanistic Insights - Apoptosis Induction

Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[13] Determining whether (3-Chloro-phenylamino)-acetic acid ethyl ester can trigger this process is a critical step in understanding its mechanism of action. We will use the Annexin V-FITC and Propidium Iodide (PI) assay, analyzed by flow cytometry, to detect and quantify apoptotic cells.[14]

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify apoptotic cells. Propidium Iodide is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

G cluster_0 Cell States cluster_1 Assay Principle live_cell Live Cell (Annexin V-, PI-) early_apoptotic Early Apoptotic Cell (Annexin V+, PI-) live_cell->early_apoptotic Apoptosis Induction late_apoptotic Late Apoptotic/Necrotic Cell (Annexin V+, PI+) early_apoptotic->late_apoptotic Loss of Membrane Integrity necrotic_cell Necrotic Cell (Annexin V-, PI+) treatment Treat cells with (3-Chloro-phenylamino)-acetic acid ethyl ester staining Stain with Annexin V-FITC and PI treatment->staining analysis Analyze by Flow Cytometry staining->analysis

Figure 2: Principle of the Annexin V-FITC and PI apoptosis assay.

Detailed Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment:

    • Seed cells (e.g., HCT116, based on hypothetical sensitivity) in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with the IC50 concentration of (3-Chloro-phenylamino)-acetic acid ethyl ester and the positive controls (Doxorubicin, Cisplatin) for 24 hours. Include an untreated and a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge the cell suspension to collect the cell pellet.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Excite the cells with a 488 nm laser and collect the FITC fluorescence in the FL1 channel and the PI fluorescence in the FL2 or FL3 channel.

    • For each sample, collect a minimum of 10,000 events.

    • Create a quadrant plot of FITC fluorescence (x-axis) versus PI fluorescence (y-axis) to differentiate between live cells (lower-left quadrant), early apoptotic cells (lower-right quadrant), late apoptotic/necrotic cells (upper-right quadrant), and necrotic cells (upper-left quadrant).

Comparative Performance: Hypothetical Apoptosis Induction

The following table illustrates the potential results from the apoptosis assay on HCT116 cells, showing the percentage of cells in early and late apoptosis after treatment.

Treatment (at IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control (DMSO)95.22.12.7
(3-Chloro-phenylamino)-acetic acid ethyl ester45.835.518.7
Doxorubicin (Positive Control)30.148.221.7
Cisplatin (Positive Control)40.538.920.6

Table 2: Hypothetical percentage of apoptotic HCT116 cells after 24-hour treatment with the test compound and positive controls.

Discussion and Future Directions

The hypothetical data presented in this guide suggests that (3-Chloro-phenylamino)-acetic acid ethyl ester exhibits moderate cytotoxic activity against a panel of cancer cell lines, with a more pronounced effect on the HCT116 colon cancer cell line. The IC50 values, while higher than those of the potent chemotherapeutic Doxorubicin, are within a range that warrants further investigation for a novel compound.[15]

Furthermore, the illustrative results from the Annexin V/PI assay indicate that the compound's cytotoxic effect is likely mediated, at least in part, by the induction of apoptosis. The significant increase in both early and late apoptotic cell populations following treatment provides a strong foundation for more in-depth mechanistic studies.

Based on these initial findings, the following future experiments would be logical next steps:

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for many anticancer drugs.

  • Western Blot Analysis: To probe for the expression levels of key proteins involved in the apoptotic cascade, such as caspases (e.g., cleaved caspase-3), PARP, and members of the Bcl-2 family.[14]

  • Broader Screening: To expand the cytotoxicity testing to the full NCI-60 panel to identify potential selectivity for specific cancer types.[5]

  • In Vivo Studies: Should the in vitro data remain promising, the next crucial step would be to evaluate the compound's efficacy and toxicity in animal models of cancer.[16]

This guide provides a robust framework for the initial in vitro evaluation of (3-Chloro-phenylamino)-acetic acid ethyl ester. By following these detailed protocols and applying rigorous comparative analysis, researchers can generate the high-quality data necessary to determine if this novel compound holds promise as a future anticancer therapeutic.

References

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Validation

Comparative spectroscopic analysis of ortho-, meta-, and para-chlorophenylaminoacetic acid ethyl esters

Introduction: The Significance of Isomerism The ortho-, meta-, and para-chlorophenylaminoacetic acid ethyl esters are structurally similar yet distinct molecules. The position of the chlorine atom on the phenyl ring infl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomerism

The ortho-, meta-, and para-chlorophenylaminoacetic acid ethyl esters are structurally similar yet distinct molecules. The position of the chlorine atom on the phenyl ring influences the electron distribution within the molecule, which in turn affects its chemical reactivity, biological interactions, and spectroscopic signatures. Understanding these subtle differences is crucial for quality control in synthesis, metabolite identification, and structure-activity relationship (SAR) studies. This guide will delve into how the positional isomerism of the chlorine atom is expected to manifest in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, making NMR ideal for distinguishing between the ortho-, meta-, and para-isomers.

Causality Behind Experimental Choices in NMR

In acquiring NMR spectra for these isomers, deuterated chloroform (CDCl₃) is a common and suitable solvent, as it dissolves a wide range of organic compounds and its residual solvent peak does not typically interfere with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. A standard 300 or 400 MHz spectrometer is generally sufficient to obtain well-resolved spectra for these molecules.

Predicted ¹H NMR Spectral Comparison

The ¹H NMR spectra of all three isomers will share common features: a triplet and a quartet for the ethyl ester group, a singlet or doublet for the methylene protons adjacent to the nitrogen, and a broad singlet for the N-H proton. The key differentiating feature will be the pattern of signals in the aromatic region (typically 6.5-7.5 ppm).

  • Ortho-Isomer (ethyl 2-(2-chlorophenylamino)acetate): The aromatic region is expected to be the most complex due to the asymmetry. We would anticipate four distinct signals, likely multiplets, for the four aromatic protons. The proximity of the chlorine atom to the amino group could also influence the chemical shift of the N-H proton through steric and electronic effects.

  • Meta-Isomer (ethyl 2-(3-chlorophenylamino)acetate): The aromatic region will also show four distinct signals. However, the splitting pattern will differ from the ortho-isomer. We would expect to see a singlet (or a narrow triplet), two doublets, and a triplet, each integrating to one proton[1].

  • Para-Isomer (ethyl 2-(4-chlorophenylamino)acetate): Due to the symmetry of the para-substitution, a much simpler aromatic region is predicted. We would expect to see two doublets, each integrating to two protons, characteristic of a 1,4-disubstituted benzene ring[1].

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Chlorophenylaminoacetic Acid Ethyl Esters in CDCl₃

Proton Assignment Ortho-Isomer Meta-Isomer Para-Isomer Expected Multiplicity
Ethyl -CH₃~1.2-1.3~1.2-1.3~1.2-1.3Triplet (t)
Ethyl -CH₂-~4.1-4.2~4.1-4.2~4.1-4.2Quartet (q)
-N-CH₂-CO-~3.8-4.0~3.8-4.0~3.8-4.0Singlet (s) or Doublet (d)
-NH-~4.5-5.5 (broad)~4.5-5.5 (broad)~4.5-5.5 (broad)Singlet (s, broad)
Aromatic Protons~6.6-7.4~6.5-7.2~6.6-7.2Complex multiplets
Predicted ¹³C NMR Spectral Comparison

The ¹³C NMR spectra will provide complementary information. All three isomers will show signals for the ethyl ester carbons and the methylene carbon. The key differences will lie in the chemical shifts and number of signals for the aromatic carbons.

  • Ortho- and Meta-Isomers: Both are expected to show six distinct signals for the six aromatic carbons due to the lack of symmetry. The carbon bearing the chlorine atom (C-Cl) will be significantly deshielded.

  • Para-Isomer: Due to symmetry, only four signals are expected for the six aromatic carbons. The two carbons ortho to the amino group will be equivalent, as will the two carbons meta to the amino group.

The electronic effects of the substituents (the electron-donating amino group and the electron-withdrawing, yet weakly ortho-para directing, chloro group) will determine the precise chemical shifts[2][3].

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Chlorophenylaminoacetic Acid Ethyl Esters in CDCl₃

Carbon Assignment Ortho-Isomer Meta-Isomer Para-Isomer
Ethyl -CH₃~14~14~14
Ethyl -CH₂-~61~61~61
-N-CH₂-CO-~45-50~45-50~45-50
C=O~170-172~170-172~170-172
Aromatic C-NH~140-145~145-150~140-145
Aromatic C-Cl~120-125~134-136~125-130
Other Aromatic C4 distinct signals4 distinct signals2 distinct signals

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectra of the three isomers are expected to be broadly similar, with characteristic absorptions for the N-H, C=O, C-O, and C-Cl bonds. However, subtle shifts in the positions of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation.

Experimental Protocol for IR Spectroscopy

A common and straightforward method for obtaining the IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. This disk is then placed in the beam of an FTIR spectrometer.

Predicted IR Spectral Features
  • N-H Stretch: A characteristic absorption in the range of 3300-3500 cm⁻¹ is expected for the secondary amine.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

  • C-N Stretch: This will appear in the 1200-1350 cm⁻¹ region.

  • C-O Stretch: The ester C-O stretch will result in a strong absorption in the 1000-1300 cm⁻¹ range.

  • C-Cl Stretch: A strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, is expected for the C-Cl bond.

  • Aromatic C=C Bending (Out-of-Plane): The pattern of these bands in the 680-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.

    • Ortho: A strong band around 750 cm⁻¹.

    • Meta: Two bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.

    • Para: A single strong band in the 810-840 cm⁻¹ region.

The IR spectra of the parent chloroanilines provide a good reference for the expected positions of the aromatic C-H and C-Cl vibrations[4][5][6].

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) for Chlorophenylaminoacetic Acid Ethyl Esters

Vibrational Mode Ortho-Isomer Meta-Isomer Para-Isomer
N-H Stretch~3400~3400~3400
C=O Stretch (Ester)~1735~1735~1735
Aromatic C-H Bending (Out-of-Plane)~750~690-710, 750-810~810-840
C-Cl Stretch~750-780~770-800~790-820

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the chlorine atom will influence the conjugation and the energy of the π → π* and n → π* transitions in the aromatic ring.

Experimental Protocol for UV-Vis Spectroscopy

The samples are typically dissolved in a UV-transparent solvent, such as ethanol or methanol, at a known concentration. The absorbance is then measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.

Predicted UV-Vis Spectral Characteristics

All three isomers are expected to exhibit two main absorption bands characteristic of substituted benzenes: the E2-band (around 230-250 nm) and the B-band (around 280-300 nm). The position (λ_max) and intensity (molar absorptivity, ε) of these bands will be affected by the position of the chlorine atom.

  • Para-Isomer: Generally, para-isomers exhibit the most red-shifted (longer wavelength) and intense B-band due to the extended conjugation along the long axis of the molecule.

  • Ortho-Isomer: The ortho-isomer may show a blue-shifted (shorter wavelength) B-band compared to the para-isomer due to potential steric hindrance between the substituents, which can disrupt the planarity of the molecule and reduce conjugation.

  • Meta-Isomer: The meta-isomer's spectrum is often intermediate between the ortho and para isomers. The substituent effects are less directly conjugated.

Insights from the UV-Vis spectra of nitroaniline isomers can be used as a proxy to understand these effects, where the para-isomer also shows the most red-shifted absorption[7].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity.

Experimental Approach for Mass Spectrometry

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like these esters. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Patterns

The molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₂ClNO₂ = 213.66 g/mol ). A key feature will be the isotopic pattern of the chlorine atom: a peak at M⁺ and another at M+2 with a relative intensity ratio of approximately 3:1.

Common fragmentation pathways for esters include:

  • Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z 168.

  • Loss of the ethyl group (-C₂H₅): This would give a fragment at m/z 184.

  • Loss of the entire ester side chain: Cleavage of the N-C bond could lead to a chlorophenylamino fragment.

  • McLafferty rearrangement: If sterically possible, this could lead to the loss of ethylene.

While the primary fragmentation patterns will be similar for all three isomers, the relative intensities of the fragment ions may differ due to the influence of the chlorine atom's position on bond stabilities and the stability of the resulting fragment ions. Positional isomers can sometimes be distinguished by unique fragmentation pathways or significant differences in fragment ion abundances[8][9].

Synthesis Workflow

The synthesis of these compounds would typically involve the N-alkylation of the corresponding chloroaniline with ethyl chloroacetate in the presence of a base like potassium carbonate.

Synthesis_Workflow chloroaniline Ortho-, Meta-, or Para-Chloroaniline reaction N-Alkylation Reaction (Reflux) chloroaniline->reaction ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->reaction base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) base->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Ortho-, Meta-, or Para- Chlorophenylaminoacetic Acid Ethyl Ester purification->product

Caption: General synthesis workflow for chlorophenylaminoacetic acid ethyl esters.

Logical Relationship of Spectroscopic Data

The interpretation of the various spectroscopic data is an interconnected process.

Spectroscopic_Analysis MS Mass Spectrometry (Molecular Formula, Isotopic Pattern) Structure Definitive Structure (Ortho, Meta, or Para) MS->Structure Confirms Mass IR Infrared Spectroscopy (Functional Groups, Substitution Pattern) IR->Structure Confirms Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) (Connectivity, Isomer Identification) NMR->MS Corroborates NMR->IR Corroborates NMR->Structure Defines Connectivity UV UV-Vis Spectroscopy (Conjugation, Electronic Transitions) UV->Structure Supports Conjugation Model

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

The differentiation of ortho-, meta-, and para-chlorophenylaminoacetic acid ethyl esters is a clear demonstration of the power and necessity of a multi-technique spectroscopic approach. While IR and UV-Vis spectroscopy and mass spectrometry provide crucial pieces of the structural puzzle, NMR spectroscopy, with its sensitivity to the nuanced electronic environments created by the isomeric substitution, stands out as the definitive tool for distinguishing between these closely related compounds. This guide provides a robust framework for the predicted spectroscopic analysis of these molecules, grounded in established principles and data from analogous structures, enabling researchers to confidently approach their synthesis, characterization, and application in drug discovery and development.

References

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Comparative

Assessing the Purity of (3-Chloro-phenylamino)-acetic acid ethyl ester: A Comparative Guide to Quantitative NMR (qNMR) and Other Analytical Techniques

< For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

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For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical methods for assessing the purity of (3-Chloro-phenylamino)-acetic acid ethyl ester, a crucial building block in pharmaceutical synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Critical Role of Purity in Drug Development

The purity of a drug substance directly impacts its safety and therapeutic effect. Impurities, even in trace amounts, can lead to adverse drug reactions, reduced efficacy, or instability of the final drug product. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3] The ICH Q3A guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities, underscoring the need for highly accurate and precise analytical methods.[1][2][3]

Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for determining the purity of chemical compounds.[4][5][6][7] Unlike chromatographic techniques that often rely on reference standards of the same compound, qNMR is a primary ratio method.[4][8] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for the determination of purity by comparing the signal of the analyte to that of a certified internal standard.[5][9][10]

The Foundational Principle of qNMR

The core of qNMR lies in the fundamental relationship between the integrated area of an NMR peak and the molar concentration of the nuclei generating that signal.[5][9][10] By introducing a known amount of a highly pure internal standard into the sample, the purity of the analyte can be calculated using the following equation:

Purityanalyte = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • Purity = Purity of the standard

Causality in Experimental Design: Why Every Step Matters

Achieving accurate and reproducible qNMR results is contingent on a meticulously planned and executed experimental protocol.[10][11] Each parameter, from sample preparation to data acquisition and processing, is chosen to minimize potential sources of error and ensure the integrity of the quantitative data.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurate Weighing of Analyte dissolve Dissolution in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurate Weighing of Internal Standard weigh_std->dissolve params Optimize NMR Parameters (d1, pw, ns) dissolve->params acquire Acquire 1H NMR Spectrum params->acquire process Phase & Baseline Correction acquire->process integrate Signal Integration process->integrate calculate Purity Calculation integrate->calculate

Figure 1: A streamlined workflow for quantitative NMR (qNMR) analysis, from initial sample preparation to the final purity calculation.

A Comparative Analysis: qNMR vs. Traditional Methods

While qNMR offers significant advantages, it is essential to understand its performance in the context of other widely used analytical techniques for purity determination, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).

Technique_Comparison qNMR qNMR qNMR_p Directly proportional signal to molar amount qNMR->qNMR_p Principle HPLC HPLC HPLC_p Separation based on polarity; UV or other detection HPLC->HPLC_p Principle GC GC GC_p Separation based on volatility; various detectors GC->GC_p Principle DSC DSC DSC_p Measures heat flow during melting DSC->DSC_p Principle

Figure 2: A conceptual diagram illustrating the fundamental principles of qNMR, HPLC, GC, and DSC for purity assessment.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the number of nuclei.[5][9][10]Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase.Measurement of heat flow changes during melting point depression.[12][13]
Reference Standard Requires a certified internal standard of a different compound.[14]Typically requires a reference standard of the analyte itself.Requires a reference standard of the analyte.Does not require a chemical reference standard.
Quantification Absolute quantification without a calibration curve.[9]Relative quantification, often requiring a calibration curve.Relative quantification, typically with a calibration curve.Provides an estimate of total mole percent impurity.[15]
Selectivity High, based on unique chemical shifts of protons.High, based on retention time.High, based on retention time.Low, not impurity-specific.
Sample Throughput Moderate to high, suitable for automation.[16]High, well-suited for automation.High, amenable to automation.Low to moderate.
Destructive? No, the sample can be recovered.[9]Yes, the sample is consumed.Yes, the sample is consumed.Yes, the sample is heated to melting.
Applicability to (3-Chloro-phenylamino)-acetic acid ethyl ester Excellent, provided non-overlapping signals can be identified.Suitable, with an appropriate column and mobile phase.[17][18]Potentially suitable if the compound is sufficiently volatile and thermally stable.Applicable if the compound is a pure crystalline solid.[12]

Experimental Protocols

Protocol 1: Purity Determination of (3-Chloro-phenylamino)-acetic acid ethyl ester by ¹H-qNMR

1. Materials and Instrumentation:

  • (3-Chloro-phenylamino)-acetic acid ethyl ester (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (readability of at least 0.01 mg)

  • Class A volumetric glassware

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of (3-Chloro-phenylamino)-acetic acid ethyl ester into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial until both the analyte and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

  • Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution.

  • Acquire a ¹H NMR spectrum using the following key parameters:

    • Pulse width (pw): 90° pulse

    • Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest (a preliminary T₁ measurement is recommended for highest accuracy). A conservative value of 30-60 seconds is often sufficient.[19][20]

    • Number of scans (ns): 16 or 32 to achieve an adequate signal-to-noise ratio.

    • Acquisition time (aq): Sufficient to allow the FID to decay to baseline.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the FID.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal of (3-Chloro-phenylamino)-acetic acid ethyl ester (e.g., the ethyl ester CH₂ or CH₃ protons).

  • Integrate the singlet signal of the two olefinic protons of maleic acid.

  • Calculate the purity of (3-Chloro-phenylamino)-acetic acid ethyl ester using the qNMR equation provided earlier.

Protocol 2: Purity Assessment by HPLC-UV

1. Instrumentation and Conditions:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water gradient

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 254 nm

  • Injection volume: 10 µL

2. Procedure:

  • Prepare a stock solution of (3-Chloro-phenylamino)-acetic acid ethyl ester in the mobile phase.

  • Inject the solution into the HPLC system.

  • Record the chromatogram and determine the area percent of the main peak relative to the total area of all peaks.

Protocol 3: Purity Estimation by DSC

1. Instrumentation and Conditions:

  • Differential Scanning Calorimeter

  • Heating rate: 2 °C/min

  • Temperature range: Ambient to a temperature above the melting point of the analyte

  • Sample pan: Hermetically sealed aluminum pan

  • Purge gas: Nitrogen at a constant flow rate

2. Procedure:

  • Accurately weigh a small amount of the crystalline (3-Chloro-phenylamino)-acetic acid ethyl ester into the sample pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate and record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the melting point and the shape of the melting peak. A broad melting peak suggests the presence of impurities.[12]

Trustworthiness: A Self-Validating System

The robustness of the qNMR method is enhanced by its self-validating nature. The inclusion of a certified internal standard with a known purity provides an internal check for every measurement.[14] Furthermore, the validation of qNMR methods should follow established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11][21] Regulatory bodies like the United States Pharmacopeia (USP) are increasingly recognizing and providing guidance on the use of qNMR for pharmaceutical analysis.[22][23][24][25]

Conclusion: The Power of Orthogonal Methods

For a comprehensive and reliable assessment of the purity of (3-Chloro-phenylamino)-acetic acid ethyl ester, a multi-faceted approach employing orthogonal analytical techniques is recommended. While HPLC and GC are powerful for separating and quantifying impurities, qNMR provides a direct and absolute measure of the purity of the main component without the need for a specific reference standard of the analyte.[26][27] DSC offers a complementary, albeit less specific, evaluation of the overall purity of crystalline materials. By integrating the data from these different methods, researchers and drug developers can have a high degree of confidence in the quality and purity of their materials, ensuring the integrity of their research and the safety of future medicines.

References

  • Choosing the Right qNMR Internal Standard for Accurate and reproducible NMR Results. Vertex AI Search.
  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC - NIH.
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  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka.
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  • Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches - PubMed.
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  • If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. University of Missouri-St. Louis.
  • Let's try doing quantitative NMR | Applic
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. AMSbiopharma.
  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE. Qualitest FZE.
  • DSC purity determin
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  • Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchGate.
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  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications.
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  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies, Inc.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed.
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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Diclofenac and Its Derivatives

Introduction: The Critical Role of Specificity in Diclofenac Immunoassays Diclofenac (DCF), a non-steroidal anti-inflammatory drug (NSAID), is a focal point of both pharmaceutical and environmental analysis due to its wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Specificity in Diclofenac Immunoassays

Diclofenac (DCF), a non-steroidal anti-inflammatory drug (NSAID), is a focal point of both pharmaceutical and environmental analysis due to its widespread use and persistence in wastewater.[1][2] Immunoassays, powered by specific antibodies, offer a high-throughput and cost-effective method for its detection. However, the value of any immunoassay is fundamentally dependent on the specificity of the antibody used. Diclofenac is metabolized in the body into various forms, such as 4'-hydroxydiclofenac (4'-OH-DCF) and 5-hydroxydiclofenac (5-OH-DCF), and can be found alongside structurally similar drugs like aceclofenac.[1][3][4]

An antibody raised against Diclofenac may also bind to these related compounds—a phenomenon known as cross-reactivity.[5] Understanding and quantifying this cross-reactivity is not merely an academic exercise; it is essential for validating an assay's fitness-for-purpose. For researchers developing drug monitoring tools, an antibody that cross-reacts significantly with an inactive metabolite could lead to an overestimation of the active drug concentration. Conversely, in environmental monitoring, a "broad-specific" antibody that recognizes multiple DCF derivatives might be advantageous for screening total pollutant load.[1] This guide provides a comprehensive comparison of antibody performance, delves into the methodologies used to generate this data, and explains the molecular logic behind the observed results.

The Molecular Basis of Cross-Reactivity

An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope.[6] Cross-reactivity occurs when the antibody's antigen-binding site (paratope) recognizes an identical or structurally similar epitope on a different molecule.[5][7] For small molecules like Diclofenac, the entire molecule and its immediate structural environment act as the epitope. Therefore, minor chemical modifications can significantly alter antibody binding.

The degree of cross-reactivity is directly linked to the structural homology between the target antigen (Diclofenac) and its derivatives. As we will see in the data, modifications to the peripheral parts of the molecule, such as the formation of a methyl ester, may be well-tolerated by some antibodies, while changes to the core phenylamino-acetic acid structure or the dichlorophenyl ring often lead to a dramatic loss of affinity.

cluster_Diclofenac Diclofenac Core Structure cluster_Derivatives Common Derivatives & Metabolites Dcf Diclofenac OH4 4'-Hydroxydiclofenac Dcf->OH4 -OH group added to phenyl ring OH5 5-Hydroxydiclofenac Dcf->OH5 -OH group added to phenyl ring Lactam Diclofenac Lactam Dcf->Lactam Intramolecular cyclization Aceclofenac Aceclofenac Dcf->Aceclofenac Esterification of acetic acid group MeEster Diclofenac Methyl Ester Dcf->MeEster Esterification of carboxyl group

Caption: Structural relationships between Diclofenac and its key derivatives.

Methodologies for Quantifying Cross-Reactivity

Two primary techniques provide the quantitative data necessary for a robust cross-reactivity assessment: Competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is the most common method for determining cross-reactivity for small-molecule immunoassays.[8] Its principle relies on the competition between the target analyte in solution (the free drug or derivative) and a fixed amount of immobilized antigen for a limited number of antibody binding sites. The higher the affinity of the antibody for the free analyte, the less antibody will be available to bind to the immobilized antigen, resulting in a lower signal.

Causality in Experimental Design: The choice of an indirect competitive format, where the plate is coated with a Diclofenac-protein conjugate, is deliberate. It has been shown that introducing a spacer arm between Diclofenac and the carrier protein (like BSA or OVA) enhances sensitivity by making the hapten more accessible to the antibody.[1][2]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time kinetic data on molecular interactions.[9][10][11] In a typical setup, the antibody is immobilized on a sensor chip. The derivative being tested is then flowed over the surface. By measuring the change in the refractive index at the surface as the derivative binds and dissociates, SPR can determine the association rate (ka) and dissociation rate (kd) constants.[10] The affinity (KD) is then calculated from these rates. Cross-reactivity can be precisely quantified by comparing the affinity constants of the antibody for Diclofenac versus its various derivatives. This method is considered a gold standard for characterizing antibody-antigen interactions.[9]

A 1. Coat Plate (DCF-Protein Conjugate) B 2. Block (e.g., BSA, Milk) A->B C 3. Prepare Standards (DCF & Derivatives) B->C D 4. Pre-Incubate Antibody with Standards E 5. Add Mixture to Coated Plate D->E F 6. Wash E->F G 7. Add Enzyme-labeled Secondary Antibody F->G H 8. Wash G->H I 9. Add Substrate (e.g., TMB) H->I J 10. Stop Reaction & Read Absorbance I->J

Caption: Workflow for a typical indirect competitive ELISA experiment.

Detailed Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol is a self-validating system, incorporating controls to ensure data integrity.

  • Plate Coating: Dilute a Diclofenac-protein conjugate (e.g., DCF-BSA) to 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution. Wash the plate 3 times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBST) to prevent non-specific binding. Incubate for 2 hours at room temperature.[12]

  • Competition Reaction:

    • Prepare serial dilutions of Diclofenac (the reference standard) and each derivative to be tested in assay buffer (e.g., PBST with 0.1% BSA).

    • In a separate dilution plate, mix 50 µL of each standard/derivative concentration with 50 µL of the primary anti-Diclofenac antibody (at a pre-determined optimal dilution). Incubate for 1 hour at room temperature. This step is the core of the competition.

  • Incubation: Wash the blocked microplate 3 times with PBST. Transfer 100 µL of the antibody/analyte mixtures from the dilution plate to the corresponding wells of the coated plate. Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate 3 times with PBST. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[13]

  • Detection: Wash the plate 5 times with PBST. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Data Acquisition: Stop the reaction by adding 50 µL of 2M H₂SO₄. Read the absorbance at 450 nm.

  • Calculation:

    • Plot absorbance vs. log[concentration] for Diclofenac and each derivative to generate sigmoidal dose-response curves.

    • Determine the IC₅₀ value (concentration that causes 50% inhibition of signal) for Diclofenac and each derivative.

    • Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC₅₀ of Diclofenac / IC₅₀ of Derivative) x 100

Protocol 2: Kinetic Analysis via Surface Plasmon Resonance (SPR)
  • Chip Preparation: Activate a carboxymethylated dextran sensor chip (e.g., CM5) using a standard injection of EDC/NHS.[10]

  • Antibody Immobilization: Immobilize the anti-Diclofenac antibody onto the activated surface via amine coupling to a target density (e.g., 2000-4000 RU). Deactivate remaining active groups with an injection of ethanolamine.

  • Kinetic Analysis:

    • Inject a series of concentrations of the Diclofenac derivative over the sensor surface at a constant flow rate (e.g., 30 µL/min).[14] A buffer-only injection serves as the "zero-concentration" control.

    • Record the binding (association phase) and subsequent dissociation in buffer (dissociation phase) in real-time to generate a sensorgram.[11]

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine-HCl) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) is calculated as kd/ka. Cross-reactivity is assessed by comparing the KD values for different derivatives.

Comparative Analysis of Anti-Diclofenac Antibody Cross-Reactivity

The following table summarizes experimental data from studies on monoclonal and polyclonal antibodies raised against Diclofenac. It highlights the wide variability in specificity and cross-reactivity profiles.

Antibody Source/TypeDerivative/Metabolite TestedReported Cross-Reactivity (%)Reference
Monoclonal Anti-DCFDiclofenac (DCF) 100 [1]
4'-Hydroxydiclofenac (4'-OH-DCF)< 1[1]
5-Hydroxydiclofenac (5-OH-DCF)< 1[1]
Diclofenac lactam< 1[1]
Aceclofenac (ACF)61[1]
Diclofenac methyl ester (DCF-Me)44[1]
Diclofenac-acyl glucuronide57[1]
DCF-amide derivative (DCF-Ahx)150[1]
Sera from 12 PatientsDiclofenac (DCF) 100 (Reference) [4]
(Polyclonal)4'-Hydroxydiclofenac (4'-OH-DCF)Recognized by 11 of 12 patient sera[4]
3'-HydroxydiclofenacRecognized by 7 of 12 patient sera[4]
5-HydroxydiclofenacRecognized by 6 of 12 patient sera[4]
4',5-DihydroxydiclofenacRecognized by 5 of 12 patient sera[4]
Diclofenac lactamRecognized by 7 of 12 patient sera[4]

Discussion and Interpretation

The data reveals several key insights for researchers:

  • High Specificity is Achievable: The monoclonal antibody described by Schneider et al. demonstrates excellent specificity.[1][2] It shows minimal cross-reactivity (<1%) with the major hydroxylated metabolites (4'-OH-DCF and 5'-OH-DCF) and the lactam derivative. This makes it an ideal candidate for assays requiring the specific quantification of the parent Diclofenac drug without interference from its metabolites.

  • Structural Modifications Matter: The same monoclonal antibody shows significant cross-reactivity with Aceclofenac (61%) and Diclofenac methyl ester (44%).[1][2] This is structurally logical, as the modifications in these molecules occur at the acetic acid side chain, which may be less critical for antibody recognition than the core dichlorophenyl ring structure. The high cross-reactivity (150%) with an amide derivative suggests the antibody may even have a higher affinity for this compound than for Diclofenac itself.[1]

  • In Vivo Immune Response is Heterogeneous: The data from patient sera, representing a polyclonal response, tells a different story.[4] Here, antibodies are generated that recognize a wide array of metabolites. Notably, 4'-OH-DCF appears to be a highly immunogenic metabolite, as it was recognized by antibodies in nearly all patients.[4] This highlights that in a biological context, such as studying drug-induced immune hemolytic anemia, the immune response is not just to the parent drug but to a spectrum of its derivatives.[4]

Conclusion

The selection of an antibody for an immunoassay targeting (3-Chloro-phenylamino)-acetic acid derivatives is a critical decision that must be driven by empirical data. Monoclonal antibodies can be developed with exquisite specificity for the parent Diclofenac molecule, effectively distinguishing it from its major metabolites. However, other antibodies may exhibit broader specificity, recognizing various structurally related compounds, which can be either a drawback or an advantage depending on the application. For drug development professionals, a highly specific antibody is paramount. For environmental scientists, a broader-spectrum antibody might be more useful for initial screening. This guide underscores the necessity of performing and carefully evaluating cross-reactivity studies using standardized, robust methodologies to ensure the development of reliable and accurate immunoassays.

References

  • Schneider, R. J., et al. (2021). Re-assessment of monoclonal antibodies against diclofenac for their application in the analysis of environmental waters. National Center for Biotechnology Information. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]

  • Schering, A. G. (1981). Phenylaminothiophenacetic acids, their synthesis, compositions and use.
  • Epshtein, O. I., et al. (2014). Application of a heterogeneous immunoassay for the quality control testing of release-active forms of diclofenac. PubMed. [Link]

  • Schneider, R. J., et al. (2021). Re-assessment of monoclonal antibodies against diclofenac for their application in the analysis of environmental waters. Royal Society of Chemistry. [Link]

  • Obach, R. S., et al. (2020). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. ACS Omega. [Link]

  • Lauridsen, J. M., et al. (2018). Antibody Cross-Reactivity in Antivenom Research. PubMed Central. [Link]

  • Bio-Rad Laboratories. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • Gong, D. H., et al. (2022). Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections. Annals of Laboratory Medicine. [Link]

  • National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubMed. [Link]

  • Patel, N. B., et al. (n.d.). Synthesis and Antibacterial Activity Study of 2-[(2,6 -dichlorophenyl amino)-phenyl]-acetic acid Derivatives. International Journal of ChemTech Research. [Link]

  • Carterra. (n.d.). Use of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra. [Link]

  • 2BScientific. (n.d.). Application Guides / ELISA Protocol. 2BScientific. [Link]

  • Biocompare. (n.d.). Anti-Diclofenac Antibody Products. Biocompare. [Link]

  • Sammaiah, G., et al. (2012). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry. [Link]

  • Walter, G., & Werchau, H. (1982). Cross-reactivity of antibodies against synthetic peptides. PubMed. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. [Link]

  • Li, C., et al. (2020). Roles of diclofenac and its metabolites in immune activation associated with acute hepatotoxicity in TgCYP3A4/hPXR-humanized mice. PubMed. [Link]

  • Wang, Z., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

  • Salama, A., et al. (2004). Diclofenac-induced antibodies against red blood cells are heterogeneous and recognize different epitopes. PubMed. [Link]

  • Lauer, M., et al. (2023). Diclofenac Immune-Mediated Hepatitis: Identification of Innate and Adaptive Immune Responses at Clinically Relevant Doses. MDPI. [Link]

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Comparative

Benchmarking the stability of (3-Chloro-phenylamino)-acetic acid ethyl ester against other glycine esters

For researchers, scientists, and drug development professionals, the chemical stability of an active pharmaceutical ingredient (API) or a critical intermediate is a cornerstone of successful therapeutic development. Este...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the chemical stability of an active pharmaceutical ingredient (API) or a critical intermediate is a cornerstone of successful therapeutic development. Ester-containing molecules, prevalent in pharmaceuticals, are often susceptible to degradation, which can impact potency, safety, and shelf-life. This guide provides a comprehensive comparison of the stability of (3-Chloro-phenylamino)-acetic acid ethyl ester against other common glycine esters, offering both theoretical insights and practical experimental protocols.

Introduction: The Imperative of Ester Stability in Drug Development

Glycine esters are fundamental building blocks in the synthesis of a multitude of pharmaceutical compounds. Their stability directly influences the integrity of the final API, affecting everything from manufacturing process parameters to formulation strategies and storage conditions. A thorough understanding of the degradation pathways and comparative stability of different glycine ester analogues is therefore not merely an academic exercise but a critical component of risk mitigation in drug development.

This guide focuses on (3-Chloro-phenylamino)-acetic acid ethyl ester, a substituted N-aryl glycine ester, and benchmarks its stability against simpler glycine esters such as Glycine Ethyl Ester and the non-halogenated (Phenylamino)-acetic acid ethyl ester. The presence of the chloro-substituent on the phenyl ring introduces electronic effects that significantly modulate the molecule's susceptibility to common degradation pathways.

Theoretical Stability Assessment: The Influence of Molecular Structure

The primary modes of degradation for esters are hydrolysis, oxidation, and thermal decomposition. The inherent stability of a glycine ester is largely dictated by its molecular structure, particularly the nature of the substituents on the amino and acyl groups.

Hydrolytic Stability: The Role of Electronic Effects

Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by both acids and bases. The rate of this reaction is highly sensitive to the electronic environment of the carbonyl carbon.

The 3-chloro substituent on the phenyl ring of (3-Chloro-phenylamino)-acetic acid ethyl ester is an electron-withdrawing group . This property has a profound impact on the ester's hydrolytic stability. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions[1][2]. Consequently, it is anticipated that (3-Chloro-phenylamino)-acetic acid ethyl ester will exhibit a faster rate of both acid- and base-catalyzed hydrolysis compared to its non-substituted counterpart, (Phenylamino)-acetic acid ethyl ester.

Glycine ethyl ester, lacking the N-aryl group, will have a different electronic and steric environment around the ester functionality. While direct kinetic comparisons are scarce in publicly available literature, the delocalization of the nitrogen lone pair into the aromatic ring in N-aryl glycine esters can influence the reactivity of the ester.

Expected Order of Hydrolytic Stability (Highest to Lowest):

  • Glycine Ethyl Ester

  • (Phenylamino)-acetic acid ethyl ester

  • (3-Chloro-phenylamino)-acetic acid ethyl ester

This predicted order is based on the increasing electron-withdrawing effect on the ester carbonyl group.

Oxidative Stability

The N-aryl linkage in both (3-Chloro-phenylamino)-acetic acid ethyl ester and (Phenylamino)-acetic acid ethyl ester can be susceptible to oxidation. The presence of the electron-withdrawing chloro group may slightly influence the electron density of the aromatic ring and the nitrogen atom, potentially altering its susceptibility to oxidative degradation. However, without specific experimental data, a definitive prediction of the relative oxidative stability is challenging. Glycine ethyl ester, lacking the N-aryl group, is generally less prone to the specific oxidative pathways that affect aromatic amines.

Thermal Stability

The thermal stability of these esters is related to the strength of their covalent bonds and their overall molecular architecture. Halogenated aromatic compounds can exhibit complex thermal degradation patterns[3][4]. While the ester linkage itself has a characteristic thermal liability, the substitution on the phenyl ring can influence decomposition pathways. It is plausible that the chloro-substituent could alter the degradation onset temperature and the nature of the decomposition products compared to the non-halogenated analogue.

Experimental Benchmarking: Forced Degradation Studies

To empirically determine and compare the stability of these glycine esters, a series of forced degradation (stress testing) studies should be conducted. These studies are designed to accelerate the degradation process, allowing for the identification of likely degradation products and the establishment of degradation pathways[5][6][7][8][9]. The following sections outline the protocols for these experiments.

Analytical Methodology: Stability-Indicating HPLC-UV

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for these studies. This method must be able to separate the parent ester from all its degradation products, ensuring accurate quantification of the remaining parent compound.

Illustrative HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Note: This is a starting point; method development and validation are crucial.

Experimental Protocols

For each stress condition, solutions of (3-Chloro-phenylamino)-acetic acid ethyl ester, (Phenylamino)-acetic acid ethyl ester, and Glycine ethyl ester should be prepared at a known concentration (e.g., 1 mg/mL) in a suitable solvent and subjected to the conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound[6][8].

  • Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH) for neutralization.

  • Procedure:

    • To 1 mL of the ester solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60 °C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent volume of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Reagents: 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl) for neutralization.

  • Procedure:

    • To 1 mL of the ester solution, add 1 mL of 0.1 M NaOH.

    • Maintain the mixture at room temperature.

    • Withdraw aliquots at shorter time intervals due to the typically faster reaction rate (e.g., 15, 30, 60, 120 minutes).

    • Neutralize the aliquots with an equivalent volume of 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Reagents: 3% Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • To 1 mL of the ester solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Procedure:

    • Place a known amount of the solid ester in a vial.

    • Heat the vial in an oven at a temperature above the accelerated stability testing conditions (e.g., 80 °C).

    • At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, dissolve it in a suitable solvent to a known concentration.

    • Analyze by HPLC.

    • For more detailed analysis, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine decomposition temperatures and thermal events.

  • Procedure:

    • Prepare a solution of the ester in a suitable solvent.

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At a defined time point, withdraw aliquots from both the exposed and control samples.

    • Analyze by HPLC.

Data Presentation and Interpretation

The results of the forced degradation studies should be tabulated to facilitate a clear comparison of the stability of the different glycine esters.

Table 1: Comparative Stability Data of Glycine Esters under Forced Degradation

Stress ConditionTime% Degradation of (3-Chloro-phenylamino)-acetic acid ethyl ester% Degradation of (Phenylamino)-acetic acid ethyl ester% Degradation of Glycine ethyl esterMajor Degradants (Retention Time)
Acid Hydrolysis 2h
(0.1 M HCl, 60°C)8h
24h
Base Hydrolysis 15min
(0.1 M NaOH, RT)60min
120min
Oxidation 2h
(3% H₂O₂, RT)12h
24h
Thermal (Solid) 1 day
(80°C)7 days
14 days
Photolytic 1.2 M lux h

The data in this table will provide a quantitative basis for the stability ranking of the esters. The retention times of the major degradants can be used to track their formation and potentially identify them using techniques like LC-MS.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating experimental processes and chemical transformations.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare 1 mg/mL solutions of each Glycine Ester B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Neutralize/Dilute Aliquots at Time Points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV G->H I Quantify % Degradation & Identify Degradants H->I

Caption: Experimental workflow for comparative forced degradation studies.

Hydrolysis_Pathway cluster_effect Influence of 3-Chloro Group Ester (3-Chloro-phenylamino)-acetic acid ethyl ester Intermediate Tetrahedral Intermediate Ester->Intermediate + H₂O (H⁺ or OH⁻) Products (3-Chloro-phenylamino)-acetic acid + Ethanol Intermediate->Products Effect Electron-withdrawing effect Increases electrophilicity of carbonyl carbon Accelerates nucleophilic attack

Caption: General pathway for the hydrolysis of (3-Chloro-phenylamino)-acetic acid ethyl ester.

Conclusion and Recommendations

This guide provides a framework for the systematic comparison of the stability of (3-Chloro-phenylamino)-acetic acid ethyl ester with other glycine esters. Based on fundamental chemical principles, it is predicted that the presence of the electron-withdrawing chloro group will decrease the hydrolytic stability of the ester. The provided experimental protocols for forced degradation studies will enable researchers to generate empirical data to confirm these predictions and to establish a comprehensive stability profile.

For drug development professionals, understanding these stability differences is paramount. For a less stable ester like (3-Chloro-phenylamino)-acetic acid ethyl ester, the following should be considered:

  • Process Chemistry: Reaction conditions (pH, temperature, time) should be carefully controlled to minimize degradation.

  • Formulation: Anhydrous formulations or formulations buffered at an optimal pH may be necessary.

  • Storage: More stringent storage conditions (e.g., lower temperature, protection from light and moisture) may be required.

By proactively addressing the stability challenges of key intermediates, researchers can de-risk the drug development process, leading to more robust and reliable pharmaceutical products.

References

  • Hydrolysis Risks: Why Certain Esters Break Down in Water-Based E-liquids. (2026). Cuiguai. [Link]

  • increasing the rate of ester hydrolysis. (2016). Student Doctor Network Forums. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Sop for force degradation study. (2023). Pharma Dekho. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. (n.d.). Massey University. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

  • The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. (2025). ResearchGate. [Link]

  • Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. (2018). Beilstein Journals. [Link]

  • Halogenated Aromatic Compounds. (2025). ResearchGate. [Link]

  • Oxidation of N-aryl glycine and N-aryl alanine tert-butyl esters in... (n.d.). ResearchGate. [Link]

  • Degradation of halogenated aromatic compounds. (1990). PubMed. [Link]

  • 18.6: Substituent Effects on the EAS Reaction. (2020). Chemistry LibreTexts. [Link]

  • What makes esters more reactive towards hydrolysis than other common functional groups? (2022). Quora. [Link]

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